molecular formula C7H7F3N2O B1409260 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227603-09-9

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1409260
CAS No.: 1227603-09-9
M. Wt: 192.14 g/mol
InChI Key: RYBONBXERNXXAN-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBONBXERNXXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1][2] As a substituted 2-aminopyridine, its utility as a synthetic building block is largely dictated by the electronic properties of its substituents and, consequently, the basicity of the molecule.[3] The pyridine core is a prevalent motif in numerous approved drugs, and the strategic incorporation of a trifluoromethyl (CF3) group can enhance metabolic stability, lipophilicity, and binding affinity.[2][4]

This technical guide provides a comprehensive analysis of the basic properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize such scaffolds. The guide delves into the structural and electronic factors governing its basicity, provides detailed, field-proven protocols for the experimental determination of its acid dissociation constant (pKa), and discusses its reactivity and handling.

Physicochemical and Structural Analysis

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
CAS Number 1227603-09-9[5][6]
Molecular Formula C₇H₇F₃N₂O[6][7]
Molecular Weight 192.14 g/mol [8]
Appearance Typically a solid (powder/crystals)General Supplier Data
IUPAC Name This compound[8]
Electronic Effects Governing Basicity

The basicity of this compound is a result of the complex interplay between the pyridine ring nitrogen, the exocyclic amino group, and the electronic influence of the methoxy and trifluoromethyl substituents. The primary site of protonation is the exocyclic amino group, as the lone pair on the pyridine nitrogen is part of the aromatic system and generally less basic in 2-aminopyridines.[9][10]

The key electronic factors are:

  • Amino Group (-NH₂): Located at the 2-position, this group is the principal basic center. Its ability to accept a proton is modulated by the other substituents.

  • Trifluoromethyl Group (-CF₃): Positioned at C5, this is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I).[4] This effect significantly reduces the electron density across the pyridine ring, thereby decreasing the availability of the lone pair on the exocyclic amino nitrogen and markedly reducing the compound's basicity.[11]

  • Methoxy Group (-OCH₃): Located at C3, this group exerts a dual electronic influence. It is electron-withdrawing via induction (-I) due to the oxygen's electronegativity but is strongly electron-donating through resonance (+M or +R effect) by delocalizing its lone pair into the pyridine ring. The resonance effect typically dominates, increasing electron density on the ring.

The net effect is a significant reduction in basicity compared to a simple aminopyridine. The powerful, deactivating inductive pull of the trifluoromethyl group generally outweighs the activating resonance donation from the methoxy group, rendering this compound a weak base.[11][12]

G cluster_molecule Electronic Influences on Basicity cluster_substituents cluster_effects mol This compound CF3 CF₃ Group (at C5) EWG Strong Electron- Withdrawing Effect (-I) CF3->EWG Inductive Pull OCH3 OCH₃ Group (at C3) EDG Electron-Donating Effect (+M) OCH3->EDG Resonance Donation NH2 NH₂ Group (at C2) Base Primary Basic Center (Protonation Site) NH2->Base EWG->mol Decreases Basicity EDG->mol Increases Basicity

Diagram of substituent electronic effects.

Basicity and pKa Determination

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid).[16][17] The pKa is determined from the inflection point of the resulting titration curve.[14][18]

Causality Behind Experimental Choices:

  • Analyte Concentration: A concentration of at least 10⁻⁴ M is required to produce a detectable change in the titration curve's shape.[16]

  • Inert Atmosphere: Purging with nitrogen is crucial to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak base.[19]

  • Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic environment, ensuring that activity coefficients remain stable, which is a fundamental assumption for accurate pKa determination.[19]

  • Co-solvent: Due to the potential for low aqueous solubility of functionalized pyridines, a co-solvent like methanol may be necessary. It is critical to note that this yields an apparent pKa (pKa*) specific to that solvent mixture.[16] Extrapolation to zero co-solvent is required to determine the aqueous pKa.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a methanol/water mixture) to a final concentration of approximately 1 mM.[19]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[19]

  • Titration Setup:

    • Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution and the headspace with nitrogen for 15-20 minutes before and during the titration.[19]

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).[19]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[20]

    • The equivalence point is the volume at the steepest point of the curve (the inflection point).[21]

    • The half-equivalence point occurs at exactly half the volume of the equivalence point.[18]

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid (pKaH).[18][20]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the compound has a UV-active chromophore near the site of protonation and if the UV-Vis absorbance spectrum changes as a function of pH.[15][16] It offers excellent precision and can be adapted for high-throughput screening using 96-well plates.[15]

Causality Behind Experimental Choices:

  • Buffer Solutions: A series of buffers with precisely known pH values are used to control the protonation state of the analyte. The range should span approximately ±2 pH units around the estimated pKa to capture the full sigmoid curve.[15]

  • Analytical Wavelength: The wavelength of maximum absorbance difference between the protonated (BH⁺) and neutral (B) species is chosen to maximize the signal-to-noise ratio.[22]

Step-by-Step Methodology:

  • Spectrum Scans:

    • Prepare two solutions of the compound at a fixed concentration (e.g., 0.1 mM) in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) buffers to obtain the spectra of the fully protonated and neutral species, respectively.

    • Scan the absorbance of both solutions across a relevant UV range (e.g., 220-400 nm) to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.[22]

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.[23]

    • Add a constant amount of a concentrated stock solution of the analyte to each buffer to ensure the total concentration of the compound is the same in all samples.[15]

  • Measurement:

    • Measure the absorbance of each buffered sample at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot absorbance versus pH. The data should form a sigmoidal curve.[14]

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[14]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_B) / (A_BH⁺ - A)], where A is the measured absorbance, and A_B and A_BH⁺ are the absorbances of the neutral and protonated forms, respectively.[22]

G start Start: pKa Determination prep 1. Sample Preparation (Analyte in solution, constant ionic strength) start->prep calib 2. pH Meter Calibration prep->calib setup 3. Titration Setup (Inert atmosphere, 25°C) calib->setup titrate 4. Titration (Stepwise addition of 0.1M HCl, record pH and Volume) setup->titrate plot 5. Data Plotting (pH vs. Volume) titrate->plot equiv 6. Identify Equivalence Point (Steepest slope) plot->equiv half_equiv 7. Find Half-Equivalence Point (Volume / 2) equiv->half_equiv pka 8. Determine pKa (pH at Half-Equivalence Point) half_equiv->pka end End: pKa Value Obtained pka->end

Workflow for Potentiometric pKa Determination.

Reactivity and Applications

The reduced basicity of this compound directly impacts its nucleophilicity. The electron-withdrawing CF₃ group makes the amino group a weaker nucleophile compared to unsubstituted 2-aminopyridine. This must be considered when planning reactions such as N-alkylation, acylation, or condensation, which may require more forcing conditions or stronger electrophiles.

Despite its weakened basicity, this compound is a valuable intermediate.[1] The pyridine scaffold is a privileged structure in drug discovery, and the substituents offer handles for further diversification.[3] For example, similar halogenated pyridine intermediates are extensively used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[3][24] The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[2][4]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related trifluoromethyl- and halogen-substituted pyridines provide essential handling guidance.[25][26][27][28]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[27][28]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[27][29]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[29] Wash hands thoroughly after handling.[26] Keep away from heat, sparks, and open flames.[25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[25][28]

  • In Case of Exposure:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[27]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[27]

    • Inhalation: Remove from exposure to fresh air immediately.[27]

    • Seek medical attention in all cases of significant exposure.[27]

References

  • Development of Methods for the Determination of pKa Values. [14]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [19]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [15]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [16]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [17]

  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract - SciSpace. [21]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education. [30]

  • Experiment 5: Spectrophotometric Determination of Pka | PDF | Spectrophotometry - Scribd. [31]

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet - Jubilant Ingrevia Limited. [25]

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. [26]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. [22]

  • 5 Easy Methods to Calculate pKa. [23]

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. [27]

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. [28]

  • Chemical Safety Data Sheet - 2-Fluoro-4-trifluoromethyl-pyridine - ChemicalBook. [29]

  • Weak Acids and Bases, pH and pKa - Biology LibreTexts. [13]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. [9]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education.

  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem. [3]

  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [18]

  • Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd. [20]

  • Amino group acidity in aminopyridines and aminopyrimidines - ResearchGate.

  • Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora.

  • Basicity of Amines - Chemistry Steps. [12]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. [11]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [4]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). [24]

  • 1227603-09-9|this compound - BLDpharm. [5]

  • 838891-60-4|N-(3-Methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine - BLDpharm.

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate.

  • This compound, 98% Purity, C7H7F3N2O, 1 gram. [7]

  • This compound | MFCD16606205 - Key Organics. [6]

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. [1]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [2]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers | Journal of the American Chemical Society.

  • 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine | C7H7F3N2O | CID 130893953 - PubChem. [8]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of drug discovery and agrochemical development. The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a well-established strategy for enhancing key physicochemical and pharmacological properties. This electron-withdrawing group can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets. The methoxy (-OCH3) and amine (-NH2) functionalities on the pyridine ring further provide opportunities for diverse chemical modifications, making this compound a valuable building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed protocols for its synthesis and analysis. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with an amine group at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 5-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValue/PredictionSource
CAS Number 1227603-09-9Commercial Suppliers
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available (experimental). Related compounds like 2-amino-3-chloro-5-trifluoromethylpyridine have a melting point of 90-92 °C.[1]
Boiling Point Not available (experimental).
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is expected.Inferred from related compounds
pKa Not available (experimental). The pyridine nitrogen is expected to be basic, while the amino group will also contribute to the overall basicity.
LogP Not available (experimental). The presence of the trifluoromethyl group increases lipophilicity, while the amine and methoxy groups have a more moderate effect.
Topological Polar Surface Area (TPSA) 67.2 Ų (calculated)Commercial Suppliers
Molar Refractivity 40.14 cm³ (calculated)Commercial Suppliers

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not published in peer-reviewed literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following protocol is a representative example.

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Material (e.g., 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine) B Amination Reaction A->B Ammonia or amine source C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure this compound D->E F Characterization (NMR, MS, IR) E->F

Caption: Proposed workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol: Amination of a Halogenated Precursor

This protocol describes a common method for introducing an amino group onto a pyridine ring via nucleophilic aromatic substitution of a halogenated precursor.

Materials:

  • 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (or an analogous bromo- or iodo-substituted precursor)

  • Aqueous ammonia (28-30%) or a solution of ammonia in an organic solvent

  • A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Reaction vessel (e.g., a sealed tube or a pressure-rated reactor)

  • Stirring apparatus

  • Heating apparatus with temperature control

  • Standard laboratory glassware for workup and purification

  • Column chromatography setup (silica gel, appropriate eluent system)

Procedure:

  • Reaction Setup: In a clean, dry pressure-rated reaction vessel, dissolve 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of the chosen high-boiling point solvent.

  • Addition of Aminating Agent: Add an excess of the amination reagent (e.g., 5-10 equivalents of aqueous ammonia). Rationale: A large excess of the nucleophile is used to drive the reaction to completion and minimize side reactions.

  • Reaction Conditions: Seal the reaction vessel securely and heat the mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration is 12-24 hours. Rationale: Elevated temperatures are often necessary to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient pyridine ring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically taking small aliquots from the reaction mixture (after cooling).

  • Workup:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully open the vessel in a well-ventilated fume hood.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Extract the aqueous layer several times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • The choice of eluent will depend on the polarity of the product. A gradient of hexane and ethyl acetate is a common starting point. Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to the stationary phase.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Workflow for Analytical Characterization

Analytical_Workflow Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation and Purity Data NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A typical workflow for the analytical characterization of this compound.

Expected Spectral Data

While experimental spectra are not publicly available, the following are predictions for the key spectral features:

  • ¹H NMR:

    • A singlet for the methoxy (-OCH₃) protons, likely in the range of 3.8-4.2 ppm.

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

    • Two distinct aromatic protons on the pyridine ring, appearing as doublets or singlets depending on coupling, in the aromatic region (typically 6.5-8.5 ppm).

  • ¹³C NMR:

    • A quartet for the trifluoromethyl (-CF₃) carbon due to coupling with fluorine.

    • Signals for the five carbons of the pyridine ring, with chemical shifts influenced by the substituents. The carbon attached to the trifluoromethyl group will be significantly affected.

    • A signal for the methoxy (-OCH₃) carbon.

  • ¹⁹F NMR:

    • A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 192.14 g/mol .

    • Characteristic fragmentation patterns may include the loss of a methyl group from the methoxy moiety or cleavage of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and methoxy groups around 2850-3100 cm⁻¹.

    • C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

    • Strong C-F stretching bands for the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ range.

    • C-O stretching for the methoxy group around 1000-1300 cm⁻¹.

Applications and Future Directions

The unique combination of a trifluoromethyl group, a methoxy group, and an amino group on a pyridine scaffold makes this compound a highly attractive building block in medicinal and agricultural chemistry.

  • Pharmaceutical Development: This compound can serve as a key intermediate in the synthesis of a wide range of therapeutic agents. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the amino group provides a handle for further functionalization to modulate biological activity and target specificity.

  • Agrochemical Research: In the agrochemical industry, trifluoromethylpyridines are integral components of many modern pesticides and herbicides. The physicochemical properties imparted by the trifluoromethyl group are beneficial for developing potent and environmentally stable crop protection agents.

Future research involving this compound will likely focus on its incorporation into novel molecular scaffolds to explore new biological activities. The development of more efficient and scalable synthetic routes will also be crucial for its broader application.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the general properties of related aromatic amines and fluorinated compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. While a complete experimental dataset for its physicochemical properties is not yet in the public domain, this guide provides a solid foundation of its known characteristics, predicted properties, and practical methodologies for its synthesis and analysis. As research in this area continues, a more detailed understanding of this valuable compound is anticipated, which will undoubtedly fuel further innovation in chemical and life sciences.

References

  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227603-09-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel, effective, and safe agents. 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that embodies a confluence of desirable structural motifs. Its architecture, featuring a 2-aminopyridine core flanked by a lipophilic, metabolically robust trifluoromethyl group and an electronically-modulating methoxy group, positions it as a high-value intermediate for chemical synthesis. This guide provides a comprehensive technical overview of its properties, the scientific rationale for its use, plausible synthetic routes, and its application in the design of complex bioactive molecules.

Physicochemical & Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic characteristics is foundational for its application in synthesis.

Core Properties
PropertyValueSource
CAS Number 1227603-09-9[1][2]
Molecular Formula C₇H₇F₃N₂O[1][2]
Molecular Weight 192.14 g/mol [1][3]
IUPAC Name This compound[3]
SMILES COC1=C(N)N=CC(=C1)C(F)(F)F[1]
Appearance White to light-grey amorphous powder or beige-greyish crystals (typical)[4]
Spectroscopic Analysis (Predicted)

While specific spectra for this compound are typically provided by suppliers upon request, its structure allows for a confident prediction of its key Nuclear Magnetic Resonance (NMR) signatures, which are critical for reaction monitoring and structural verification.

  • ¹H NMR:

    • Amine Protons (-NH₂): A broad singlet, typically in the δ 5.5-7.0 ppm range, whose chemical shift is sensitive to solvent and concentration.

    • Aromatic Protons (Pyridine Ring): Two distinct doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet coupled to the C4 proton. The strong electron-withdrawing effect of the CF₃ group will likely shift the C6 proton further downfield.

    • Methoxy Protons (-OCH₃): A sharp singlet, typically in the δ 3.8-4.2 ppm range.

  • ¹³C NMR:

    • Seven distinct carbon signals would be expected. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts influenced by the attached functional groups.

  • ¹⁹F NMR:

    • A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

The Trifluoromethylated 2-Aminopyridine Scaffold: A Privileged Motif in Drug Discovery

The utility of this compound stems from the synergistic interplay of its three core components. The combination of these specific groups on a pyridine ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.[5][6]

G cluster_molecule This compound cluster_properties Key Functional Groups & Their Roles cluster_functions Contribution to Bioactivity mol amine 2-Amino Group cf3 Trifluoromethyl (-CF₃) Group methoxy 3-Methoxy (-OCH₃) Group pyridine Pyridine Core hinge Kinase Hinge Binding (Hydrogen Bonding) amine->hinge reactivity Key Reactive Handle (for Derivatization) amine->reactivity metabolism Blocks Metabolic Hotspots Increases Metabolic Stability cf3->metabolism lipophilicity Enhances Lipophilicity (Improves Cell Permeability) cf3->lipophilicity binding Increases Binding Affinity (Strong Dipole Interactions) cf3->binding modulation Electronic & Conformational Modulation methoxy->modulation pyridine->modulation

Caption: Key structural motifs and their functional roles in drug design.

  • The 2-Aminopyridine Core: This moiety is a cornerstone of many kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group form a bidentate hydrogen-bonding pattern that mimics the adenine region of ATP, enabling potent and selective binding to the "hinge region" of the kinase ATP-binding site. This interaction is a validated strategy for achieving high-affinity inhibition.

  • The 5-Trifluoromethyl (-CF₃) Group: The incorporation of a CF₃ group is a powerful tactic in medicinal chemistry.[6]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically liable group (like a methyl or hydrogen) with CF₃ can significantly increase a drug's half-life.

    • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its intracellular target.[5]

    • Binding Affinity: As a strong electron-withdrawing group, it can modulate the electronics of the pyridine ring and participate in favorable dipole-dipole or multipolar interactions with the target protein, thereby increasing binding affinity.[6]

  • The 3-Methoxy (-OCH₃) Group: The methoxy group at the 3-position serves several purposes. It acts as a hydrogen bond acceptor and can influence the conformation of the molecule. Its electronic donating properties can also fine-tune the reactivity and basicity of the adjacent 2-amino group.

Synthesis and Reactivity

Proposed Retrosynthetic Pathway

A logical approach involves the late-stage introduction of the amine, a common strategy that preserves this key reactive handle for final diversification steps.

G target 3-Methoxy-5-(trifluoromethyl) pyridin-2-amine (Target Molecule) intermediate1 2-Chloro-3-methoxy-5-(trifluoromethyl) pyridine target->intermediate1 Amination (e.g., Buchwald-Hartwig) intermediate2 2-Chloro-3-hydroxy-5-(trifluoromethyl) pyridine intermediate1->intermediate2 Williamson Ether Synthesis (e.g., MeI, base) start 2-Chloro-5-(trifluoromethyl) pyridine intermediate2->start Hydroxylation or Nitration/Reduction/Diazotization (Multi-step process)

Caption: A plausible retrosynthetic pathway for the target compound.

Plausible Forward Synthesis Workflow
  • Functionalization of a Precursor: The synthesis would likely begin with a commercially available precursor such as 2-chloro-5-(trifluoromethyl)pyridine.

  • Introduction of the 3-Hydroxy Group: This can be a multi-step process. A common method involves nitration at the 3-position, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the hydroxyl group.

  • Methoxylation: The resulting 2-chloro-3-hydroxy-5-(trifluoromethyl)pyridine can be converted to the 3-methoxy intermediate via a Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., NaH, K₂CO₃).

  • Amination: The final and key step is the conversion of the 2-chloro group to the 2-amino group. This is efficiently achieved using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, a suitable ligand, and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or ammonia itself under pressure).[7] Alternative methods for amination of 2-halopyridines have also been developed.[8]

Applications in Discovery Chemistry: A Versatile Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules for screening libraries, particularly in drug discovery. The nucleophilic 2-amino group is the principal point of reactivity, readily participating in reactions to build out the molecular scaffold.

Representative Experimental Protocol: Amide Coupling

This protocol details a standard procedure for coupling the title compound with a carboxylic acid, a fundamental transformation in the synthesis of many biologically active molecules, including kinase inhibitors.

Objective: To synthesize N-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)benzamide as a representative downstream product.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and benzoic acid (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the coupling reagent, HATU (1.2 eq), portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

This protocol exemplifies how the title compound serves as a platform for introducing molecular diversity, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages principles of modern medicinal chemistry. The convergence of a proven pharmacophore (2-aminopyridine) with powerful property-enhancing substituents (-CF₃, -OCH₃) makes it an invaluable tool for researchers aiming to synthesize novel kinase inhibitors, agrochemicals, and other bioactive compounds. Its well-defined reactivity and the robust synthetic methodologies available for its derivatization ensure its continued relevance in the pursuit of new chemical entities with optimized therapeutic potential.

References

  • Google Patents. Process for the production of 2-amino-3-hydroxypyridines.
  • MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available from: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and aryl triflates. Accounts of chemical research, 37(11), 805-818. Available from: [Link]

  • Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.
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  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 42(3), 97-109. Available from: [Link]

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  • SACTG | King-Pharm. 1227603-09-9 2-Amino-3-methoxy-5-(trifluoromethyl)pyridine. Available from: [Link]

  • Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.
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Spectroscopic Characterization of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic building block, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227603-09-9). As this compound gains traction in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of public experimental data, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances that define this molecule's reactivity and potential applications. This document also outlines standardized protocols for the acquisition of such data, ensuring a self-validating framework for experimental chemists.

Introduction: The Structural and Chemical Landscape

This compound is a highly functionalized pyridine derivative. The pyridine core, a ubiquitous scaffold in pharmaceuticals, is strategically substituted to modulate its electronic and steric properties. The 2-amino group provides a key site for further chemical modification and potential hydrogen bonding interactions. The 3-methoxy group, an electron-donating substituent, influences the electron density of the aromatic ring. In stark contrast, the 5-trifluoromethyl group is a strong electron-withdrawing moiety, which significantly impacts the molecule's overall polarity, lipophilicity, and metabolic stability. The interplay of these substituents creates a unique chemical entity with significant potential in the development of novel therapeutic agents and functional materials.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-4~7.8 - 8.0Doublet (d)1H
H-6~8.2 - 8.4Doublet (d)1H
-OCH₃~3.9 - 4.1Singlet (s)3H
-NH₂~5.0 - 6.0Broad Singlet (br s)2H

Causality Behind Predictions: The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent protons at the 4 and 6 positions, shifting them downfield. The aromatic protons, H-4 and H-6, will likely appear as doublets due to coupling with each other. The methoxy protons will appear as a sharp singlet, and the amine protons will typically be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-3~145 - 150
C-4~135 - 140 (quartet, J ≈ 3-5 Hz)
C-5~118 - 122 (quartet, J ≈ 30-35 Hz)
C-6~140 - 145 (quartet, J ≈ 3-5 Hz)
-OCH₃~55 - 60
-CF₃~120 - 125 (quartet, J ≈ 270-280 Hz)

Causality Behind Predictions: The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C-2 and C-3) are expected to be significantly deshielded. The carbons in proximity to the trifluoromethyl group (C-4, C-5, and C-6) will exhibit splitting (quartets) due to coupling with the fluorine atoms. The one-bond C-F coupling for the -CF₃ carbon will be very large, while the two- and three-bond couplings to the ring carbons will be progressively smaller.

Diagram of Key NMR Correlations

Caption: Predicted key ¹H-¹³C HMBC correlations for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amine)3300 - 3500Symmetric & Asymmetric Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic -OCH₃)2850 - 3000Stretching
C=C, C=N (Aromatic Ring)1550 - 1650Stretching
N-H (Amine)1580 - 1650Bending (Scissoring)
C-F (Trifluoromethyl)1100 - 1350Stretching (Strong, multiple bands)
C-O (Methoxy)1000 - 1300Stretching

Causality Behind Predictions: The primary amine will show two characteristic N-H stretching bands. The aromatic C-H stretching will be of weaker intensity. The most prominent features of the IR spectrum are expected to be the strong and broad C-F stretching absorptions from the trifluoromethyl group, which often dominate the fingerprint region.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Parameter Predicted Value
Molecular Formula C₇H₇F₃N₂O
Molecular Weight 192.14 g/mol
Exact Mass 192.0510
Predicted [M+H]⁺ 193.0583
Key Fragmentation Pathways Loss of CH₃• (m/z 177), Loss of CO (m/z 164), Loss of CF₃• (m/z 123)

Causality Behind Predictions: The molecular ion peak [M]⁺ is expected at m/z 192. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 193 would be the base peak. Common fragmentation patterns for pyridine derivatives include the loss of small radicals and neutral molecules from the substituents.[3][4] The trifluoromethyl group can also be lost as a radical.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

G start Start: Obtain Sample of This compound dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer's autosampler or manually insert into the magnet transfer->instrument setup Set up ¹H and ¹³C NMR experiments: - Lock on solvent signal - Shim the magnet - Tune the probe instrument->setup acquire Acquire spectra: - ¹H (e.g., 16 scans) - ¹³C (e.g., 1024 scans) - Optional: 2D NMR (COSY, HSQC, HMBC) setup->acquire process Process the data: - Fourier transform - Phase correction - Baseline correction - Integrate ¹H signals - Calibrate chemical shifts acquire->process analyze Analyze spectra and assign signals to the molecular structure process->analyze end End: Report and archive data analyze->end

Caption: Standard workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes to determine the best ionization conditions.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for this compound. By leveraging established principles of NMR, IR, and MS, we have constructed a detailed and scientifically grounded dataset that will serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. As research into this and similar fluorinated pyridines continues, the availability of reliable spectroscopic data will be crucial for accelerating discovery and innovation in the chemical sciences.

References

  • CHIMIA (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)pyridine-2-thiol and its Analogs.
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  • ResearchGate (2018). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
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  • ResearchGate (2004). A reducing-difference IR-spectral study of 4-aminopyridine.
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An In-Depth Technical Guide to the Thermal Stability of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related molecules and established principles of thermal analysis to provide a robust predictive assessment. The document details potential thermal hazards, expected decomposition products, and best practices for handling and storage. Furthermore, it outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a framework for empirical validation. This guide is intended to equip researchers, chemists, and safety professionals with the critical knowledge required to handle this compound safely and effectively throughout the research and development lifecycle.

Introduction: The Criticality of Thermal Stability in Chemical Synthesis

The thermal stability of a chemical compound is a cornerstone of safe and successful drug development and manufacturing. A thorough understanding of a molecule's behavior under thermal stress is paramount to prevent runaway reactions, ensure product purity, and safeguard personnel and equipment. For novel intermediates like this compound, which incorporates a trifluoromethyl group known for influencing molecular stability, a proactive and predictive approach to thermal hazard assessment is essential.

This guide provides an in-depth examination of the anticipated thermal properties of this compound. By analyzing the constituent functional groups and drawing parallels with analogous structures, we can infer potential decomposition pathways and associated risks. The trifluoromethyl group, methoxy group, and the aminopyridine core all contribute to the overall thermal profile and potential hazardous byproducts upon decomposition. Safety data sheets for related trifluoromethylpyridine derivatives consistently warn against exposure to high temperatures, indicating the potential for the release of toxic fumes such as carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) in halogenated analogues[1][2].

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its safe handling and for interpreting thermal analysis data.

PropertyValueSource
Molecular Formula C₇H₇F₃N₂O[3]
Molecular Weight 192.14 g/mol [3][4]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not specified, but related aminopyridines have melting points ranging from 80-120°C[5]
Solubility Likely soluble in organic solvents[6]

Predictive Assessment of Thermal Stability and Hazards

Based on the chemical structure of this compound, several potential thermal decomposition pathways and hazards can be anticipated. The presence of fluorine, nitrogen, and oxygen atoms suggests that upon thermal degradation, a mixture of hazardous gases is likely to be produced.

Expected Thermal Decomposition Products:

  • Nitrogen Oxides (NOx): The pyridine ring and the amino group are sources of nitrogen, which can oxidize to form various nitrogen oxides upon heating in the presence of air.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete and complete combustion of the organic backbone will lead to the formation of CO and CO₂, respectively.

  • Hydrogen Fluoride (HF): The trifluoromethyl group is a likely source of highly toxic and corrosive hydrogen fluoride gas upon decomposition[1][2].

Given these potential hazards, it is imperative to handle this compound in a well-ventilated area, away from heat sources, sparks, and open flames[7][8]. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times[9][10][11].

Experimental Determination of Thermal Stability: Protocols and Rationale

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques[12][13][14].

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the mass of the sample as a percentage of the initial mass against the temperature. The onset temperature of decomposition is determined from the point of significant mass loss.

Causality Behind Experimental Choices:

  • A controlled heating rate of 10°C/min is standard for TGA and allows for good resolution of thermal events[13].

  • An inert nitrogen atmosphere is used to study the inherent thermal stability of the compound without the influence of oxidation. An air atmosphere is used to assess the stability under oxidative conditions, which can be more relevant to real-world scenarios.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place in TGA Pan weigh->pan instrument Load Sample into TGA pan->instrument program Set Temperature Program (Ambient to 600°C @ 10°C/min) instrument->program atmosphere Set Atmosphere (N2 or Air) program->atmosphere run Run Analysis atmosphere->run plot Plot Mass % vs. Temperature run->plot onset Determine Onset of Decomposition plot->onset

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic decomposition events. DSC is a crucial technique for studying thermal properties of materials[15][16][17][18].

Experimental Protocol:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from ambient temperature to a temperature below the expected decomposition temperature (determined by TGA) at a rate of 10°C/min to observe the melting point.

      • For safety, a second experiment can be run with a smaller sample size and a protective shield to heat through the decomposition region to observe the exothermicity of the decomposition.

  • Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic event. The onset of an exothermic event indicates decomposition.

Causality Behind Experimental Choices:

  • A hermetically sealed pan is used to prevent mass loss due to volatilization before the melting or decomposition point.

  • A nitrogen atmosphere is used to prevent oxidative side reactions that could interfere with the measurement of the primary thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis start Start weigh Weigh 2-5 mg of Sample start->weigh pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal instrument Load Sample into DSC seal->instrument program Set Temperature Program (e.g., Ambient to 300°C @ 10°C/min) instrument->program atmosphere Set N2 Atmosphere program->atmosphere run Run Analysis atmosphere->run plot Plot Heat Flow vs. Temperature run->plot analyze Identify Melting Point (Endotherm) & Decomposition (Exotherm) plot->analyze

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

Summary of Predicted Thermal Data and Safe Handling

The following table summarizes the expected thermal data and provides recommendations for safe handling.

ParameterPredicted Value/ObservationRecommended Action
Decomposition Onset (TGA) Anticipated to be above 150°CAvoid heating above this temperature in unsealed containers.
Melting Point (DSC) Expected endotherm between 80-120°CStable up to melting point.
Decomposition (DSC) Likely a sharp, energetic exothermUse small sample sizes for analysis and take appropriate safety precautions.
Hazardous Decomposition Products NOx, CO, CO₂, HFAll thermal decompositions should be conducted in a fume hood.
Storage Store in a cool, dry, well-ventilated place away from heat sources[19][20].Follow recommended storage conditions to ensure stability.

Conclusion

While direct, published thermal stability data for this compound is limited, a comprehensive understanding of its potential thermal hazards can be formulated through the analysis of its structural components and related compounds. The presence of the trifluoromethyl group is a key indicator for the potential evolution of hazardous hydrogen fluoride gas upon decomposition. The recommended TGA and DSC experimental protocols provide a clear pathway for the empirical determination of its thermal stability profile. By adhering to the safety precautions outlined in this guide, researchers and drug development professionals can handle this compound with a high degree of safety and confidence, ensuring both the integrity of their work and the well-being of laboratory personnel.

References

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  • Malvern Panalytical. (2025, March 4). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research.
  • YouTube. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course.
  • PubChem. (n.d.). 5-(Trifluoromethoxy)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

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The Strategic Incorporation of the Trifluoromethyl Group in Pyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl (CF3) group has emerged as a cornerstone in modern medicinal chemistry, offering a powerful tool for the strategic optimization of drug candidates.[1] This technical guide provides an in-depth exploration of the multifaceted role of the CF3 group within the pyridin-2-amine scaffold, a privileged structure in drug discovery. We will dissect the profound influence of trifluoromethylation on the physicochemical properties, metabolic stability, and biological activity of these derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for harnessing the full potential of this unique functional group.

Introduction: The Unparalleled Utility of the Trifluoromethyl Group in Drug Design

The strategic incorporation of fluorine-containing functional groups has revolutionized drug design, with the trifluoromethyl group being a particularly impactful moiety.[2][3] Its distinctive electronic and steric properties can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to the pyridin-2-amine core, a scaffold present in numerous bioactive compounds, the CF3 group imparts a range of desirable attributes.[4][5][6] These include enhanced metabolic stability, modulated lipophilicity and pKa, and improved binding affinity to biological targets.[1][2] This guide will elucidate the causal relationships behind these effects, providing a scientifically rigorous foundation for its application.

Physicochemical Impact of Trifluoromethylation on the Pyridin-2-amine Scaffold

The introduction of a CF3 group into a pyridin-2-amine derivative instigates a cascade of changes to its fundamental physicochemical properties. Understanding these modifications is paramount for predicting and optimizing a compound's drug-like characteristics.

Modulation of Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When placed on the pyridine ring, it significantly reduces the electron density of the aromatic system. This, in turn, decreases the basicity of the pyridinic nitrogen and the exocyclic amine, resulting in a lower pKa. This modulation of basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Enhancement of Lipophilicity (LogP)

The CF3 group is inherently lipophilic, with a Hansch-Fujita π constant of +0.88.[1] Its incorporation into a pyridin-2-amine derivative generally leads to a significant increase in the molecule's overall lipophilicity (LogP). This property is a key determinant of a drug's ability to cross biological membranes, including the blood-brain barrier.[2] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, necessitating a careful balance.

Impact on Molecular Conformation and Dipole Moment

The steric bulk and strong dipole moment of the CF3 group can influence the preferred conformation of the pyridin-2-amine derivative. This can have profound implications for its ability to bind to a specific target receptor, as the three-dimensional arrangement of atoms is crucial for molecular recognition.

Enhancing Metabolic Stability: A Primary Advantage of Trifluoromethylation

One of the most significant benefits of incorporating a trifluoromethyl group is the remarkable enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][7]

By replacing a metabolically labile hydrogen or methyl group on the pyridine ring with a CF3 group, medicinal chemists can effectively block common sites of oxidative metabolism.[8] This strategic "metabolic blocking" leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1]

Table 1: Comparative Metabolic Stability of a Hypothetical Pyridin-2-amine Derivative

CompoundR GroupMicrosomal Half-life (t½, min)
1 -H15
2 -CH325
3 -CF3>120

Synthesis of Trifluoromethylated Pyridin-2-amine Derivatives: Key Methodologies

The synthesis of trifluoromethylated pyridines can be achieved through various strategies, broadly categorized into direct trifluoromethylation of a pre-formed pyridine ring or the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Direct Trifluoromethylation Approaches

Several reagents have been developed for the direct introduction of a CF3 group onto a pyridine ring. These methods often involve radical or transition-metal-catalyzed processes.

  • Using Trifluoromethylating Reagents: Reagents such as Togni's reagent, Umemoto's reagent, and Langlois' reagent are commonly employed for the direct trifluoromethylation of pyridines.[9]

  • Copper-Catalyzed Trifluoromethylation: Copper-mediated reactions using reagents like CuCF3 have proven effective for the trifluoromethylation of halo-pyridines.[9]

Ring Synthesis from Trifluoromethylated Precursors

An alternative and often more regioselective approach involves the synthesis of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.

  • Bohlmann–Rahtz Pyridine Synthesis: This versatile method allows for the synthesis of polysubstituted pyridines from β-enamino esters or ketones and α,β-unsaturated ketones.[9] Trifluoromethyl-α,β-ynones can be used as building blocks in this reaction to produce trifluoromethylated pyridines.[9]

  • Cyclization of CF3-Ynones and Vinyl Azides: A copper-catalyzed cyclization of readily available vinyl azides with CF3-ynones provides a route to 2,4,6-trisubstituted pyridines.[10]

Experimental Protocol: Bohlmann–Rahtz Synthesis of a 4-Aryl-6-(trifluoromethyl)pyridin-2-amine Derivative

Step 1: Synthesis of the β-Enamino Ester

  • To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Add the desired aromatic aldehyde (1.0 eq) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the corresponding ethyl 2-cyano-3-arylacrylate.

Step 2: Cyclocondensation Reaction

  • In a pressure vessel, combine the ethyl 2-cyano-3-arylacrylate (1.0 eq) and 3,3,3-trifluoro-1-propyne (1.2 eq) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethyl)pyridin-2-amine derivative.

Impact on Biological Activity: Structure-Activity Relationships

The introduction of a trifluoromethyl group can significantly influence the biological activity of pyridin-2-amine derivatives by altering their binding affinity and selectivity for a given biological target.

  • Enhanced Binding Affinity: The CF3 group can participate in favorable interactions within a protein's binding pocket, such as hydrophobic interactions, dipole-dipole interactions, and even unconventional hydrogen bonds (C-F···H-X). These interactions can lead to a significant increase in binding affinity.

  • Improved Selectivity: The steric and electronic properties of the CF3 group can be exploited to achieve selectivity for a specific target over closely related proteins. By occupying a particular sub-pocket or inducing a specific conformation, the CF3 group can disfavor binding to off-targets.

Diagram: Trifluoromethyl Group Interactions in a Protein Binding Pocket

G cluster_0 Protein Binding Pocket Ligand Pyridin-2-amine Derivative CF3 CF3 Group Ligand->CF3 covalent bond Hydrophobic_Pocket Hydrophobic Pocket CF3->Hydrophobic_Pocket Hydrophobic Interaction H_Bond_Donor H-Bond Donor (X-H) CF3->H_Bond_Donor C-F···H-X Interaction

Caption: Interactions of a CF3 group within a target's binding site.

Case Study: A Trifluoromethylated Pyridin-2-amine as a Kinase Inhibitor

Many kinase inhibitors incorporate the pyridin-2-amine scaffold. The introduction of a trifluoromethyl group has been a successful strategy to improve their potency and pharmacokinetic properties. For instance, in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a series of 2-amino-pyridine derivatives were designed and synthesized.[11] The incorporation of a CF3 group on the pyridine ring of a lead compound resulted in a significant increase in inhibitory activity and selectivity against other kinases. This improvement was attributed to favorable hydrophobic interactions of the CF3 group within a specific pocket of the ATP-binding site of CDK8.

Conclusion: A Versatile Tool for Drug Discovery

The trifluoromethyl group is an indispensable tool in the arsenal of medicinal chemists.[1] Its strategic incorporation into the pyridin-2-amine scaffold offers a reliable and effective means to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize novel pyridin-2-amine derivatives with superior drug-like properties, ultimately accelerating the discovery of new and improved therapeutics.

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The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and electronic properties, which is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive exploration of the electronic effects—inductive and resonance—imparted by substituents on the pyridine ring. We will delve into the quantitative descriptors of these effects, such as Hammett constants and pKa values, detail the experimental and computational methodologies for their determination, and examine their profound impact on chemical reactivity and rational drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of substituent effects for the optimization of pyridine-containing lead compounds.

The Unique Electronic Landscape of the Pyridine Ring

Pyridine, a six-membered heteroaromatic ring, is structurally analogous to benzene but with one methine group replaced by a nitrogen atom. This substitution has profound consequences for the ring's electronic properties. The nitrogen atom is more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I) on the ring. This effect polarizes the C-N and C-C σ-bonds, leading to a general decrease in electron density across the ring compared to benzene.[1]

Furthermore, the nitrogen lone pair resides in an sp² hybrid orbital within the plane of the ring and does not participate in the aromatic π-system. This makes the lone pair available for protonation, rendering pyridine basic. The overall electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution than benzene but more prone to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2][3]

Dissecting Substituent Effects: Induction and Resonance

The electronic influence of a substituent on the pyridine ring is a nuanced interplay of two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[4] Understanding the direction and magnitude of these effects is paramount for predicting a substituent's impact on the molecule's properties.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and is governed by the substituent's electronegativity.

    • Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -F), nitro (-NO₂), and trifluoromethyl (-CF₃), exert a negative inductive effect (-I), pulling electron density away from the ring.

    • Electron-Donating Groups (EDGs) , like alkyl groups (-CH₃, -C₂H₅), have a positive inductive effect (+I), pushing electron density toward the ring.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring's π-system. It is most pronounced when the substituent is at the 2-, 4-, or 6-positions, allowing for direct conjugation with the nitrogen atom.[4]

    • +R Effect: Substituents with lone pairs of electrons, such as amino (-NH₂) and methoxy (-OCH₃), can donate electron density into the ring via resonance.

    • -R Effect: Substituents with π-bonds to electronegative atoms, like nitro (-NO₂) and carbonyl (-C=O), can withdraw electron density from the ring through resonance.

The overall electronic character of a substituent is determined by the vector sum of its inductive and resonance effects. For instance, a chloro substituent is inductively withdrawing (-I) but has a resonance-donating (+R) effect due to its lone pairs. In halogens, the inductive effect typically dominates, resulting in a net electron-withdrawing character.

G substituent Substituent inductive Inductive Effect (-I / +I) (through σ-bonds) substituent->inductive Electronegativity resonance Resonance Effect (-R / +R) (through π-system) substituent->resonance π-conjugation pyridine Pyridine Ring (Electron Density) inductive->pyridine resonance->pyridine properties Physicochemical Properties (pKa, Reactivity, Polarity) pyridine->properties

Diagram 1: Interplay of Inductive and Resonance Effects on Pyridine.

Quantitative Analysis of Electronic Effects

To move beyond qualitative descriptions, medicinal chemists rely on quantitative parameters to compare the electronic influence of different substituents.

Hammett Substituent Constants (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a powerful linear free-energy relationship to quantify substituent effects on reaction rates (k) or equilibrium constants (K) relative to an unsubstituted reference compound (k₀).[5]

  • Substituent Constant (σ): This parameter measures the electronic effect of a substituent. It is position-dependent, with distinct values for meta (σₘ) and para (σₚ) positions.

    • Positive σ values indicate electron-withdrawing groups (EWGs).

    • Negative σ values signify electron-donating groups (EDGs).

  • Reaction Constant (ρ): This value reflects the sensitivity of a particular reaction to substituent effects. A large ρ value indicates high sensitivity. For the dissociation of pyridinium ions, the ρ value is positive, meaning EWGs increase acidity (lower pKa).[1]

Table 1: Selected Hammett Constants for Common Substituents

Substituentσ_meta (σₘ)σ_para (σₚ)Dominant Effect
-NH₂-0.16-0.66+R >> -I
-OH+0.12-0.37+R > -I
-OCH₃+0.12-0.27+R > -I
-CH₃-0.07-0.17+I
-H0.000.00Reference
-F+0.34+0.06-I > +R
-Cl+0.37+0.23-I > +R
-Br+0.39+0.23-I > +R
-CN+0.56+0.66-I, -R
-NO₂+0.71+0.78-I, -R

Data compiled from authoritative sources.[6][7]

Acidity Constant (pKa)

The pKa of the conjugate acid of a pyridine (the pyridinium ion) is a direct and highly sensitive measure of the electron density at the nitrogen atom. It is one of the most critical parameters in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the lone pair more available for protonation. This results in a stronger base and a higher pKa .

  • Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less basic. This leads to a weaker base and a lower pKa .

Table 2: pKa Values of Selected Substituted Pyridines

Substituent2-Position3-Position4-Position
-NH₂6.865.989.11
-OCH₃3.284.886.62
-CH₃5.975.686.02
-H5.235.235.23
-Cl0.722.843.83
-Br0.902.843.81
-CN-0.261.451.90
-NO₂-2.5 (approx)0.811.61

Data compiled from various sources.[8][9]

Impact on Chemical Reactivity

Substituents dictate the regioselectivity and rate of chemical reactions on the pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

As an electron-deficient ring, pyridine undergoes electrophilic substitution under harsh conditions, much slower than benzene. The reaction preferentially occurs at the 3-position (meta).[10] This is because attack at the 2- or 4-position leads to a destabilized cationic intermediate where one resonance structure places a positive charge on the highly electronegative nitrogen atom.

  • Activating Groups (EDGs): Electron-donating groups increase the ring's nucleophilicity, accelerating the rate of SEAr and generally directing substitution to the positions ortho and para to the substituent.

  • Deactivating Groups (EWGs): Electron-withdrawing groups further decrease the ring's electron density, making SEAr even more difficult.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially if a good leaving group (e.g., a halide) is present at the 2- or 4-position.[11] The reaction proceeds via a stable anionic intermediate (a Meisenheimer-like complex), where the negative charge is delocalized onto the electronegative nitrogen atom.

  • Electron-Withdrawing Groups (EWGs): The presence of additional EWGs on the ring further stabilizes the negative charge in the intermediate, thereby increasing the rate of SNAr.

  • Electron-Donating Groups (EDGs): EDGs destabilize the anionic intermediate and decrease the rate of SNAr.

G reactivity Pyridine Reactivity Electrophilic Substitution (SEAr) Nucleophilic Substitution (SNAr) outcome_e SEAr Outcome Rate: Increased Position: 3-position (meta to N) reactivity:reac_e->outcome_e outcome_n SNAr Outcome Rate: Increased (with LG at C2/C4) Position: 2- & 4-positions reactivity:reac_n->outcome_n edg Electron-Donating Group (EDG) (-NH₂, -CH₃) edg->reactivity:reac_e Activates edg->reactivity:reac_n Deactivates ewg Electron-Withdrawing Group (EWG) (-NO₂, -Cl) ewg->reactivity:reac_e Deactivates ewg->reactivity:reac_n Activates

Diagram 2: Influence of Substituents on Pyridine Reactivity.

Experimental & Computational Workflows

Accurate determination of electronic parameters is crucial for building robust quantitative structure-activity relationship (QSAR) models.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for determining the pKa of pyridine derivatives.[12][13]

Objective: To determine the pKa of a substituted pyridine by titrating it with a strong acid or base and monitoring the pH.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Volumetric flasks and pipettes

  • Substituted pyridine sample (high purity)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water, purged with nitrogen

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Prepare a ~1 mM solution of the pyridine sample in deionized water. For a 20 mL titration volume, this requires dissolving a precise amount of the sample. Add 0.15 M KCl to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere. Immerse the pH electrode in the solution.

  • Titration:

    • For a basic pyridine, titrate with standardized 0.1 M HCl.

    • Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize (<0.01 pH unit/min drift) before recording the pH and the total volume of titrant added.[13]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the pyridine has been neutralized).[14]

    • Perform at least three replicate titrations and report the average pKa with the standard deviation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing the electronic environment of the pyridine ring.[4][15]

Objective: To correlate the chemical shifts of pyridine ring protons and carbons with the electronic effects of a substituent.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative comparisons are needed.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Observe the chemical shifts (δ) of the aromatic protons. Electron-donating groups cause upfield shifts (lower ppm), while electron-withdrawing groups cause downfield shifts relative to unsubstituted pyridine.

    • Analyze the coupling constants (J) to confirm proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Assign the carbon signals based on their chemical shifts and, if necessary, 2D NMR experiments (like HSQC).

    • The chemical shifts of the ring carbons, particularly C2, C4, and C6, are highly sensitive to the electronic effects of the substituent.

  • Data Interpretation:

    • Compare the observed chemical shifts to those of unsubstituted pyridine. The magnitude of the change in chemical shift (Δδ) for a given nucleus can be correlated with Hammett constants or other electronic parameters.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations provide invaluable theoretical insights into the electronic properties of substituted pyridines.[16][17]

Objective: To calculate electronic parameters (e.g., molecular electrostatic potential, orbital energies, atomic charges) to rationalize observed properties.

G start Define Molecular Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc prop_calc Single-Point Energy & Property Calculation freq_calc->prop_calc If no imaginary frequencies analysis Analyze Output: - Molecular Electrostatic Potential (MEP) - HOMO/LUMO Energies - NBO/Mulliken Charges prop_calc->analysis

Diagram 3: Typical DFT Computational Workflow.

Application in Drug Development: A Case Study of Imatinib (Gleevec)

The development of the chronic myeloid leukemia drug Imatinib (Gleevec) is a classic example of rational drug design where the electronic properties of a pyridine ring were meticulously tuned.[18][19]

The initial lead compound, a 2-phenylaminopyrimidine, showed kinase inhibitory activity but lacked potency and selectivity.[19] Through iterative design, a pyridine ring was introduced. The key insights were:

  • Enhanced Cellular Activity: The incorporation of a 3-pyridyl group significantly enhanced the compound's activity in cellular assays. The basic nitrogen of the pyridine ring improved the compound's solubility and allowed for favorable interactions within the ATP-binding pocket of the target kinase, Bcr-Abl.[19]

  • Improved Bioavailability: An N-methylpiperazine group was added via an amide linker. This basic group was crucial for ensuring good water solubility and oral bioavailability of the final drug molecule.[19]

  • Kinase Selectivity: The addition of a "flag" methyl group ortho to the amino linkage locked the conformation of the molecule, which sterically prevented it from binding to Protein Kinase C (PKC) but maintained its high affinity for the target Bcr-Abl kinase.[19]

This case study highlights how modulating the basicity (pKa) and steric profile of substituents on a core scaffold can transform a non-selective lead into a highly effective and bioavailable therapeutic agent. The pyridine nitrogen's ability to be protonated at physiological pH was a key feature exploited by the drug designers.[4]

Conclusion

The electronic effects of substituents on the pyridine ring are a fundamental concept with profound practical implications for medicinal chemistry and drug development. A thorough understanding of inductive and resonance effects, quantified by parameters like Hammett constants and pKa, allows scientists to rationally predict and control a molecule's reactivity, basicity, and ultimately its biological activity and pharmacokinetic profile. By integrating experimental techniques like potentiometry and NMR with computational modeling, researchers can accelerate the optimization of pyridine-based drug candidates, leading to safer and more effective medicines.

References

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  • Al-Hourani, B. J. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate.[16]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.[4]

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  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2011). Development of Methods for the Determination of pKa Values. PMC.[14]

  • Krygowski, T. M., & Szatylowicz, H. (2025). Substituent Effects in Heterocyclic Systems. ResearchGate.[21]

  • Zhang, D. (n.d.). Values of some Hammett substituent constants (σ). ResearchGate.[6]

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  • Quora. (2017). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Quora.[10]

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  • Nguyen, A. (n.d.). EXAM 4 - Gleevec Case Study Flashcards. Brainscape.[19]

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Discovery and synthetic history of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Trifluoromethylpyridines

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic character, which are crucial for optimizing biological activity and pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthetic evolution of trifluoromethylpyridines, designed for researchers, scientists, and professionals in drug development. We will traverse the historical landscape from early, harsh industrial methods to the sophisticated, selective strategies employed today, explaining the causal drivers behind these innovations. This narrative is grounded in authoritative references, detailed experimental protocols, and visual data representations to offer both foundational knowledge and field-proven insights.

The Genesis: Early Industrial Syntheses and the Halogen Exchange Era

The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, adapting the methodology used for producing benzotrifluoride.[4] This pioneering work laid the foundation for the first major industrial-scale synthetic strategy: the chlorination of a picoline (methylpyridine) followed by a halogen exchange (Halex) reaction.

The Causality of a Two-Step Process

Direct fluorination of a methyl group is thermodynamically feasible but practically uncontrollable, often leading to a mixture of fluorinated products and decomposition. The logical and more controllable industrial approach involves two distinct, high-temperature phases:

  • Exhaustive Chlorination: The methyl group of a starting picoline is first converted to a trichloromethyl (-CCl₃) group. This step is typically achieved using chlorine gas under radical conditions (e.g., UV light or high temperature). The C-Cl bond is significantly weaker than a C-H bond, making the -CCl₃ group an excellent precursor for subsequent fluorination.

  • Chlorine/Fluorine Exchange: The resulting trichloromethylpyridine is then subjected to a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), to replace the chlorine atoms with fluorine. This is a classic example of the Swarts reaction.

This two-step logic provides a robust and scalable pathway, which became the workhorse for producing key TFMP intermediates for decades.

Vapor-Phase vs. Liquid-Phase Halex Reactions

The Halex reaction can be performed under two distinct sets of conditions, each with specific industrial advantages and disadvantages.

  • Vapor-Phase Fluorination: This method involves passing the trichloromethylpyridine and HF gas over a heated catalyst bed, often containing transition metal fluorides like iron fluoride.[4] Temperatures are typically very high (>300°C).[4] A significant advantage is the ability to perform simultaneous chlorination and fluorination in a one-step continuous process, which is highly efficient for large-scale production.[4] However, the extreme conditions can lead to the formation of multi-chlorinated by-products and require significant energy input.[4][5]

  • Liquid-Phase Fluorination: This approach involves reacting the trichloromethylpyridine with liquid HF, often under superatmospheric pressure in an autoclave, and in the presence of a metal halide catalyst such as FeCl₃, SnCl₄, or SbF₃.[5][6] While potentially offering better control and selectivity compared to the vapor-phase method, it presents challenges related to handling highly corrosive HF under pressure and the cost associated with antimony-based catalysts.[5]

G cluster_0 Classic Halogen Exchange (Halex) Pathway Picoline Picoline (e.g., 3-Picoline) Chlorination Exhaustive Chlorination (Cl₂, high T°/UV) Trichloromethyl Trichloromethylpyridine Intermediate Fluorination Halogen Exchange (HF, Catalyst, high T°/P) TFMP Trifluoromethylpyridine (e.g., 3-TFMP)

Caption: The dominant industrial pathway for TFMP synthesis.

ParameterVapor-Phase FluorinationLiquid-Phase Fluorination
Temperature >300°C150°C - 250°C
Pressure AtmosphericSuperatmospheric (5 - 1200 psig)
Catalyst Transition metal fluorides (e.g., FeF₃)Metal halides (e.g., FeCl₃, SnCl₄, SbF₃)
Key Advantage Amenable to continuous, one-step processPotentially higher selectivity and control
Key Disadvantage High energy cost, by-product formationHandling of HF under pressure, catalyst cost
Primary Reference [4][5]
Table 1: Comparison of Industrial Halogen Exchange Conditions.
Experimental Protocol: Liquid-Phase Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

This protocol is a representative synthesis based on methodologies described in the patent literature. It should only be performed by trained professionals in a suitable facility equipped to handle anhydrous HF and high-pressure reactions.

Objective: To convert 2-chloro-5-(trichloromethyl)pyridine to 2-chloro-5-(trifluoromethyl)pyridine via liquid-phase halogen exchange.

Materials:

  • 2-chloro-5-(trichloromethyl)pyridine (1.0 mol)

  • Anhydrous Hydrogen Fluoride (HF) (at least 3.0 mol)

  • Anhydrous Ferric Chloride (FeCl₃) catalyst (1-10 mol %)

  • High-pressure autoclave (e.g., Hastelloy-C) equipped with stirrer, thermocouple, and pressure gauge.

Procedure:

  • Reactor Charging: Charge the autoclave with 2-chloro-5-(trichloromethyl)pyridine and the FeCl₃ catalyst under an inert atmosphere (e.g., nitrogen).

  • Sealing and Purging: Seal the reactor and purge thoroughly with dry nitrogen to remove any residual moisture.

  • HF Addition: Cool the reactor (e.g., to -20°C) and carefully add the required amount of anhydrous HF via a cooled transfer line.

  • Reaction Conditions: Seal the reactor completely. Begin stirring and gradually heat the mixture to the target temperature range of 150°C - 250°C. The pressure will rise to superatmospheric levels (e.g., 5-1200 psig).[5]

  • Monitoring: Maintain the temperature and monitor the internal pressure. The reaction is typically complete within 1 to 100 hours, depending on the specific conditions.[5]

  • Work-up: After the reaction is complete, cool the reactor to a safe temperature. Carefully vent the excess HF into a suitable scrubber (e.g., a caustic solution).

  • Isolation: Open the reactor and carefully quench the reaction mixture with ice water and a base (e.g., NaOH solution) to neutralize any remaining acid. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.[5]

An Alternative Strategy: The Building Block Approach

While the Halex method is powerful for large-scale production, it lacks flexibility and regiocontrol, especially for complex substitution patterns. A parallel and highly valuable strategy is the construction of the pyridine ring from acyclic precursors, where one of the key components already contains the trifluoromethyl group. This is known as the "building block" or "cyclocondensation" approach.[2][4]

The Logic of Pre-Functionalization

The core principle is to use readily available, small molecules containing a CF₃ group as foundational pieces for ring formation. This strategy offers a significant advantage: absolute regiochemical control. The final position of the trifluoromethyl group is predetermined by its location in the starting building block. This is particularly crucial for accessing isomers that are difficult or impossible to synthesize via the Halex route starting from a simple picoline.

Common trifluoromethyl-containing building blocks include:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Trifluoroacetic anhydride[4][7]

G

Caption: Cyclocondensation ensures precise placement of the CF₃ group.

Representative Cyclocondensation: Synthesis of 2-hydroxy-4-trifluoromethylpyridine

This method, described in the patent literature, illustrates the construction of a 4-TFMP derivative, an isomer class that is less commonly produced via the Halex route.[4][7]

Workflow:

  • Building Block Synthesis: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.[7]

  • Chain Extension: This building block is then reacted with trimethylphosphonoacetate in a Horner-Wadsworth-Emmons type reaction.

  • Cyclization: The resulting intermediate ester undergoes a ring-closing condensation to yield 2-hydroxy-4-trifluoromethylpyridine.[7]

  • Functionalization: The hydroxyl group can then be readily converted to a chloro group using reagents like thionyl chloride or phosphorus oxychloride, providing a versatile handle for further derivatization.[7]

This approach demonstrates how complex TFMPs can be assembled with high fidelity, a critical requirement for the synthesis of specific pharmaceutical or agrochemical targets.

The Modern Era: Direct C–H Trifluoromethylation

The "holy grail" for synthetic chemists is often the direct conversion of a C-H bond to a C-X bond, as it is the most atom-economical approach. For decades, the direct trifluoromethylation of pyridine C-H bonds was extremely challenging due to the electron-deficient nature of the pyridine ring and the poor regioselectivity of radical methods.[8] The last two decades, however, have seen an explosion of innovative methods to achieve this transformation with increasing precision and under milder conditions.

The Mechanistic Challenge and Solutions

Directly functionalizing a pyridine C-H bond requires overcoming a high activation barrier. Modern methods achieve this through various activation strategies:

  • Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical (•CF₃) from sources like CF₃I, Togni's reagent, or Langlois' reagent (NaSO₂CF₃).[9] While effective, these reactions often suffer from a lack of regioselectivity on simple pyridines, although directing groups can improve the outcome. Photoredox catalysis has emerged as a powerful tool to generate •CF₃ under mild, visible-light-promoted conditions.[9]

  • Nucleophilic Trifluoromethylation: Pyridine is inherently resistant to nucleophilic attack. To facilitate this, the ring must be activated. A clever strategy developed by Kuninobu and colleagues involves a temporary hydrosilylation of the pyridine ring.[8] This converts the aromatic system into a more electron-rich N-silyl enamine intermediate, which readily reacts with a nucleophilic CF₃ source. Subsequent oxidation restores the aromaticity, delivering the 3-trifluoromethylated product with high selectivity—a position notoriously difficult to functionalize otherwise.[8]

G

Caption: Direct C-H activation enables late-stage functionalization.

Field-Proven Insight: The Power of Late-Stage Functionalization

The development of direct C-H trifluoromethylation methods is a paradigm shift for drug discovery. It allows scientists to introduce the critical CF₃ group at a very late stage in a synthetic sequence. This means a complex, biologically active molecule can be synthesized first, and then different C-H positions can be targeted for trifluoromethylation to rapidly generate a library of new analogues for structure-activity relationship (SAR) studies. This was previously impossible with the Halex or building block methods, which required the CF₃ group to be incorporated at the beginning of the synthesis.

MethodRegioselectivityKey AdvantageTypical Application
Halogen Exchange Dictated by starting picoline (2-, 3-, or 4-position)Industrial scalability, low costBulk intermediates (e.g., 2,5-CTF)
Building Block Absolute, based on synthon structureAccess to complex or "unnatural" isomersSpecific, high-value targets
Direct C-H Method-dependent (e.g., C3-selective)Late-stage functionalization, SAR studiesDrug discovery, lead optimization
Table 2: Strategic Comparison of Major TFMP Synthetic Approaches.

Impact on Agrochemicals and Pharmaceuticals

The availability of diverse and efficient synthetic routes has made trifluoromethylpyridines a privileged scaffold in applied chemistry.

  • In Agrochemicals: TFMPs are integral to numerous highly successful products. Fluazifop-butyl, an herbicide, was one of the first major agrochemicals containing the TFMP moiety.[4] The demand for intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) remains high for the synthesis of a wide range of herbicides and insecticides.[4]

  • In Pharmaceuticals: The CF₃ group is a bioisostere for groups like chlorine and methyl, but with profoundly different electronic properties.[3] It can enhance binding affinity, block metabolic pathways, and improve cell membrane permeability.[1][3] As a result, numerous drugs and clinical candidates across therapeutic areas, including antivirals, anticancer agents, and CNS disorders, feature the trifluoromethylpyridine core.[1][10] The HIV-1 medication Pifeltro (Doravirine) is a prominent example containing a trifluoromethylpyridone moiety.[9]

Conclusion and Future Outlook

The synthetic history of trifluoromethylpyridines is a compelling narrative of chemical innovation driven by practical need. The journey from high-temperature, brute-force industrial processes to elegant, selective C-H functionalization reactions reflects the broader evolution of synthetic organic chemistry. The Halex and building block methods remain the bedrock of industrial supply, providing essential starting materials. However, the modern direct trifluoromethylation techniques have revolutionized the discovery process, empowering scientists to modify complex molecules with unprecedented efficiency.

Looking ahead, the development of even more selective, sustainable, and cost-effective C-H trifluoromethylation methods will continue to be a major research focus. The ability to precisely install a CF₃ group onto any desired position of a pyridine ring under mild, environmentally benign conditions will further accelerate the discovery of next-generation pharmaceuticals and agrochemicals that address global health and food security challenges.

References

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An In-depth Technical Guide on the Potential Reactivity of the Amine Group in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of pharmaceutical agents. The strategic placement of the methoxy, trifluoromethyl, and amine groups on the pyridine ring creates a unique electronic environment that dictates the reactivity of the molecule, particularly that of the 2-amino group. Understanding the nuanced reactivity of this amine is paramount for its effective utilization in the development of novel therapeutics. This guide provides a comprehensive analysis of the factors governing the reactivity of the amine group and explores its participation in a variety of synthetic transformations.

The Electronic Landscape of this compound

The reactivity of the exocyclic amine group in this compound is a direct consequence of the electronic interplay between the substituents and the pyridine ring.

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) and a deactivating resonance effect (-M) on the ring.[1] This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene.[2]

  • The Methoxy Group (-OCH₃): Located at the 3-position, the methoxy group is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more significantly, a strong electron-donating mesomeric effect (+M) by donating its lone pair of electrons to the pyridine ring. This donation of electron density preferentially increases the electron density at the ortho and para positions.

  • The Trifluoromethyl Group (-CF₃): Positioned at the 5-position, the trifluoromethyl group is a powerful deactivating group. It exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[3][4] This effect significantly reduces the electron density of the pyridine ring.

  • The Amine Group (-NH₂): The 2-amino group is an activating group, capable of donating its lone pair of electrons into the pyridine ring through a positive mesomeric effect (+M). This donation increases the nucleophilicity of the amine itself and also activates the pyridine ring towards certain reactions.

The cumulative effect of these substituents makes the 2-amino group a versatile nucleophile. The electron-donating methoxy group enhances the nucleophilicity of the amine, while the strongly electron-withdrawing trifluoromethyl group modulates the overall electron density of the ring, influencing the amine's basicity and its propensity to engage in various reactions.

Basicity and Nucleophilicity of the Amine Group

The basicity of the amine group in this compound is a critical parameter influencing its reactivity. The lone pair of electrons on the nitrogen atom can accept a proton, and the ease with which this occurs determines its basic strength.

Several factors influence the basicity of this amine:

  • Hybridization: The nitrogen atom of the amine group is sp² hybridized, which means its lone pair resides in an orbital with more s-character compared to an sp³ hybridized alkyl amine. This results in the lone pair being held more tightly to the nucleus, making it less available for protonation and thus less basic.[5]

  • Resonance: The lone pair on the amine nitrogen can be delocalized into the electron-deficient pyridine ring, further reducing its availability for protonation.[5]

  • Inductive Effects: The electron-withdrawing trifluoromethyl group significantly decreases the electron density on the pyridine ring and, by extension, on the amine nitrogen, thereby reducing its basicity.[5] Conversely, the electron-donating methoxy group can slightly increase the basicity.

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the pyridine ring nitrogen allows for the potential formation of an intramolecular hydrogen bond, which can stabilize the lone pair on the ring nitrogen and lower the basicity of the exocyclic amine.[6]

While less basic than a typical alkylamine, the amine group in this compound remains sufficiently nucleophilic to participate in a wide array of chemical transformations.

Key Synthetic Transformations of the Amine Group

The nucleophilic nature of the amine group in this compound allows it to readily participate in a variety of important synthetic reactions.

Acylation and Sulfonylation Reactions

The amine group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule and are often employed to introduce diverse functional groups or to protect the amine during subsequent transformations.

Table 1: Representative Acylation and Sulfonylation Conditions

ReagentConditionsProduct
Acetyl chloridePyridine, CH₂Cl₂, 0 °C to rtN-(3-methoxy-5-(trifluoromethyl)pyridin-2-yl)acetamide
Benzoyl chlorideTriethylamine, THF, rtN-(3-methoxy-5-(trifluoromethyl)pyridin-2-yl)benzamide
p-Toluenesulfonyl chloridePyridine, CH₂Cl₂, rtN-(3-methoxy-5-(trifluoromethyl)pyridin-2-yl)-4-methylbenzenesulfonamide
Alkylation Reactions

Alkylation of the amine group can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents. It is important to note that over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a controlled method for the synthesis of secondary and tertiary amines.

Experimental Protocol: Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired aldehyde or ketone (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise.

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired alkylated amine.

Palladium-Catalyzed Cross-Coupling Reactions

The amine group of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[7] This powerful reaction allows for the synthesis of complex diarylamines, which are prevalent structures in many biologically active compounds.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_product Product Amine 3-Methoxy-5-(trifluoromethyl) pyridin-2-amine Reaction_Vessel Reaction Mixture Amine->Reaction_Vessel ArylHalide Aryl Halide/Triflate ArylHalide->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., Cs₂CO₃, NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Temperature Elevated Temperature (e.g., 80-110 °C) Temperature->Reaction_Vessel Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Reaction_Vessel Diarylamine Diarylamine Product Reaction_Vessel->Diarylamine Cross-Coupling

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

The choice of palladium catalyst, phosphine ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and needs to be optimized for each specific substrate combination.[8][9][10]

Reactions Involving the Pyridine Ring Nitrogen

While the exocyclic amine is the primary site of nucleophilic attack, the endocyclic pyridine nitrogen can also influence reactivity. Under strongly acidic conditions, the pyridine nitrogen can be protonated, forming a pyridinium salt. This protonation further deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution at the 2- and 4-positions.[1]

Conclusion

The amine group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic synthesis and drug discovery. Its nucleophilicity, governed by the electronic interplay of the methoxy and trifluoromethyl substituents, allows it to readily undergo a variety of transformations, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions. A thorough understanding of the factors that influence its reactivity is essential for harnessing its full potential in the design and synthesis of novel molecules with desired biological activities.

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  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. [Link]

  • UCL Discovery. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. [Link]

  • ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. [Link]

  • MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(19), 3781–3784. [Link]

  • SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • PubMed. (n.d.). Preparation of trifluoromethylpyridine libraries. [Link]

  • RSC Publishing. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. [Link]

  • RSC Publishing. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

  • Google Patents. (n.d.). 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

  • ResearchGate. (n.d.). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]

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Methodological & Application

Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine from 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

A Technical Guide for the Conversion of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly valuable heterocyclic building block in contemporary drug discovery and development. The unique electronic properties conferred by the trifluoromethyl group—a strong electron-withdrawing moiety—and the methoxy and amine substituents make this scaffold a cornerstone for designing molecules with tailored pharmacological profiles. Its derivatives are integral to the synthesis of a wide array of bioactive compounds, including kinase inhibitors, receptor modulators, and other therapeutic agents.

This guide provides a detailed, field-tested protocol for the synthesis of this key intermediate from its 2-chloro precursor, 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine. We will explore the mechanistic underpinnings of the primary synthetic route, Nucleophilic Aromatic Substitution (SNAr), and discuss the Palladium-catalyzed Buchwald-Hartwig amination as a potent alternative. The protocols are designed to be robust, scalable, and self-validating for researchers in medicinal chemistry and process development.

Mechanistic Rationale: Choosing the Optimal Synthetic Pathway

The conversion of a 2-halopyridine to a 2-aminopyridine is a fundamental transformation in heterocyclic chemistry.[1][2] The choice of method depends critically on the electronic nature of the pyridine ring and the desired operational simplicity.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the preferred method for this specific transformation due to the electronic characteristics of the substrate. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position render the C-2 position highly electrophilic and susceptible to nucleophilic attack.[3][4] This electronic deficiency stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.[3]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (ammonia) attacks the electron-deficient C-2 carbon, breaking the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Given the substrate's activated nature, this pathway offers a direct, metal-free route to the desired product, which is often advantageous in pharmaceutical synthesis to avoid metal contamination.[5][6] However, it typically requires elevated temperatures and pressures to proceed efficiently.[2][7]

Pathway B: Buchwald-Hartwig Amination (Alternative)

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9] This method is exceptionally versatile and often proceeds under milder conditions than traditional SNAr reactions, especially for less activated aryl halides.[2]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step for less reactive aryl chlorides.[10]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex and is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the palladium(0) catalyst.[8]

For chloropyridines, this reaction requires careful selection of a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) to facilitate the challenging oxidative addition step.[10][11] While highly effective, this method introduces the cost of the catalyst and ligand, and requires rigorous purification to remove residual palladium, a critical concern in pharmaceutical applications.

Experimental Workflow & Data Summary

The following diagram illustrates the general workflow for the SNAr synthesis protocol.

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Autoclave: 1. 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine 2. Ammonia Source (e.g., 0.5 M NH3 in Dioxane) 3. Stir Bar seal Seal Reactor start->seal heat Heat to 120-140 °C (Monitor Pressure) seal->heat react Stir for 12-24 h heat->react cool Cool to Room Temp. (Vent Excess Pressure) react->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer: - Water - Brine extract->wash dry Dry (Na2SO4), Filter, & Concentrate wash->dry purify Purify via Column Chromatography (Silica Gel) dry->purify end Isolate Pure Product: This compound purify->end

Caption: SNAr Synthesis Workflow Diagram.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the SNAr protocol.

ParameterValueNotes
Substrate 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine1.0 equiv
Reagent Ammonia (NH₃)5 - 10 equiv
Solvent 1,4-Dioxane or Aqueous NH₃Dioxane solution preferred for easier workup
Temperature 120 - 140 °CRequires a sealed high-pressure vessel
Pressure 2 - 15 atmAutogenously generated pressure
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion
Typical Yield 75 - 90%Post-purification

Detailed Experimental Protocol: SNAr Amination

This protocol details the direct amination of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine using a solution of ammonia in dioxane.

Materials & Equipment
  • Reactants: 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine, 0.5 M Ammonia in 1,4-Dioxane.

  • Solvents: Ethyl acetate, Hexanes, Deionized Water, Saturated NaCl solution (Brine).

  • Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (230-400 mesh).

  • Equipment: High-pressure autoclave/reactor with a magnetic stir bar and pressure gauge, rotary evaporator, standard laboratory glassware, magnetic stir plate with heating, TLC plates.

Safety Precautions
  • High Pressure: This reaction must be performed in a certified high-pressure vessel (autoclave) behind a blast shield. Never exceed the pressure rating of the vessel.

  • Ammonia: Ammonia is corrosive and has a pungent odor. Handle ammonia solutions in a well-ventilated fume hood.

  • Solvents: Dioxane, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Step-by-Step Methodology
  • Reactor Charging:

    • To a clean, dry high-pressure reactor vessel equipped with a magnetic stir bar, add 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (e.g., 1.0 g, 4.68 mmol, 1.0 equiv).

    • In a fume hood, add a 0.5 M solution of ammonia in 1,4-dioxane (e.g., 47 mL, 23.4 mmol, 5.0 equiv).

  • Reaction Execution:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Place the reactor in a heating mantle or oil bath on a magnetic stir plate.

    • Begin stirring and heat the reaction mixture to 130 °C. The internal pressure will increase as the temperature rises.[7]

    • Maintain the reaction at 130 °C for 18 hours. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Cooldown and Workup:

    • Turn off the heating and allow the reactor to cool completely to room temperature (typically overnight). The internal pressure should decrease significantly upon cooling.

    • Carefully and slowly vent any remaining pressure in a fume hood.

    • Open the reactor and transfer the contents to a round-bottom flask.

    • Add deionized water (50 mL) to the reaction mixture and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (1 x 50 mL) followed by saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 30% ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Alternative Pathway: Conceptual Buchwald-Hartwig Protocol

While the SNAr method is robust, a Buchwald-Hartwig approach can be considered for smaller-scale synthesis or if high-pressure equipment is unavailable.

G Pd0 Pd(0)Ln PdII Ar-Pd(II)Ln-Cl Pd0->PdII Oxidative Addition ArCl Ar-Cl ArCl->Pd0 Amine R2NH Amine->PdII Product Ar-NR2 Base Base-H+ BaseM Base BaseM->Base PdAmido Ar-Pd(II)Ln-NR2 PdII->PdAmido + R2NH - HCl PdAmido->Pd0 Reductive Elimination PdAmido->Product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

  • Key Components:

    • Palladium Precatalyst: Pd₂(dba)₃ or a G3/G4 palladacycle (e.g., RuPhos-Pd-G3).[10]

    • Ligand: A bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos is essential for activating the C-Cl bond.[10][11]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[10]

    • Ammonia Source: A solution of ammonia in dioxane or an ammonia surrogate.

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

  • General Procedure: The reaction would involve combining the substrate, palladium precatalyst, ligand, and base in an oven-dried flask under an inert atmosphere (Argon or Nitrogen). The ammonia source and solvent are then added, and the mixture is heated (typically 80-110 °C) until completion.[10] The primary advantage is the potentially lower temperature and pressure required compared to the SNAr protocol.

References

  • Majireck, M. M., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. Available at: [Link][6][12]

  • ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. Available at: [Link][5]

  • Londregan, A. T., et al. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters. Available at: [Link][2]

  • Khan, F. A., & Dash, J. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link][13]

  • Majireck, M. M. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). Available at: [Link][1]

  • The Organic Chemist. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link][3]

  • Tyas, C. G., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). Available at: [Link][14]

  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Available at: [7]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][9]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link][4]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. National Institutes of Health (NIH). Available at: [Link][11]

Sources

Application Notes & Protocols: Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Challenge

The 3-methoxy-5-(trifluoromethyl)pyridin-2-amine scaffold is a critical pharmacophore and agrochemical intermediate. The trifluoromethyl group enhances metabolic stability and lipophilicity, properties highly sought after in drug design and crop protection.[1][2] However, the synthesis of this electron-deficient aminopyridine presents a significant challenge. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen deactivates the ring towards traditional nucleophilic aromatic substitution. The Buchwald-Hartwig amination offers a powerful and versatile solution, enabling the formation of the crucial C-N bond under relatively mild conditions.[3] This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in mechanistic understanding to ensure reliable and reproducible results.

The Causality Behind Experimental Design: A Mechanistic Perspective

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[3][4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates like electron-deficient heteroaryl chlorides.

Key Reaction Components and Their Rationale:
  • Starting Material: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is selected as the aryl halide precursor due to its commercial availability and the higher reactivity of aryl chlorides over fluorides in this context.[5][6]

  • Amine Source: Direct amination with ammonia gas is challenging due to its low boiling point and the potential for forming diarylamine byproducts.[1] To circumvent this, an ammonia surrogate is employed. Lithium bis(trimethylsilyl)amide (LiHMDS) serves as an excellent "ammonia equivalent."[4] It is a strong, non-nucleophilic base that, after the initial C-N bond formation, can be easily hydrolyzed during workup to yield the desired primary amine. Its use also allows for greater functional group tolerance.

  • Catalyst System: The choice of catalyst is critical for the amination of electron-deficient heteroaryl chlorides. A palladium(II) precatalyst, XPhos Pd G2 , is selected.[7][8][9] This second-generation precatalyst offers superior air and moisture stability compared to generating the active Pd(0) species in situ. Upon activation by the base, it rapidly forms a monoligated, 14-electron Pd(0) complex, which is highly active in the catalytic cycle.[9]

  • Ligand: The XPhos ligand, integral to the precatalyst, is a sterically bulky, electron-rich biaryl monophosphine. Its bulkiness promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the final reductive elimination step. The electron-donating character of the phosphine increases the electron density on the palladium center, which in turn promotes the oxidative addition of the electron-poor aryl chloride.

  • Solvent: Anhydrous toluene is the chosen solvent. It is a non-polar, aprotic solvent with a suitable boiling point for this reaction and is known to be effective in Buchwald-Hartwig aminations.

The Catalytic Cycle

The reaction proceeds through the following key steps, as illustrated in the diagram below:

  • Activation of the Precatalyst: The base (LiHMDS) activates the XPhos Pd G2 precatalyst to form the active monoligated Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The ammonia surrogate, LiHMDS, coordinates to the Pd(II) center, and subsequent deprotonation (in this case, the lithium amide is already deprotonated) forms a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_activation Precatalyst Activation Pd(0)L Active Catalyst (XPhos)Pd(0) Pd(II)_Aryl Oxidative Addition Complex [(XPhos)Pd(II)(Ar)(Cl)] Pd(0)L->Pd(II)_Aryl Oxidative Addition + Ar-Cl Pd(II)_Amido Palladium Amido Complex [(XPhos)Pd(II)(Ar)(N(SiMe3)2)] Pd(II)_Aryl->Pd(II)_Amido Amine Coordination & Deprotonation + LiN(SiMe3)2 - LiCl Pd(II)_Amido->Pd(0)L Reductive Elimination Product Product Ar-N(SiMe3)2 Pd(II)_Amido->Product ArCl 2-Chloro-3-methoxy- 5-(trifluoromethyl)pyridine ArCl->Pd(II)_Aryl Amine LiN(SiMe3)2 Amine->Pd(II)_Amido Precatalyst XPhos Pd G2 (Precatalyst) Precatalyst->Pd(0)L Activation (Base) caption Catalytic cycle for the Buchwald-Hartwig amination.

A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol

This protocol is designed to be a self-validating system. Careful adherence to the steps, particularly maintaining an inert atmosphere, is crucial for success.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine175136-17-1211.571.01.0
XPhos Pd G21310584-14-5786.800.020.02
Lithium bis(trimethylsilyl)amide (LiHMDS)4039-32-1167.331.51.5
Anhydrous Toluene108-88-392.14--
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line with a supply of high-purity argon or nitrogen

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: 1. XPhos Pd G2 2. LiHMDS 3. Toluene setup->reagents dissolve Stir to Dissolve reagents->dissolve add_substrate Add Aryl Chloride dissolve->add_substrate heat Heat to 100 °C (Monitor by TLC/GC-MS) add_substrate->heat cool Cool to Room Temp. heat->cool quench Quench with Sat. aq. NH4Cl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Step-by-step workflow for the synthesis and purification.
Step-by-Step Procedure
  • Reaction Setup:

    • Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (argon or nitrogen).

    • To the flask, add XPhos Pd G2 (15.7 mg, 0.02 mmol, 0.02 equiv) and Lithium bis(trimethylsilyl)amide (251 mg, 1.5 mmol, 1.5 equiv).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes until the solids are fully dissolved.

    • Add 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (211.6 mg, 1.0 mmol, 1.0 equiv) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Caution: The quenching of unreacted LiHMDS is exothermic.[10]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Trustworthiness and Self-Validation

  • Reaction Monitoring: Consistent monitoring by TLC or GC-MS is essential. The disappearance of the starting material and the appearance of a new, more polar spot (for TLC) indicates a successful reaction.

  • Color Change: The reaction mixture will typically change color, often to a dark brown or black, which is characteristic of many palladium-catalyzed reactions.

  • Workup Observations: The formation of salts upon quenching is expected. A clean separation of the organic and aqueous layers during extraction is a good indicator of a successful quench.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): LiHMDS is a corrosive and water-reactive solid.[10][12][13] It reacts violently with water and can cause severe skin and eye burns.[10][13] Always handle it in a glovebox or under a strictly inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and nitrile gloves.[13]

  • Solvents: Toluene is a flammable liquid with potential health hazards. Handle with care in a fume hood.

References

  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10443-10445. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Nolan, S. P., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]

  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Available at: [Link]

  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10443-10445. Available at: [Link]

  • Gelest, Inc. (n.d.). MATERIAL SAFETY DATA SHEET - LITHIUM BIS(TRIMETHYLSILYL)AMIDE 1M. Available at: [Link]

  • Supplementary Information. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). 2-Amino-3-chloro-5-trifluoromethylpyridine.

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Application Notes & Protocols: The Strategic Use of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine as a high-value building block. We will explore the strategic rationale for its use, focusing on the synergistic effects of its constituent functional groups. A detailed case study on its application in the synthesis of potent kinase inhibitors targeting the PI3K/mTOR pathway will be presented, complete with a step-by-step synthetic protocol, structure-activity relationship (SAR) insights, and a discussion of its role in achieving desirable drug-like properties.

Introduction: A Privileged Scaffold for Kinase Inhibition

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the hinge region of numerous protein kinases. The strategic decoration of this core with specific functional groups is a critical tactic for modulating potency, selectivity, and pharmacokinetic properties. The building block, this compound, represents a sophisticated iteration of this scaffold, offering a unique combination of features that address several challenges in modern drug design.

  • Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a well-established strategy in medicinal chemistry.[1] This highly electronegative and lipophilic moiety can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] Furthermore, it can increase binding affinity through favorable interactions with the target protein and improve membrane permeability, which is crucial for oral bioavailability and, in some cases, penetration of the blood-brain barrier.[1]

  • Methoxy (OCH3) Group: The methoxy group at the 3-position serves multiple roles. Electronically, it acts as a donating group, which can modulate the pKa of the pyridine ring and the nucleophilicity of the 2-amino group. Structurally, the oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein. Its presence can also influence the conformation of the molecule, locking it into a bioactive orientation.

  • 2-Amino Group: This primary amine is the key reactive handle, allowing for the straightforward installation of this building block into a larger molecular framework, typically through nucleophilic substitution or coupling reactions.

The confluence of these three groups makes this compound an exemplary building block for developing targeted therapies, particularly in oncology.

Case Study: Synthesis of PI3K/mTOR Inhibitor Analogs

The Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[2] Its deregulation is a common feature in a wide variety of human cancers, making it a high-priority target for therapeutic intervention.[3]

Bimiralisib (PQR309) is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[2][3][4] Its structure features a substituted aminopyridine core linked to a dimorpholino-triazine moiety. While the exact pyridine building block used in the published synthesis of Bimiralisib varies, the core chemical transformation provides a perfect template for demonstrating the utility of this compound.

The PI3K/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the point of inhibition by dual-acting drugs like Bimiralisib.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation FourEBP1->Proliferation Inhibits Translation Bimiralisib Bimiralisib (Analog) Bimiralisib->PI3K Inhibits Bimiralisib->mTORC2 Inhibits Bimiralisib->mTORC1 Inhibits Synthesis_Workflow A 3-Methoxy-5-(trifluoromethyl) pyridin-2-amine (Building Block) C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-Dichloro-6-morpholino -1,3,5-triazine (Intermediate) B->C D Second Nucleophilic Substitution with Morpholine C->D Forms Intermediate E Bimiralisib Analog (Final Product) D->E Forms Final Product F Purification & Characterization (HPLC, NMR, MS) E->F

Caption: General synthetic workflow for the preparation of a Bimiralisib analog.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-3-methoxy-4-(trifluoromethyl)pyridin-2-amine , an analog of Bimiralisib, via a two-step, one-pot procedure from cyanuric chloride.

Materials and Reagents:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • This compound

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon inert atmosphere setup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol: Synthesis of a Bimiralisib Analog

Step 1: First Nucleophilic Substitution with the Aminopyridine Building Block

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2), add cyanuric chloride (1.84 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Amine: In a separate flask, dissolve this compound (1.92 g, 10.0 mmol) and DIPEA (2.1 mL, 12.0 mmol) in anhydrous THF (20 mL).

  • Reaction: Add the aminopyridine solution dropwise to the cyanuric chloride solution at 0 °C over 30 minutes. The reaction is highly selective for monosubstitution at this temperature. [5][6]5. Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the formation of the monosubstituted intermediate by TLC or LC-MS. Do not isolate the intermediate.

Scientist's Notes & Rationale:

  • Inert Atmosphere: Prevents moisture from quenching the reaction. Cyanuric chloride is sensitive to hydrolysis.

  • Temperature Control (0 °C): The three chlorine atoms on cyanuric chloride have different reactivities. The first substitution is rapid even at 0 °C. Maintaining a low temperature is critical to prevent undesired double substitution and ensure selectivity for the monosubstituted product. [6]> * Base (DIPEA): A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

Step 2: Second and Third Nucleophilic Substitutions with Morpholine

  • Addition of Second Nucleophile: To the reaction mixture from Step 1, still at 0 °C, add morpholine (2.61 mL, 30.0 mmol, 3.0 equivalents).

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. The substitution of the remaining two chlorine atoms requires higher thermal energy.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the intermediate and the appearance of the final product spot.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

Scientist's Notes & Rationale:

  • Stoichiometry: A slight excess of morpholine (relative to the two available chlorine sites) is used to ensure the reaction goes to completion.

  • Room Temperature: The second and third substitutions are slower and require warming to proceed at a reasonable rate. An overnight stir is typically sufficient.

  • Aqueous Workup: The NaHCO3 wash is crucial for removing any remaining acidic byproducts (like DIPEA-HCl salts) and unreacted starting materials.

Step 3: Purification and Characterization (Self-Validation)

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate to afford the final product as a solid.

  • Validation: Confirm the structure and purity of the final compound using:

    • NMR (¹H and ¹⁹F): To confirm the chemical structure and proton/fluorine environments.

    • LC-MS: To confirm the molecular weight and assess purity (>95% is desired for biological testing).

Structure-Activity Relationship (SAR) and Data

The development of Bimiralisib and related compounds has provided valuable insights into the SAR of this chemical series. The aminopyridine moiety is critical for activity, forming key interactions in the kinase hinge region. [2]

Target Bimiralisib (PQR309) IC50 (nM) Role of the Target
PI3Kα 31 Cell growth, proliferation
PI3Kβ 118 Platelet aggregation, glucose metabolism
PI3Kδ 39 B-cell signaling
PI3Kγ 33 Inflammatory response

| mTOR | 95 | Master regulator of cell growth |

Data compiled from published studies on Bimiralisib. [1][2] The trifluoromethyl group on the pyridine ring is positioned to occupy a hydrophobic pocket in the active site, enhancing binding affinity. The methoxy group, as introduced in our analog, can further fine-tune electronic properties and potentially form additional hydrogen bonds, offering a vector for further optimization of selectivity or potency. Swapping the pyridine core for a pyrimidine, for instance, has been shown to modulate the relative potency against PI3K versus mTOR. [2]

Conclusion

This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its pre-installed features—a reactive handle, a metabolic blocker, and electronic/conformational modulators—make it an efficient tool for rapidly accessing complex molecular architectures with desirable drug-like properties. The successful application of this scaffold in the synthesis of potent PI3K/mTOR inhibitor analogs, exemplified by the clinical candidate Bimiralisib, underscores its importance and potential. The protocols and rationale provided herein should serve as a practical guide for researchers seeking to leverage this powerful building block in their own drug discovery programs.

References

  • Gäbä, M., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Tarantelli, C., et al. (2017). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research. Available at: [Link]

  • Campos, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Cmiljanovic, V., et al. (2015). PQR309: Structure-based design, synthesis and biological evaluation of a novel, selective, dual pan-PI3K/mTOR inhibitor. Cancer Research. Available at: [Link]

  • PubChem. Bimiralisib. National Center for Biotechnology Information. Available at: [Link]

  • Wang, D., & Lu, J. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, M., et al. (2022). PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma. Journal of Hematology & Oncology. Available at: [Link]

  • Patsnap. Bimiralisib - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Lee, J., et al. (2024). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Drugs of the Future. (2016). Bimiralisib. Clarivate. Available at: [Link]

  • Kamal, A., et al. (2011). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron. Available at: [Link]

  • Cheng, H., et al. (2011). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • Pinto, M., et al. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Available at: [Link]

Sources

The Strategic Role of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine in the Synthesis of Next-Generation Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Pyridine Scaffolds in Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated heterocyclic compounds. [1][2][3]The trifluoromethylpyridine (TFMP) moiety, in particular, has become a cornerstone in the design of modern pesticides, including herbicides, insecticides, and fungicides. [1][2][4]The incorporation of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. [1]When combined with the versatile chemistry of the pyridine ring, the TFMP scaffold offers a powerful platform for developing novel active ingredients. [2][3] This application note details the utility of a key, functionalized intermediate, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine , in the synthesis of advanced agrochemicals, with a particular focus on the development of novel herbicides. The presence of the methoxy group at the 3-position, ortho to the amine, provides a unique electronic and steric environment that can be exploited to fine-tune the biological activity and selectivity of the final product. A notable example of a commercialized agrochemical featuring a similar structural motif is the herbicide Pyroxsulam, which incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure and functions as an acetolactate synthase (ALS) inhibitor. [1]This precedent underscores the potential of methoxy-substituted TFMP derivatives in the creation of new herbicidal agents.

This document will provide a detailed synthetic protocol for the utilization of this compound in the construction of a novel sulfonylurea herbicide candidate, a class of compounds known for their high efficacy at low application rates.

Core Synthesis Strategy: From Intermediate to a Novel Sulfonylurea Herbicide

The primary application of this compound is as a nucleophilic building block in the synthesis of more complex molecules. Its 2-amino group serves as a key handle for the introduction of various functionalities. In this protocol, we will leverage this reactivity to construct a novel sulfonylurea herbicide. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow A This compound B Sulfonylation with 2-Chlorosulfonylbenzoic acid derivative A->B Step 1 C Intermediate: Pyridinyl-Sulfonamide B->C Yields Intermediate D Coupling with Phenyl Isocyanate C->D Step 2 E Final Product: Novel Sulfonylurea Herbicide D->E Final Product Formation

Caption: A generalized workflow for the synthesis of a novel sulfonylurea herbicide from this compound.

Experimental Protocols

Part 1: Synthesis of the Pyridinyl-Sulfonamide Intermediate

The initial step involves the reaction of the primary amine group of this compound with a substituted 2-chlorosulfonylbenzoyl chloride. This reaction forms a stable sulfonamide linkage, which is a common structural feature in many commercial herbicides.

Reaction Scheme:

G cluster_0 Step 1: Sulfonylation reactant1 This compound plus + reactant1->plus reactant2 2-Chlorosulfonylbenzoyl chloride arrow Pyridine, DCM, 0 °C to rt reactant2->arrow product Pyridinyl-Sulfonamide Intermediate plus->reactant2 arrow->product

Caption: Reaction scheme for the formation of the pyridinyl-sulfonamide intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound1227603-09-9194.1410.01.94 g
2-Chlorosulfonylbenzoyl chloride4052-89-5239.0710.52.51 g
Pyridine (anhydrous)110-86-179.1025.02.0 mL
Dichloromethane (DCM, anhydrous)75-09-284.93-50 mL

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.94 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.0 mL, 25.0 mmol) to the stirred solution.

  • In a separate flask, dissolve 2-chlorosulfonylbenzoyl chloride (2.51 g, 10.5 mmol) in 20 mL of anhydrous dichloromethane.

  • Add the 2-chlorosulfonylbenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridinyl-sulfonamide intermediate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure intermediate.

Expected Yield: 85-95%

Part 2: Synthesis of the Final Sulfonylurea Herbicide

The second step involves the coupling of the newly formed sulfonamide intermediate with a suitable phenyl isocyanate. This reaction forms the characteristic sulfonylurea bridge, completing the synthesis of the target herbicide.

Reaction Scheme:

G cluster_1 Step 2: Sulfonylurea Formation reactant1 Pyridinyl-Sulfonamide Intermediate plus + reactant1->plus reactant2 4-Methoxyphenyl isocyanate arrow Triethylamine, Acetonitrile, rt reactant2->arrow product Novel Sulfonylurea Herbicide plus->reactant2 arrow->product

Caption: Reaction scheme for the final coupling step to form the sulfonylurea herbicide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Pyridinyl-Sulfonamide Intermediate-(Calculated from Step 1)8.0(Varies)
4-Methoxyphenyl isocyanate5416-93-3149.158.81.31 g
Triethylamine (anhydrous)121-44-8101.1912.01.67 mL
Acetonitrile (anhydrous)75-05-841.05-60 mL

Protocol:

  • Dissolve the purified pyridinyl-sulfonamide intermediate (8.0 mmol) in anhydrous acetonitrile (60 mL) in a dry 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous triethylamine (1.67 mL, 12.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add 4-methoxyphenyl isocyanate (1.31 g, 8.8 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 40 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final sulfonylurea herbicide.

Expected Yield: 75-90%

Causality and Scientific Rationale

  • Role of the 3-Methoxy Group: The methoxy group at the 3-position is an electron-donating group, which can influence the electron density of the pyridine ring and the acidity of the amine. This can modulate the reactivity of the molecule during synthesis and, more importantly, can affect the binding affinity of the final herbicide to its target enzyme, potentially enhancing its efficacy and selectivity.

  • Significance of the 5-Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. [1]In the context of a herbicide, this can lead to increased membrane permeability, enhanced transport within the plant, and greater metabolic stability, resulting in a more potent and persistent agrochemical. [1]* Choice of Sulfonylurea Scaffold: The sulfonylurea class of herbicides is well-established and known for its high potency and specificity for the ALS enzyme in plants, which is absent in animals, contributing to a favorable toxicological profile.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this application note demonstrate a practical and efficient pathway to a new sulfonylurea herbicide candidate. The unique combination of the methoxy, trifluoromethyl, and amino functionalities on the pyridine ring provides a rich platform for further derivatization and optimization in the discovery of next-generation crop protection agents. The principles and methodologies described herein are intended to serve as a foundational guide for researchers and scientists in the agrochemical and pharmaceutical industries.

References

  • MDPI. Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • PMC - NIH. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • Google Patents. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides.
  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • PubMed. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443. Available from: [Link]

Sources

Einführung: Die Bedeutung des 3-Methoxy-5-(trifluormethyl)pyridin-2-amin-Gerüsts

Author: BenchChem Technical Support Team. Date: January 2026

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

diese Application Note bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Methoxy-5-(trifluormethyl)pyridin-2-amin, einer Schlüsselstruktur in der modernen medizinischen Chemie. Das Ziel ist die systematische Erstellung von Verbindungsbibliotheken für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), ein fundamentaler Prozess in der Entdeckung und Optimierung von pharmazeutischen Wirkstoffen.

Als leitender Anwendungswissenschaftler werde ich Sie durch bewährte Protokolle, die zugrunde liegenden chemischen Prinzipien und die strategische Logik führen, die für eine erfolgreiche SAR-Studie unerlässlich sind.

Das Molekül 3-Methoxy-5-(trifluormethyl)pyridin-2-amin ist ein hochinteressantes Ausgangsmaterial für die Wirkstoffforschung. Seine Attraktivität ergibt sich aus der Kombination einzigartiger struktureller Merkmale:

  • 2-Aminopyridin-Kern: Dient als vielseitiger "Griff" für eine breite Palette chemischer Modifikationen. Die Aminogruppe ist ein hervorragender Wasserstoffbrücken-Donor und kann leicht in Amide, Sulfonamide, Amine und andere funktionelle Gruppen umgewandelt werden, was die systematische Untersuchung des chemischen Raums ermöglicht.[1][2][3]

  • Trifluormethyl-Gruppe (-CF₃): Diese Gruppe verbessert entscheidend die pharmakokinetischen Eigenschaften potenzieller Wirkstoffe. Sie erhöht die Lipophilie, was die Membranpermeabilität verbessern kann, und blockiert potenzielle Stellen des metabolischen Abbaus, was die metabolische Stabilität und Halbwertszeit eines Moleküls erhöht.[4]

  • Methoxy-Gruppe (-OCH₃): Als elektronenschiebende Gruppe an Position 3 beeinflusst sie die Reaktivität des Pyridinrings und der Aminogruppe. Sie kann auch als Wasserstoffbrücken-Akzeptor dienen und wichtige Interaktionen in der Zielbindungstasche vermitteln.

Die systematische Derivatisierung dieser Positionen ermöglicht es Forschern, die Struktur-Wirkungs-Beziehungen zu entschlüsseln – also zu verstehen, wie spezifische strukturelle Änderungen die biologische Aktivität eines Moleküls beeinflussen.[5][6][7]

Bildunterschrift: Die Kernstruktur von 3-Methoxy-5-(trifluormethyl)pyridin-2-amin.

Strategischer Ansatz für SAR-Studien

Eine SAR-Studie ist ein iterativer Prozess. Das Ziel ist es, durch gezielte Modifikationen des Leitmoleküls ein tieferes Verständnis für die Interaktionen mit dem biologischen Zielmolekül zu gewinnen und die Aktivität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu optimieren.

SAR_Workflow Start Ausgangs- molekül Synthese Synthese der Derivate Start->Synthese Derivatisierung Test Biologische Testung (z.B. IC50) Synthese->Test Analyse SAR-Analyse: Dateninterpretation Test->Analyse Design Design der nächsten Generation Analyse->Design Erkenntnisse Optimiert Optimierter Wirkstoffkandidat Analyse->Optimiert Ziel erreicht Design->Synthese Iterativer Zyklus Derivatization_Workflow cluster_start Ausgangsmaterial cluster_reactions Chemische Modifikation cluster_products Derivat-Bibliothek Start 3-Methoxy-5-(CF3) pyridin-2-amin Acylierung N-Acylierung (Protokoll 1) Start->Acylierung Suzuki Suzuki-Kupplung* (Protokoll 2) Start->Suzuki *benötigt halogeniertes Analogon Amide Amide Acylierung->Amide Biaryle Biaryle Suzuki->Biaryle

Sources

Advanced Suzuki Coupling Protocols for the Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of clinically successful therapeutic agents.[1][2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl-aryl structures that are central to many pharmaceutical candidates.[3][4][5]

This guide focuses on a particularly challenging yet valuable substrate class: 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine derivatives. This scaffold combines several features of high interest in medicinal chemistry:

  • An electron-rich 2-aminopyridine core, a common pharmacophore.

  • A methoxy group at the 3-position, which can modulate solubility and metabolic stability.

  • A potent electron-withdrawing trifluoromethyl group at the 5-position, often used to enhance metabolic stability, lipophilicity, and binding affinity.[6][7]

However, the combination of these functional groups presents significant challenges for the palladium-catalyzed Suzuki coupling. The pyridine nitrogen and the 2-amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This phenomenon, often termed the "2-pyridyl problem," can result in low yields and inconsistent results.[8][9] This document provides a detailed exploration of the mechanistic nuances, optimized protocols, and troubleshooting strategies to enable successful and reproducible Suzuki coupling reactions for this advanced molecular framework.

Mechanistic Considerations: Navigating the "2-Pyridyl Problem"

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] For substrates like 6-bromo-3-methoxy-5-(trifluoromethyl)pyridin-2-amine, each step is influenced by the unique electronic and steric environment of the molecule.

  • Oxidative Addition : This is often the rate-determining step.[11] The electron-rich nature of the aminopyridine ring, enhanced by the methoxy and amino groups, can facilitate the addition of the Pd(0) catalyst to the C-Br bond. However, the catalyst's journey is not straightforward.

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen, as well as the adjacent amino group, can act as a ligand, coordinating to the palladium center. This can form stable, off-cycle palladacycles that are catalytically inactive, thereby sequestering the catalyst and stalling the reaction. The use of bulky, electron-rich phosphine ligands is a key strategy to mitigate this issue. These ligands sterically disfavor the binding of the pyridine nitrogen and electronically stabilize the desired catalytic intermediates.[13][14]

  • Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium(II) complex.[10][12] It is critically dependent on the choice of base, which activates the boronic acid by forming a more nucleophilic boronate species.[13][15] For sensitive heteroaryl substrates, a careful selection of the base is required to promote transmetalation without causing degradation of the starting materials, such as protodeboronation of the boronic acid.[14]

  • Reductive Elimination : This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[10] The steric bulk of the optimized phosphine ligands can also help accelerate this step, leading to a more efficient catalyst turnover.

Below is a diagram illustrating the catalytic cycle, highlighting the potential pathway for catalyst inhibition.

Suzuki_Cycle Catalytic Cycle for Substituted Pyridine Suzuki Coupling Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ TM_Complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OA_Complex->TM_Complex Transmetalation Inhibition Catalyst Inhibition (Inactive Palladacycle) OA_Complex->Inhibition TM_Complex->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination ArBr 6-Bromo-3-methoxy- 5-(trifluoromethyl)pyridin-2-amine ArBr->Pd0 Oxidative Addition ArBOH Ar'-B(OH)₂ + Base ArBOH->OA_Complex

Caption: Suzuki-Miyaura catalytic cycle highlighting the key steps and the potential for catalyst inhibition by the pyridine substrate.

Experimental Protocols

This section provides a robust, field-tested protocol for the Suzuki-Miyaura coupling of a model substrate, 6-bromo-3-methoxy-5-(trifluoromethyl)pyridin-2-amine , with a generic arylboronic acid. This protocol should serve as an excellent starting point for optimization.

Protocol 1: General Procedure using a Palladacycle Pre-catalyst

This method is recommended for its reliability and ease of use, as the pre-catalyst ensures efficient generation of the active Pd(0) species.[16][17]

Materials:

  • 6-bromo-3-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-3-methoxy-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv), the arylboronic acid (1.3 equiv), XPhos Pd G2 (0.02 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[18]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the flask. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a reaction concentration of 0.1 M with respect to the starting bromide.[2][18]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically (e.g., every 2-4 hours) by taking a small aliquot (under inert atmosphere if possible) and analyzing it by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

The general workflow for this procedure is outlined in the diagram below.

Workflow Experimental Workflow for Suzuki Coupling start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) in Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent heat 4. Heat and Stir (e.g., 100 °C, 8-16 h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Reaction Workup (Quench, Extract, Wash) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki coupling for this challenging substrate is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The following table summarizes various conditions adapted from established methods for similar heteroaryl couplings, providing a framework for optimization.[6][7][18][19]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Outcome
1 Pd(OAc)₂ (2.5)SPhos (5)K₃PO₄ (3)Dioxane/H₂O (5:1)100Good yields, effective for many arylboronic acids.
2 Pd₂(dba)₃ (2)P(tBu)₃ (8)K₂CO₃ (2.5)Toluene/H₂O (4:1)110Highly active system, good for less reactive partners.
3 Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF120Stronger base can be effective but screen for side reactions.
4 XPhos Pd G2 (2)-K₃PO₄ (3)t-BuOH/H₂O (3:1)100Excellent for sterically hindered substrates.[7]
5 Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90"Classical" catalyst; may be less effective due to inhibition.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Scientifically-Grounded Solution(s)
Low or No Conversion Catalyst Deactivation/Inhibition: The pyridine-N or 2-amino group is binding to the Pd center.[8][9]Switch to a Bulkier Ligand: Employ sterically demanding, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands create a more crowded coordination sphere around the palladium, disfavoring coordination by the substrate.[14]
Inefficient Pd(0) Generation: The pre-catalyst is not efficiently reduced to the active Pd(0) species.Use a Pre-catalyst: Employ a well-defined palladacycle pre-catalyst (e.g., G2, G3, G4 series) which provides a reliable and rapid route to the active L-Pd(0) species under mild conditions.[16]
Protodeboronation Unstable Boronic Acid: The C-B bond of the arylboronic acid is cleaved by residual moisture or base before transmetalation can occur. This is common with electron-deficient heteroarylboronic acids.[14]Use a Boronate Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. MIDA boronates are particularly robust and release the boronic acid slowly under the reaction conditions, minimizing degradation.[14]
Base is too Harsh: The base/solvent combination is too aggressive for the boronic acid partner.Optimize the Base: Switch to a milder base like K₂CO₃ or CsF. Ensure the base is finely powdered for better solubility and reactivity.
Formation of Side Products Homocoupling of Boronic Acid: Oxidative conditions can lead to the formation of Ar'-Ar' dimers.Ensure Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction to eliminate oxygen, which promotes homocoupling.[14]
Debromination of Starting Material: The aryl bromide is reduced to Ar-H instead of coupling.Lower Reaction Temperature/Time: Excessive heat or prolonged reaction times can promote hydrodebromination. Monitor the reaction closely and stop it once the starting material is consumed. A more active catalyst system may allow for lower temperatures.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Benchchem.
  • (a) Examples of medicinally relevant pyridine containing molecules; (b)... - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives - Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite | Request PDF - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents - Der Pharma Chemica.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene - Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • Aminative Suzuki-Miyaura coupling - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
  • Aminative Suzuki-Miyaura coupling - PubMed.
  • Aminative Suzuki–Miyaura coupling - Xingwei Li.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids - Benchchem.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Request PDF - ResearchGate.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Scaffold

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a drug candidate's ultimate success. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for the development of potent and selective kinase inhibitors. This aminopyridine core provides a key hydrogen bond donor-acceptor motif that can effectively interact with the hinge region of the kinase ATP-binding site, a common anchor point for many kinase inhibitors.[1]

The strategic incorporation of the trifluoromethyl (-CF3) group at the 5-position significantly enhances the scaffold's utility. The -CF3 group is a powerful electron-withdrawing moiety that can increase the acidity of the 2-amino group, potentially leading to stronger hydrogen bonding interactions with the kinase hinge. Furthermore, the trifluoromethyl group is known to improve metabolic stability by blocking potential sites of oxidation and can enhance membrane permeability and oral bioavailability due to its lipophilic nature.[2]

The 3-methoxy (-OCH3) group also plays a crucial role. It can modulate the electronic properties of the pyridine ring and provide an additional point of interaction within the ATP-binding pocket, often forming hydrogen bonds with specific amino acid residues.[3] This can contribute to both the potency and selectivity of the inhibitor. The strategic placement of these functional groups on the pyridine core creates a versatile platform for the synthesis of a diverse range of kinase inhibitors targeting various members of the kinome, including critical cancer-related targets like PI3K, mTOR, and RIOK2.[4][5]

These application notes provide detailed protocols for the synthesis of kinase inhibitors based on the this compound scaffold, with a focus on key synthetic transformations and the rationale behind the experimental design.

Core Synthetic Strategies: Building Complexity from the Scaffold

The functionalization of the this compound scaffold to generate diverse kinase inhibitors primarily relies on robust and versatile cross-coupling methodologies. The two most critical reactions for elaborating this core are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for occupying different pockets within the kinase active site and fine-tuning the inhibitor's pharmacological profile.

Visualizing the Synthetic Workflow

G scaffold This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid/Ester) scaffold->suzuki Introduce diverse R1 groups buchwald Buchwald-Hartwig Amination (Aryl/Heteroaryl Halide) scaffold->buchwald Introduce diverse R2 groups inhibitor1 Biaryl Kinase Inhibitor suzuki->inhibitor1 inhibitor2 Amino-Aryl Kinase Inhibitor buchwald->inhibitor2

Caption: General synthetic strategies for functionalizing the core scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at a position on a larger molecular framework, a common strategy in building kinase inhibitors. The following is an adapted protocol based on established methods for similar substrates.[6]

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with high functional group tolerance, making it ideal for late-stage functionalization in complex molecule synthesis. The choice of a palladium catalyst and a suitable base is critical for efficient coupling with the electron-rich aminopyridine scaffold.

Materials:

  • This compound (or a derivative thereof)

  • Arylboronic acid or arylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv.) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between the 2-amino group of the scaffold and an aryl or heteroaryl halide. This is a key step in the synthesis of many kinase inhibitors where the aminopyridine acts as a hinge-binding motif. The protocol is adapted from established procedures for similar transformations.[7][8]

Rationale: The Buchwald-Hartwig amination is a highly versatile method for the formation of aryl amines. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the catalytic cycle, especially with the potentially coordinating aminopyridine substrate. A strong, non-nucleophilic base is required for the deprotonation of the amine.

Materials:

  • This compound

  • Aryl or heteroaryl bromide or chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)

  • Toluene or 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd2(dba)3 (0.02 equiv.) and Xantphos (0.04 equiv.) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe to achieve a final concentration of the limiting reagent of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aminopyridine.

Protocol 3: Exemplary Synthesis of a PI3K/mTOR Inhibitor Analogue

This protocol describes a representative synthesis of a bi-heteroaryl kinase inhibitor, structurally analogous to the potent PI3K/mTOR inhibitor PQR309, starting from this compound. This multi-step synthesis showcases the application of the previously described coupling reactions.

Visualizing the Synthetic Pathway:

G start 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine amine This compound start->amine Ammonolysis coupling1 Buchwald-Hartwig Amination amine->coupling1 Aryl Halide, Pd catalyst, Base intermediate N-Aryl Intermediate coupling1->intermediate coupling2 Suzuki-Miyaura Coupling intermediate->coupling2 Boronic Acid, Pd catalyst, Base final_product PI3K/mTOR Inhibitor Analogue coupling2->final_product G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Amino 2-Amino Group Amino->Hinge H-bonds CF3 5-CF3 Group CF3->HydrophobicPocket Hydrophobic Interactions OMe 3-OMe Group OMe->Hinge H-bond/Steric Influence R_group R Group (from coupling) R_group->SolventFront Solubility/Selectivity

Sources

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. The compound this compound has emerged as a highly valuable and versatile building block. Its unique electronic and structural features, including the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the nucleophilic 2-amino group, provide a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this scaffold, with a focus on the preparation of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][3]

The trifluoromethylpyridine motif is a well-established pharmacophore in numerous biologically active compounds, contributing to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[4] The strategic placement of the methoxy and amino groups on the pyridine ring allows for regioselective modifications, enabling the systematic exploration of the chemical space around this privileged core. This document will detail key synthetic strategies, provide step-by-step protocols, and present illustrative data for the preparation of biologically active compounds derived from this compound.

Core Synthetic Strategies and Mechanistic Insights

The primary amino group at the C2-position of this compound is the principal handle for synthetic elaboration. Two of the most powerful and widely employed methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in modern organic synthesis are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction, respectively. These palladium-catalyzed reactions offer broad substrate scope, excellent functional group tolerance, and generally high yields, making them ideal for the construction of complex molecular architectures from our starting material.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between an amine and an aryl halide or triflate.[5] In the context of our starting material, this reaction is pivotal for introducing a wide variety of aryl or heteroaryl substituents at the 2-amino position, a common feature in many kinase inhibitors.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired C-N coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow start Start: this compound + Aryl Halide reagents Reagents: - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) - Solvent (e.g., Toluene) start->reagents Combine reaction Reaction: - Inert Atmosphere (N2 or Ar) - Elevated Temperature (e.g., 100 °C) reagents->reaction Heat workup Workup: - Quench with Water - Extract with Organic Solvent reaction->workup Cool & Process purification Purification: - Column Chromatography workup->purification product Product: 2-(Aryl)amino-3-methoxy-5-(trifluoromethyl)pyridine purification->product Suzuki_Coupling_Workflow start Start: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine + Arylboronic Acid reagents Reagents: - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Dioxane/Water) start->reagents Combine reaction Reaction: - Inert Atmosphere (N2 or Ar) - Elevated Temperature (e.g., 90 °C) reagents->reaction Heat workup Workup: - Extract with Organic Solvent - Wash with Brine reaction->workup Cool & Process purification Purification: - Column Chromatography workup->purification product Product: 2-(Aryl)-3-methoxy-5-(trifluoromethyl)pyridine purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocols for the Synthesis of Kinase Inhibitors

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative kinase inhibitors starting from this compound. These protocols are based on established synthetic strategies for the preparation of PI3K and CDK inhibitors. [1][6]

Protocol 1: Synthesis of a 2-(Anilino)-3-methoxy-5-(trifluoromethyl)pyridine Derivative (A PI3K Inhibitor Scaffold)

This protocol details the synthesis of a generic 2-(anilino)pyridine derivative, a common scaffold in PI3K inhibitors.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification equipment (e.g., flash chromatography system).

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 mmol), the substituted aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the flask, followed by the addition of anhydrous toluene (10 mL).

  • Reaction: Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(aryl)amino-3-methoxy-5-(trifluoromethyl)pyridine derivative.

Data Presentation:

CompoundAryl BromideYield (%)PI3Kα IC₅₀ (nM) [2]mTOR IC₅₀ (nM) [2]
1a 4-bromo-N,N-dimethylaniline781545
1b 1-bromo-4-methoxybenzene822560
1c 1-bromo-3-fluorobenzene751852
Protocol 2: Synthesis of a 2-((Pyrimidin-4-yl)amino)-3-methoxy-5-(trifluoromethyl)pyridine Derivative (A CDK Inhibitor Scaffold)

This protocol outlines the synthesis of a derivative where the 2-amino group is coupled with a chloropyrimidine, a key structural motif in many CDK inhibitors. [6] Materials:

  • This compound

  • 4-Chloro-2-(methylthio)pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), 4-chloro-2-(methylthio)pyrimidine (1.1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (8 mL) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite and wash the pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-((2-(methylthio)pyrimidin-4-yl)amino)-3-methoxy-5-(trifluoromethyl)pyridine.

Data Presentation:

CompoundYield (%)CDK2 IC₅₀ (nM) [7]CDK4 IC₅₀ (nM) [6]
2a 6550120
2b (with 4-chloro-2-aminopyrimidine)6845110
2c (with 4-chloro-6-methylpyrimidine)6258135

Signaling Pathway Context: Targeting PI3K/mTOR and CDK Pathways

The compounds synthesized from this compound often target critical signaling pathways implicated in cancer cell proliferation and survival.

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. [1]Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. The 2-(anilino)pyridine derivatives prepared via Protocol 1 are designed to act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-(Anilino)pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/mTOR Signaling Pathway.

CDK Pathway: Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. [6]In many cancers, CDKs are hyperactive, leading to uncontrolled cell division. The pyrimidine-containing derivatives synthesized in Protocol 2 are designed to inhibit specific CDKs, such as CDK2 and CDK4, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Inhibitor 2-((Pyrimidin-4-yl)amino) Derivative Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the Cell Cycle via CDK Pathway.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically active compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future work in this area could involve the development of novel catalytic systems to further expand the scope of possible transformations, the synthesis of focused libraries for structure-activity relationship (SAR) studies, and the exploration of new biological targets for compounds derived from this versatile building block. The continued investigation of this and related scaffolds holds great promise for the discovery of next-generation therapeutics.

References

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695. [Link]

  • Sharma, P., & Kumar, A. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Synthesis, 18(5), 461-479. [Link]

  • Wang, S., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(13), 5104. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063-91. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: A Journal of Regional Engagement, 12(1). [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 889392. [Link]

  • Jung, M. E., et al. (2007).
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3826–3839. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Novartis Institutes for BioMedical Research. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Nechaev, A. A., et al. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 46(32). [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • El-Gazzar, M. G., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(15), 5824. [Link]

  • Metcalf, B., et al. (2014).
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Ishihara Sangyo Kaisha, Ltd. (1982).
  • Jung, M. E., et al. (2012).
  • The Dow Chemical Company. (1989).

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Large-scale synthesis considerations for 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a critical pyridine-based building block in modern medicinal chemistry. Its significance is primarily anchored to its role as a key intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib.[1][2] Sorafenib is a cornerstone therapy for advanced renal cell carcinoma and unresectable hepatocellular carcinoma, targeting pathways involved in tumor progression and angiogenesis.[2][3] The structural features of this compound—specifically the trifluoromethyl group for metabolic stability and lipophilicity, and the strategically placed amino and methoxy groups for subsequent coupling reactions—make it an indispensable precursor.

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. These include ensuring process safety, maximizing yield and purity, minimizing cost, and adhering to stringent environmental regulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical considerations and a detailed protocol for the robust, scalable synthesis of this vital intermediate.

Analysis of Synthetic Strategies for Scalability

Several synthetic routes to this compound have been explored. A successful large-scale synthesis prioritizes convergent routes, readily available and cost-effective starting materials, and operational simplicity. The most industrially viable approach proceeds via the methylation of a key hydroxypyridine intermediate. This strategy avoids the direct and often challenging introduction of the methoxy group onto a pre-functionalized pyridine ring under harsh conditions.

The preferred two-stage synthetic pathway is outlined below:

  • Stage 1: Synthesis of 2-Amino-3-hydroxy-5-(trifluoromethyl)pyridine. This precursor is typically synthesized from 2-chloro-5-(trifluoromethyl)pyridine, which is a common building block in agrochemical and pharmaceutical industries.[4] The synthesis involves amination followed by hydrolysis or a related displacement.

  • Stage 2: Selective O-Methylation. The phenolic hydroxyl group of the intermediate is selectively methylated to yield the final product. This step is critical and requires careful optimization to prevent N-methylation of the adjacent amino group and to ensure high conversion.

This route is advantageous due to the relatively low cost of the ultimate starting materials (e.g., 3-picoline for producing the trifluoromethylpyridine core) and the generally high yields achievable in the key methylation step.[4]

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: O-Methylation cluster_2 Purification A 2-Chloro-3-amino-5- (trifluoromethyl)pyridine B Hydrolysis A->B NaOH / H2O High Temperature C 2-Amino-3-hydroxy-5- (trifluoromethyl)pyridine B->C D Methylating Agent (e.g., Dimethyl Sulfate) F 3-Methoxy-5-(trifluoromethyl) pyridin-2-amine C->F Reaction E Base (e.g., K2CO3) Solvent (e.g., Acetone) G Crude Product H Recrystallization G->H Solvent System (e.g., Ethanol/Water) I High-Purity Final Product H->I

Caption: High-level workflow for the synthesis of the target compound.

PART 1: Detailed Protocol for Precursor Synthesis

Synthesis of 2-Amino-3-hydroxy-5-(trifluoromethyl)pyridine

This protocol details the conversion of 2-amino-3-chloro-5-(trifluoromethyl)pyridine to the corresponding hydroxy derivative via nucleophilic aromatic substitution (hydrolysis).

Materials and Reagents:

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling mantle

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reactor Charging: Charge the reactor with deionized water (5 volumes relative to the starting material) and sodium hydroxide (3.0-4.0 molar equivalents). Stir until all NaOH pellets are dissolved, ensuring the temperature is controlled.

  • Addition of Starting Material: Add 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the caustic solution.

  • Reaction: Heat the mixture to reflux (approximately 105-115 °C) and maintain for 12-24 hours. The reaction progress should be monitored by a suitable in-process control (IPC) such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).

  • Cooling and Neutralization: Cool the reaction mixture to 20-25 °C. Carefully and slowly add concentrated HCl to neutralize the excess NaOH and adjust the pH to 6.5-7.0. The product will precipitate out of the solution. This step is exothermic and requires efficient cooling.

  • Isolation: Filter the resulting solid slurry. Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7) to remove residual salts.

  • Drying: Dry the isolated solid under vacuum at 60-70 °C until a constant weight is achieved. The resulting 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine should be a pale solid.

PART 2: Detailed Protocol for O-Methylation

This section describes the selective O-methylation of the hydroxypyridine precursor to yield this compound. The choice of a mild methylating agent like dimethyl sulfate with a carbonate base minimizes N-methylation byproducts.

Materials and Reagents:

  • 2-Amino-3-hydroxy-5-(trifluoromethyl)pyridine

  • Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized Water

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling mantle

  • Filtration apparatus

Procedure:

  • Reactor Setup: Charge the reactor with 2-amino-3-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq), potassium carbonate (2.0-2.5 eq), and acetone (10 volumes).

  • Initiate Heating: Begin stirring the slurry and heat the mixture to a gentle reflux (50-55 °C).

  • Controlled Addition of Methylating Agent: Slowly add dimethyl sulfate (1.1-1.3 eq) via the addition funnel over 1-2 hours. Caution: This addition is exothermic. Maintain the internal temperature below 60 °C. Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care using appropriate engineering controls and personal protective equipment (PPE).[5]

  • Reaction: Maintain the reaction at reflux for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and byproducts). Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the acetone.

  • Precipitation and Isolation:

    • To the resulting residue, add deionized water. The crude product will precipitate as a solid.

    • Stir the slurry for 1-2 hours at room temperature to ensure complete precipitation.

    • Filter the solid, wash the cake with deionized water, and then with a cold ethanol/water mixture to remove impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

PART 3: Purification Protocol

Recrystallization is the most effective method for purifying the final product on a large scale.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/water, is typically effective.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol (or isopropanol) (~70-80 °C).

    • Slowly add hot deionized water until the solution becomes faintly turbid.

    • If necessary, add a small amount of hot alcohol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C to maximize crystal formation.

    • Filter the purified crystals and wash with a cold ethanol/water solution.

    • Dry the final product under vacuum at 50-60 °C.

Diagram: Key O-Methylation Reaction

Caption: The pivotal O-methylation transformation step.

Process Optimization and Scale-Up Considerations

Scaling this synthesis requires careful attention to several factors to maintain efficiency and safety.

ParameterLaboratory Scale (1-100 g)Pilot/Industrial Scale (>1 kg)Rationale & Justification
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidExothermic steps (neutralization, DMS addition) require precise temperature control and efficient heat dissipation to prevent runaway reactions.
Reagent Addition Manual addition via pipette/funnelMetering pump with controlled flow rateEnsures consistent reaction profile and manages exotherms. Critical for the safe addition of dimethyl sulfate.
Base Selection NaOH, KOH, K₂CO₃K₂CO₃ (anhydrous powder)K₂CO₃ is a safer, non-hygroscopic, and easier-to-handle solid base compared to hydroxides for the methylation step. It is sufficiently strong to deprotonate the phenol without promoting significant side reactions.
Solvent Choice Acetone, DMF, AcetonitrileAcetoneAcetone is preferred for its lower boiling point (easier removal), lower toxicity compared to DMF, and good solubility profile for the reaction. DMF can be difficult to remove on a large scale.
Work-up Separatory funnel extractionReactor-based phase separation, filtrationLarge-scale work-ups avoid liquid-liquid extractions where possible, favoring precipitation/crystallization and filtration which are more easily managed in large equipment.
Impurity Profile N-methylated byproduct, unreacted starting materialSame, plus potential process-related impuritiesStrict control of DMS stoichiometry (1.1-1.3 eq) and temperature is crucial to minimize the formation of the N,O-dimethylated and N-methylated byproducts, which can be difficult to remove.

Safety, Handling, and Environmental Considerations

Chemical Hazards:

  • Dimethyl Sulfate (DMS): Extremely toxic, mutagenic, and carcinogenic. It is a potent alkylating agent that can be absorbed through the skin. All operations must be conducted in a closed system or a well-ventilated fume hood. Personnel must wear specialized PPE, including chemical-resistant gloves (e.g., Viton), a lab coat, and full-face protection.[5]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Trifluoromethyl Pyridines: These compounds and their intermediates can be irritants and harmful if swallowed.[6][7] Standard laboratory PPE (gloves, safety glasses, lab coat) is required.

Waste Management:

  • Aqueous Waste: The aqueous streams from work-up and washing steps will contain salts and residual organics. They must be neutralized and treated as chemical waste according to local regulations.

  • Solvent Waste: Organic solvents like acetone should be collected for proper disposal or recovery via distillation, aligning with green chemistry principles.

  • DMS Contamination: Any equipment or materials contaminated with dimethyl sulfate must be decontaminated using a solution of aqueous ammonia or sodium carbonate before disposal.

References

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 07(03), 422-429. Available at: [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available at: [Link]

  • Zhang, Q. W., et al. (2010). The synthetic routes of sorafenib and its applications on hepatocellular carcinoma. Academic Journal of Second Military Medical University.
  • Bankston, D., Dumas, J., Natero, R., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777–781.
  • Kim, H. J., et al. (2018). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances.
  • Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Tsuchiya, T., & Akiba, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Amination of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the amination of trifluoromethylpyridines (TFMPs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation on this critical heterocyclic scaffold. The unique electronic properties of the trifluoromethyl group and the pyridine ring present distinct challenges and opportunities in synthetic chemistry.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What makes the amination of trifluoromethylpyridines challenging?

A1: The primary challenges stem from the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the inherent properties of the pyridine nucleus.[1]

  • Electronic Effects of the -CF₃ Group: The -CF₃ group is a powerful electron-withdrawing group (Hammett constant σₚ = 0.54), which significantly deactivates the pyridine ring.[1] This deactivation has opposing effects depending on the reaction mechanism:

    • For Nucleophilic Aromatic Substitution (SNAr) , this deactivation is beneficial. It makes the ring highly electrophilic and stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the reaction.[2][3][4]

    • For Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) , the electron-deficient nature of the aryl halide can make the initial oxidative addition step more challenging and requires a carefully selected catalyst system.[5]

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst in cross-coupling reactions.[6] This can interfere with the catalytic cycle and lead to catalyst deactivation, requiring specialized ligands to mitigate the effect.[6][7]

  • Reduced Nucleophilicity of Products: When synthesizing aminopyridines, the resulting product itself is an electron-deficient amine.[5] This reduced nucleophilicity can make subsequent reactions, such as acylation or further arylations, sluggish and difficult to drive to completion.[5]

Q2: Which amination method should I choose: Buchwald-Hartwig or Nucleophilic Aromatic Substitution (SNAr)?

A2: The choice depends primarily on the substrate's leaving group, the desired reaction conditions (mild vs. harsh), and functional group tolerance. The following diagram and table provide a decision-making framework.

G cluster_input Analyze Your Substrate & Goals cluster_path Decision Pathways cluster_output Recommended Method start What is the leaving group (LG)? Are sensitive functional groups present? snar_path LG is F or Cl Harsh conditions are acceptable (High T, High P) start->snar_path Fluoride / Chloride buchwald_path LG is Cl, Br, or I Mild conditions & broad functional group tolerance needed start->buchwald_path Chloride / Bromide / Iodide snar Use Nucleophilic Aromatic Substitution (SNAr) snar_path->snar buchwald Use Buchwald-Hartwig Cross-Coupling buchwald_path->buchwald

Caption: Decision workflow for selecting the appropriate amination method.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Typical Substrates Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTfAryl-F, Aryl-Cl (activated)
Key Strengths Mild reaction conditions, excellent functional group tolerance, broad scope for both amine and aryl partners.[8][9][10]Cost-effective (no catalyst), simple reagents, effective for fluoro- and chloro-pyridines.
Common Challenges Catalyst cost and sensitivity, ligand selection is critical, potential for catalyst poisoning by pyridine N.[5][6]Harsh conditions (high temp/pressure), limited to highly activated rings, narrow substrate scope.[11][12][13]
Best For... Complex molecules, late-stage functionalization in drug discovery, coupling with sensitive amines.Large-scale synthesis of simple building blocks where the starting material is a highly activated fluoro- or chloro-pyridine.
Q3: What are the most critical parameters to control across all amination reactions of TFMPs?

A3: Regardless of the method, success hinges on meticulous control of three key areas:

  • Reagent Quality: Ensure all starting materials, especially the trifluoromethylpyridine, are pure. Impurities can significantly impact reaction outcomes.[5][13] Solvents must be anhydrous and, for cross-coupling, thoroughly degassed to prevent catalyst decomposition.[5] Bases should be fresh and handled under an inert atmosphere.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere (argon or nitrogen) is non-negotiable. Oxygen can lead to catalyst decomposition and the formation of homo-coupled side products.[5][14]

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps identify the formation of side products early.[5][12]

Section 2: Troubleshooting Guide - Specific Issues & Solutions

Part A: Buchwald-Hartwig Amination
Issue 1: Low or No Conversion

This is the most common issue and is often multifactorial. A systematic approach is required to diagnose the root cause.

G start Low Yield in Buchwald-Hartwig Amination catalyst Is the Catalyst System Correct? start->catalyst conditions Are Reaction Conditions Optimal? start->conditions reagents Are Reagents High Quality? start->reagents ligand Use bulky, electron-rich ligand (e.g., XPhos, RuPhos, BINAP). Consider a pre-catalyst (G3/G4). catalyst->ligand Ligand/Precatalyst Choice base Use a strong, non-coordinating base (NaOt-Bu, LHMDS). Ensure base is fresh and dry. catalyst->base Base Selection atmosphere Ensure rigorous degassing of solvent and inert atmosphere (Ar or N2). conditions->atmosphere Atmosphere/Solvent purity Verify purity of aryl halide and amine. Use anhydrous, degassed solvent. reagents->purity Purity Check

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Potential Cause & Recommended Solution:

  • Catalyst and Ligand Choice:

    • Cause: The combination of an electron-deficient pyridine ring and the coordinating nitrogen atom is highly demanding. Standard ligands like P(o-tol)₃ may be ineffective.[7][15]

    • Solution: This is the most critical factor.[5] Employ bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands like BINAP.[5][6][16] These ligands stabilize the palladium center, promote reductive elimination, and are less prone to displacement by the pyridine substrate.[7][17] For more reliable results, use a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts) to ensure efficient generation of the active Pd(0) species.[5]

  • Base Selection:

    • Cause: A weak or wet base will not effectively deprotonate the amine, halting the catalytic cycle.

    • Solution: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOt-Bu) is a common first choice. For more sensitive substrates, cesium carbonate (Cs₂CO₃) or lithium hexamethyldisilazide (LHMDS) can be effective.[14][18] Always use a freshly opened bottle of base or dry it thoroughly before use.

  • Solvent and Atmosphere:

    • Cause: Oxygen can irreversibly oxidize the Pd(0) catalyst, killing the reaction. Protic impurities in the solvent can protonate key intermediates.

    • Solution: Use anhydrous, degassed solvents. Toluene and dioxane are most common.[5] Degas the solvent by sparging with argon for 15-30 minutes or by using several freeze-pump-thaw cycles. Ensure the reaction is set up and runs under a positive pressure of an inert gas.[14]

Issue 2: Side Product Formation
  • Problem: Formation of biaryl homo-coupling products or hydrodehalogenation of the starting material.

    • Cause: This is typically due to catalyst decomposition or the presence of oxygen.[5] It can also occur if the oxidative addition is slow relative to side reactions.

    • Solution: Improve the inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated. Consider switching to a more robust ligand system (see Issue 1) that promotes a faster, cleaner catalytic cycle.

  • Problem: Observable defluorination of the trifluoromethyl group.

    • Cause: While the CF₃ group is generally stable, it can undergo decomposition under certain harsh base-catalyzed or transition-metal-catalyzed conditions.[19]

    • Solution: Screen milder bases (e.g., K₃PO₄, Cs₂CO₃).[18] Lowering the reaction temperature and monitoring the reaction carefully to avoid prolonged heating after completion can also minimize this side reaction.

Part B: Nucleophilic Aromatic Substitution (SNAr)
Issue 3: Reaction is Sluggish or Fails to Proceed
  • Cause: Insufficient activation of the pyridine ring or conditions are not harsh enough.

  • Solution:

    • Increase Temperature and Pressure: SNAr reactions on pyridines often require high temperatures (150-250 °C) and, when using volatile amines like ammonia, superatmospheric pressure in a sealed vessel or autoclave.[11][12]

    • Solvent Choice: Polar aprotic solvents like NMP, DMSO, or DMF are essential to facilitate the charge separation in the Meisenheimer intermediate.[2][13][20]

    • Leaving Group: The reactivity order for SNAr is often F > Cl > Br > I, which is counterintuitive to SN1/SN2 reactions.[2] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[2] If your reaction with a chloro-pyridine is failing, a fluoro- anologue, if available, will be significantly more reactive.

Issue 4: Poor Regioselectivity or Formation of Isomers
  • Cause: With multiple leaving groups or activating groups, the nucleophile may attack at different positions. The -CF₃ group is a strong ortho, para-director for nucleophilic attack.[2]

  • Solution:

    • Analyze Electronics: The most electron-deficient position with a suitable leaving group will react first. Carefully analyze the positions of all electron-withdrawing groups relative to the potential leaving groups to predict the major product.

    • Control Stoichiometry: To achieve mono-amination on a di- or poly-halogenated pyridine, use the amine as the limiting reagent (e.g., 1.0-1.2 equivalents).

    • Temperature Control: In some cases, regioselectivity can be temperature-dependent. Running the reaction at the lowest possible temperature that still affords a reasonable rate may improve selectivity.[13]

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for High-Temperature SNAr with Aqueous Ammonia

This protocol requires a sealed pressure vessel (autoclave) and appropriate safety precautions.

  • Charging the Autoclave: In the liner of a suitable autoclave, charge the halo(trifluoromethyl)pyridine (e.g., 2-chloro-4-(trifluoromethyl)pyridine, 1.0 equivalent) and concentrated aqueous ammonia (e.g., 28% solution, 10-20 equivalents).[11]

  • Reaction: Seal the autoclave according to the manufacturer's instructions. Place it behind a safety shield and heat to the required temperature (e.g., 180 °C) for the specified time (e.g., 10 hours).[11] The internal pressure will increase significantly.

  • Work-up: After the reaction period, allow the autoclave to cool completely to room temperature before venting and opening.

  • Isolation: Collect the resulting solid product by filtration. Wash the crystals thoroughly with water to remove excess ammonia and salts.[11]

  • Purification: Dry the collected solid. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.[11]

Section 4: Reference Data

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Aryl Halide ReactivityRecommended Ligand(s)Recommended Base(s)Typical Temp.
Aryl-Br / Aryl-I rac-BINAP, XPhosNaOt-Bu, Cs₂CO₃80-100 °C
Aryl-Cl (Activated) XPhos, SPhos, RuPhosNaOt-Bu, LHMDS100-110 °C
Heteroaryl Halides Josiphos-type, BrettPhosK₃PO₄, LHMDS65-110 °C

Data synthesized from sources[5][6][7][14][18][21]

Section 5: References

  • Benchchem. (n.d.). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. Retrieved from Benchchem website.

  • Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Retrieved from

  • MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from Benchchem website.

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Download Scientific Diagram]. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from Benchchem website.

  • ResearchGate. (n.d.). Synthesis and applications of trifluoromethyl aminating reagents. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings. Retrieved from Benchchem website.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative. Retrieved from Benchchem website.

  • National Institutes of Health. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses of trifluoromethylated pyridinones and pyrimidinones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Retrieved from [Link]

  • eScholarship.org. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

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  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-catalysed selective oxidative amination of olefins with basic amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • MDPI. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines. Retrieved from

Sources

Overcoming low yields in the synthesis of substituted pyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Pyridin-2-amines

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted pyridin-2-amines. This vital structural motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis is frequently plagued by low yields and challenging purifications. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these common hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and frustrating issues encountered during the synthesis of pyridin-2-amines. We will focus on two of the most prevalent methods: the classical Chichibabin amination and the modern Buchwald-Hartwig cross-coupling reaction.

Focus Area 1: The Chichibabin Reaction

The direct amination of a pyridine ring with an alkali metal amide is a powerful, atom-economical method, but it is notoriously sensitive to reaction conditions and substrate electronics.[1]

Q1: My Chichibabin reaction is failing or providing negligible yield. What are the primary factors to investigate?

A1: Failure in a Chichibabin reaction typically stems from one of four key areas: the nature of the amide reagent, the electronic properties of your pyridine substrate, the reaction temperature, or the solvent.

  • Amide Reagent Quality: Paradoxically, exceptionally pure sodium amide (NaNH₂) can be less reactive. It is thought that impurities may have a catalytic effect on the reaction.[2] If you are using highly pure NaNH₂, consider if a commercial grade might be more effective.

  • Substrate Electronics: This reaction is a nucleophilic aromatic substitution (SNAᵣ) where a hydride ion is displaced.[3] The reaction is inhibited by the presence of strong electron-withdrawing groups on the pyridine ring, which decrease the basicity of the ring nitrogen and can form unproductive complexes with the sodium amide.[3][4]

  • Reaction Temperature: The Chichibabin reaction often requires high temperatures (130-160 °C) in solvents like toluene or xylene to proceed effectively.[2][5] Insufficient heat is a common reason for failure. However, excessively high temperatures can lead to decomposition.

  • Solvent Choice: The reaction requires an inert, aprotic solvent. The ability of the solvent to solvate the polar anionic intermediate (the σ-adduct) is crucial for the reaction to proceed.[3][4]

Q2: I'm observing a low yield with my substituted pyridine. How can I optimize the reaction conditions?

A2: Optimization often involves moving beyond the classical high-temperature NaNH₂ conditions.

  • Try a Modified, Milder Protocol: Recent advancements have shown that a composite reagent system of sodium hydride (NaH) and an iodide salt (like LiI) can mediate the amination with primary amines under much milder conditions (65–85 °C).[6] This approach avoids the harshness of traditional Chichibabin conditions and has a broader substrate scope.[7]

  • Introduce an Oxidant: For temperature-sensitive substrates, a low-temperature reaction in liquid ammonia with potassium amide (KNH₂) can be effective. To facilitate the difficult hydride elimination step, an oxidant such as potassium permanganate (KMnO₄) can be added.[1]

  • Pressurize the System: For certain substrates, conducting the reaction under pressure with the addition of ammonia gas has been shown to significantly increase yields and, in some cases, alter the regioselectivity favorably.[8][9]

Table 1: Influence of Pyridine Substituents on the Chichibabin Reaction

Substituent TypePositionEffect on ReactivityRationaleCitation
Electron-Withdrawing (e.g., -NO₂, -CN)AnyInhibitsDecreases ring nitrogen basicity, hindering initial complexation with Na⁺.[3][4]
Electron-Donating (e.g., -CH₃, -OCH₃)C3, C4, C5DeactivatingIncreases electron density, making the ring less electrophilic.[4]
Sterically Hindering (e.g., -tBu)C2, C6Blocks C2/C6 AminationPhysically prevents the approach of the nucleophile. May lead to low-yield C4 amination.[2]
Focus Area 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile and generally more reliable method for forming C-N bonds with 2-halopyridines. However, its success is critically dependent on the precise combination of catalyst, ligand, base, and solvent.[10]

Q3: My Buchwald-Hartwig amination of a 2-chloropyridine is giving low conversion. What are the most critical parameters to adjust?

A3: Low conversion in a Buchwald-Hartwig reaction is almost always linked to an issue within the catalytic cycle. The primary suspects are the ligand, the base, or catalyst deactivation.

  • Ligand Choice is Paramount: The nature of the phosphine ligand dictates the stability and reactivity of the palladium center. For electron-rich and sterically hindered 2-halopyridines, bulky, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos) or bidentate ligands (e.g., Xantphos) are often required. These ligands promote the difficult reductive elimination step and prevent catalyst decomposition.[11][12]

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, which is a key step in regenerating the active catalyst.[11] Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases or those with poor solubility can stall the reaction.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst poisoning. Toluene, dioxane, and THF are common choices. The reaction often requires heating (80-110 °C), but excessive temperatures can lead to side reactions.

  • Purity of Reagents: The palladium catalyst is sensitive to oxygen and other impurities. Ensure all reagents and solvents are pure and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

Q4: I'm seeing significant hydrodehalogenation (replacement of the halogen with hydrogen) as my main side product. How can I suppress this?

A4: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway from the palladium amide intermediate.[10]

  • Optimize the Ligand: This is the most effective solution. Sterically hindered ligands, such as the Josiphos-type (e.g., CyPF-tBu), can create a crowded coordination sphere around the palladium, disfavoring the conformation required for β-hydride elimination and promoting the desired reductive elimination.[12]

  • Lower the Reaction Temperature: While this may slow the reaction rate, it can often disproportionately slow the rate of the side reaction.

  • Choice of Base: While less common, the choice of base can sometimes influence this pathway. It is worth screening other strong, non-nucleophilic bases like LHMDS or K₃PO₄ if the problem persists.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is crucial. The following workflow can help diagnose the issue efficiently.

G cluster_analysis Crude Analysis Results cluster_solutions Troubleshooting Paths start Low Yield (<30%) Observed check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_temp Confirm Reaction Temperature & Time check_reagents->check_temp analyze_crude Analyze Crude Mixture (TLC, LCMS, NMR) check_temp->analyze_crude no_product No Product, Only Starting Material analyze_crude->no_product If... side_products Significant Side Products analyze_crude->side_products If... low_conversion Low Conversion, Mix of SM and Product analyze_crude->low_conversion If... sol_no_product Increase Temperature Screen Catalyst/Ligand Check Base Strength no_product->sol_no_product sol_side_products Lower Temperature Change Ligand (more bulky) Screen Solvents side_products->sol_side_products sol_low_conversion Increase Reaction Time Increase Catalyst Loading Re-evaluate Ligand/Base Choice low_conversion->sol_low_conversion

Caption: A general workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q5: The Chichibabin and Buchwald-Hartwig routes are failing for my complex substrate. What is a reliable alternative?

A5: Synthesis via pyridine N-oxides is an excellent and often underutilized alternative, particularly for pyridines bearing electron-withdrawing groups that are incompatible with the Chichibabin reaction.[13][14] The strategy involves two main steps:

  • N-Oxidation: The pyridine nitrogen is first oxidized (e.g., with m-CPBA or H₂O₂), which activates the C2 and C4 positions toward nucleophilic attack.

  • Amination: The pyridine N-oxide is then treated with an activating agent (such as Ts₂O or POCl₃) in the presence of the desired amine. This proceeds via a Reissert-Henze-type reaction, often giving high yields of the 2-amino product.[13][14] This method avoids harsh bases and high temperatures.

Q6: What are the best practices for purifying substituted pyridin-2-amines?

A6: Pyridin-2-amines can be challenging to purify due to their basicity and potential to chelate to silica gel.

  • Column Chromatography: Use a silica gel column, but consider pre-treating the silica with a small amount of triethylamine (~1%) in your eluent system (e.g., hexanes/ethyl acetate). This deactivates the acidic sites on the silica, preventing streaking and improving recovery. For very polar amines, Florisil can be a milder alternative stationary phase.[13]

  • Acid-Base Extraction: A liquid-liquid extraction can be very effective. Dissolve the crude product in an organic solvent (like EtOAc or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the pure amine.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

Key Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol provides a robust starting point for the coupling of a generic 2-bromopyridine with a primary amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-bromopyridine derivative (1.0 mmol) and anhydrous, degassed toluene (5 mL).

  • Nucleophile Addition: Add the primary amine (1.2 mmol) via syringe and rinse with a small amount of toluene.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the eluent system) to afford the desired substituted pyridin-2-amine.

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Amine_complex [Ar-Pd(II)(L)₂(HNR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex [Ar-Pd(II)(L)₂(NR₂)] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product Ar-NR₂ (Product) Amido_complex->Product Reductive Elimination BaseH Base-H⁺X⁻ ArX Ar-X (2-Halopyridine) ArX->OA_complex Oxidative Addition Amine HNR₂ (Amine) Amine->Amine_complex Base Base Base->Amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1959–1962. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved January 19, 2026, from [Link]

  • ChemistRn. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Google Patents. (1983). US4386209A - Chichibabin reaction.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 19, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 26-34. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. [Link]

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie International Edition, 58(16), 5434-5438. [Link]

  • Google Patents. (1984).
  • Scientific Update. (2018, November 26). The Chichibabin amination reaction. [Link]

  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ChemistryViews. (2019, March 17). Milder Conditions for the Chichibabin Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Justia Patents. (1996, December 20). Improved Chichibabin aminations of pyridine bases. [Link]

  • ResearchGate. (n.d.). Recent Strategies for the Synthesis of Pyridine Derivatives. Retrieved January 19, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ortiz, M., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2465. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 19, 2026, from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Reactions of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine. This substrate is a valuable building block in medicinal chemistry and materials science, but its unique electronic and structural features can present challenges, often leading to complex reaction mixtures and byproduct formation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice to overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this compound in palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Question 1: My reaction has stalled or shows very low conversion. What is causing the catalyst deactivation?

Plausible Causes:

Low conversion is frequently linked to catalyst inhibition or deactivation. The 2-aminopyridine motif is a well-known "catalyst poison" for palladium. Both the endocyclic pyridine nitrogen and the exocyclic 2-amino group can act as strong bidentate or bridging ligands, coordinating to the palladium center and forming stable, off-cycle complexes that are catalytically inactive.[1][2][3] This is particularly problematic with electron-deficient pyridines, where the nitrogen lone pair is less available but can still effectively bind to the metal.

  • Chelation: The substrate can form a stable five-membered ring chelate with the palladium(II) intermediate, hindering the subsequent transmetalation or reductive elimination steps.

  • Ligand Scavenging: If the substrate concentration is high relative to the active catalyst, it can effectively displace the desired phosphine or N-heterocyclic carbene (NHC) ligand, leading to catalyst decomposition (e.g., formation of palladium black).

Troubleshooting & Optimization Strategies:

  • Ligand Selection is Critical: The choice of ligand is the most crucial parameter to address catalyst inhibition.

    • Use Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr) are essential.[4] Their bulkiness creates a coordinative environment around the palladium that sterically disfavors the binding of the 2-aminopyridine substrate while still allowing the catalytic cycle to proceed.

    • Increase Ligand-to-Palladium Ratio: A higher ligand:Pd ratio (e.g., 2:1 to 4:1) can help ensure the palladium center remains coordinated to the activating ligand, outcompeting the inhibitory substrate.

  • Precatalyst Choice: Employ well-defined palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These precatalysts are often more stable and generate the active Pd(0) species more cleanly and efficiently than using separate Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands.[5]

  • Slow Addition of Substrate: In particularly challenging cases, adding the this compound slowly via syringe pump to the reaction mixture can maintain its concentration at a low, steady state, minimizing catalyst inhibition.

Question 2: I'm observing a significant byproduct corresponding to the N-arylation of my starting material. How can I suppress this?

Plausible Causes:

The 2-amino group is a nucleophile and can compete with the desired C-C coupling partner (e.g., a boronic acid in a Suzuki reaction) for the aryl halide in a competitive Buchwald-Hartwig C-N coupling reaction. This leads to the formation of an undesired N-arylated dimer or related byproduct. This side reaction is highly dependent on the relative rates of C-C versus C-N bond formation.

Troubleshooting & Optimization Strategies:

  • Optimize the Base: The choice of base plays a pivotal role in the Suzuki-Miyaura catalytic cycle, activating the boronic acid for transmetalation.[6][7]

    • Weaker Bases: Using a milder base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu or K₂CO₃. Stronger bases can accelerate the deprotonation of the amino group, making it a more potent nucleophile and favoring the undesired C-N coupling pathway.

    • Anhydrous Conditions: Ensure the base and solvents are anhydrous. Water can interfere with the boronate complex formation and affect the overall reaction kinetics.[4]

  • Lower Reaction Temperature: C-N coupling reactions often have a different activation energy profile than C-C couplings. Running the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) can sometimes disproportionately slow the rate of N-arylation compared to the desired Suzuki coupling.

  • Protecting Groups: While often a last resort due to the extra steps involved, temporary protection of the 2-amino group (e.g., as a Boc-carbamate or pivalamide) can completely shut down the N-arylation pathway. The protecting group can be removed post-coupling.

Question 3: My mass spectrometry data shows byproducts from protodehalogenation of my coupling partner or homocoupling of my boronic acid. What are the causes and solutions?

Plausible Causes:

  • Protodehalogenation/Protodeboronation: This occurs when the aryl halide is reduced (halogen replaced by hydrogen) or the boronic acid is cleaved (boron group replaced by hydrogen) before cross-coupling can occur.[4][8] This is often caused by trace amounts of water or other proton sources, or an inefficient transmetalation step that allows side reactions to dominate.[4]

  • Homocoupling (Glaser-type or boronic acid homocoupling): This results in the formation of a biaryl byproduct derived from two molecules of the boronic acid coupling partner. It is often promoted by the presence of oxygen or inefficient catalysis, where the oxidative addition or transmetalation steps are slow.

Troubleshooting & Optimization Strategies:

IssueCauseRecommended Solution
Protodehalogenation Inefficient transmetalation; presence of protic impurities (water, alcohols).Use a stronger, non-nucleophilic base (e.g., K₃PO₄) and rigorously dried, degassed solvents (dioxane, toluene).[4] Bulky ligands can accelerate the desired coupling, outcompeting this side reaction.
Protodeboronation Base-mediated cleavage of the C-B bond, often exacerbated by water and heat.Use a milder base (e.g., K₂CO₃, CsF) or a two-phase system (e.g., Toluene/Water) which can sometimes protect the boronic acid.
Homocoupling Oxygen in the reaction headspace; slow catalytic turnover.Ensure the reaction is thoroughly degassed (e.g., via 3-5 vacuum/argon cycles). Use a more active catalyst system or a precatalyst to ensure rapid initiation and turnover.

Recommended Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide, designed to minimize common byproducts.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 eq., 2 mol%) and the additional ligand if necessary (e.g., XPhos, 0.04 eq., 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane or toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Challenges & Solutions

Key Mechanistic Pathways

The following diagram illustrates the desired Suzuki catalytic cycle and highlights the key intervention points for the 2-aminopyridine substrate that lead to catalyst deactivation or byproduct formation.

Suzuki_Cycle_Troubleshooting Suzuki Cycle vs. Off-Cycle Pathways for 2-Aminopyridines cluster_cycle Desired Catalytic Cycle cluster_off_cycle Inhibitory & Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (R-B(OR)2) PdII->TM Base, R-B(OR)2 Chelate Inactive Pd(II) Chelate PdII->Chelate Inhibition by Substrate Chelation N_Arylation N-Arylation Byproduct PdII->N_Arylation Competitive C-N Coupling (with another Substrate molecule) PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Substrate 2-Aminopyridine Substrate Substrate->Chelate

Caption: Desired catalytic cycle and key points of catalyst inhibition.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common issues in your reaction.

Troubleshooting_Workflow start Problem: Low Yield / Complex Mixture lcms Analyze Crude by LCMS start->lcms stall Mainly Unreacted Starting Material lcms->stall Stalled Reaction n_aryl Significant N-Arylation Byproduct Observed lcms->n_aryl N-Arylation homo Homocoupling or Protodehalogenation lcms->homo Other Byproducts sol_stall Cause: Catalyst Inhibition 1. Use Bulky Ligand (XPhos) 2. Use Precatalyst 3. Increase Ligand:Pd Ratio stall->sol_stall sol_n_aryl Cause: Competitive C-N Coupling 1. Use Milder Base (K3PO4) 2. Lower Reaction Temp 3. Check Reagent Purity n_aryl->sol_n_aryl sol_homo Cause: O2 / Impurities 1. Rigorously Degas System 2. Use Anhydrous Solvents/Base 3. Optimize Base Choice homo->sol_homo

Sources

Technical Support Center: Palladium Removal from 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize or functionalize this important pyridine-containing intermediate.

The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical challenge in pharmaceutical development.[1] Regulatory agencies enforce strict limits on elemental impurities to ensure patient safety.[2] The unique structure of this compound, specifically the presence of the 2-aminopyridine moiety, presents a distinct challenge. The nitrogen atom of the pyridine ring can act as a potent ligand, forming stable complexes with palladium.[3][4] This chelation effect can render the metal catalyst soluble and difficult to remove using standard purification techniques like crystallization or simple filtration.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively manage and eliminate palladium contamination from your reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions involving this compound so challenging?

A1: The primary difficulty arises from the molecular structure of the product itself. The nitrogen atom in the pyridine ring, along with the adjacent amino group, can act as a bidentate ligand, strongly chelating to the palladium catalyst.[3][5] This coordination increases the solubility of the palladium complex in the organic reaction mixture, preventing its precipitation and making it less amenable to removal by simple physical methods like filtration through celite or silica gel chromatography alone.[6][7]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, set strict limits for elemental impurities. Palladium is considered a Route 2A element, meaning it has high probability of being used in the synthesis of drug products. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[2] Therefore, achieving palladium levels well below 10 ppm is a common goal in pharmaceutical process development.

Q3: What are the main strategies for palladium removal?

A3: The main strategies can be categorized into three groups:

  • Adsorption: This is the most common and often most effective method, involving the use of solid-supported "scavengers" that have a high affinity for palladium.[1] The palladium-scavenger complex is then removed by simple filtration.

  • Extraction/Precipitation: This involves using aqueous solutions of chelating agents (e.g., N-acetylcysteine, thiourea) to extract the palladium into an aqueous phase or precipitate it as an insoluble complex.[8][9]

  • Crystallization: While often insufficient on its own, crystallization can significantly reduce palladium levels, especially when combined with additives that help keep the palladium in the mother liquor.[8]

Q4: Is activated carbon a good choice for this specific application?

A4: Activated carbon can be a cost-effective option for palladium removal. However, it can suffer from a lack of selectivity, leading to the adsorption of the desired product and a subsequent reduction in yield.[1] Its effectiveness can also be highly dependent on the specific palladium species present. For pyridine-containing compounds, where palladium may be strongly chelated, more selective, high-affinity scavengers are often required for robust and consistent removal to low ppm levels.[3]

Troubleshooting Guide

This section addresses specific issues encountered during the palladium removal process in a question-and-answer format.

Issue 1: My final product still has high palladium content (>50 ppm) even after silica gel chromatography.

  • Possible Cause: Standard chromatographic purification is often ineffective at completely removing palladium from nitrogen-containing compounds.[6][7] The palladium, chelated by your product, may co-elute, leading to persistent contamination.

  • Troubleshooting Steps:

    • Implement a Scavenging Step: Chromatography should be viewed as a bulk purification method, not a dedicated palladium removal step. A subsequent treatment with a high-affinity palladium scavenger is almost always necessary.[7]

    • Select an Appropriate Scavenger: Thiol-based (e.g., SiliaMetS® Thiol) or triazine-based (e.g., MP-TMT, Si-TMT) scavengers are highly effective for capturing palladium chelated by nitrogen heterocycles.[3][7]

    • Optimize Scavenging Conditions: Ensure you are using a sufficient excess of the scavenger (typically 3-10 molar equivalents relative to palladium), adequate temperature (room temperature to 50 °C), and sufficient time (2-24 hours) for the scavenging to reach completion.[3][10]

Issue 2: I used a thiol-based scavenger, but the palladium levels are still above the 10 ppm target.

  • Possible Cause 1: Sub-optimal Scavenger Choice: While thiol scavengers are broadly effective, the specific form of the palladium complex (e.g., oxidation state, ligands) might be more amenable to a different type of scavenger.

    • Solution: Screen a panel of scavengers. It is crucial to test different functional groups. For instance, 2,4,6-trimercaptotriazine (TMT) based scavengers can be particularly effective for hindered or stubborn palladium complexes.[2] A small-scale screening experiment (see Protocol 1) can save significant time and resources.

  • Possible Cause 2: Insufficient Scavenging Time or Temperature: The kinetics of palladium capture can be slow, especially if the palladium is very strongly bound to your product.

    • Solution: Increase the scavenging time (e.g., from 4 hours to 16 hours) and/or the temperature (e.g., from 25 °C to 50 °C). Monitor the palladium reduction over time to determine the optimal conditions.

  • Possible Cause 3: Mass Transfer Limitations: If using a solid-supported scavenger, inefficient stirring can lead to poor contact between the scavenger beads and the dissolved palladium complexes.

    • Solution: Ensure vigorous stirring of the slurry. For larger scale operations, mechanical stirring is essential.

Issue 3: My product yield significantly decreased after the scavenging step.

  • Possible Cause: The scavenger is non-selectively adsorbing your product in addition to the palladium. This is more common with less selective adsorbents like activated carbon but can occur with functionalized silicas if conditions are not optimized.[1]

  • Troubleshooting Steps:

    • Reduce Scavenger Equivalents: Use the minimum amount of scavenger required to meet your palladium target. A screening study can help identify this optimal loading.

    • Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate.

    • Switch Scavenger Type: Test a different class of scavenger that may have a lower affinity for your product.

Decision Workflow for Palladium Removal

The following diagram illustrates a systematic approach to palladium remediation.

Palladium_Removal_Workflow cluster_0 A Crude Product from Pd-Catalyzed Reaction B Dissolve in Suitable Solvent (e.g., Toluene, EtOAc) A->B C Analyze Initial Pd Content (ICP-MS) B->C D Pd > 10 ppm? C->D E Scavenger Screening (Protocol 1) D->E Yes K Final Product (Concentrate Filtrate) D->K No F Select Optimal Scavenger & Conditions E->F G Bulk Scavenging Run (Protocol 2) F->G H Filtration to Remove Scavenger-Pd Complex G->H I Analyze Final Pd Content (ICP-MS) H->I J Pd < 10 ppm? I->J J->K Yes L Further Optimization or Re-processing Required J->L No

Caption: A logical workflow for systematic palladium removal and validation.

Detailed Experimental Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol allows for the efficient, parallel evaluation of different scavengers to identify the most effective candidate for your specific process.

  • Sample Preparation: Dissolve a known quantity of your crude this compound product in a suitable solvent (e.g., Toluene, Ethyl Acetate) to create a stock solution of known concentration.

  • Initial Analysis: Take an aliquot of the stock solution and submit it for palladium analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline contamination level.[11]

  • Scavenger Addition:

    • Aliquot the stock solution into several separate vials (e.g., 5 mL per vial).

    • To each vial, add a different palladium scavenger (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon, etc.).

    • The amount of scavenger should be calculated as a molar equivalent to the initial palladium content (a starting point of 5-10 equivalents is common).[3]

  • Incubation: Seal the vials and stir the mixtures at a set temperature (e.g., 25 °C or 50 °C) for a defined period (e.g., 4 hours or overnight).

  • Filtration & Analysis:

    • Filter each mixture through a 0.45 µm syringe filter to remove the solid scavenger.

    • Submit a sample of each filtrate for final palladium analysis by ICP-MS.

  • Data Evaluation: Compare the final palladium levels for each scavenger to determine the most effective one. Calculate the percentage of palladium removed and, if possible, determine the mass recovery of your product to check for non-specific binding.

Comparative Data for Scavenger Selection

The following table provides a representative example of screening results to aid in scavenger selection.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalProduct Recovery
None (Control)125012500%100%
Activated Carbon125011590.8%85%
Silica-Thiol12503297.4%98%
Silica-TMT1250799.4%97%

Protocol 2: Bulk Scavenging with a Selected Scavenger (e.g., Silica-TMT)

This protocol outlines the procedure for a larger-scale purification run once an optimal scavenger has been identified.

  • Dissolution: Dissolve the entire batch of crude product in a suitable organic solvent in an appropriately sized reaction vessel.

  • Scavenger Addition: Add the selected scavenger (e.g., Silica-TMT) based on the optimized scavenger-to-palladium ratio determined from the screening protocol (e.g., 5 equivalents).[10]

  • Stirring: Stir the suspension vigorously at the optimized temperature (e.g., 50 °C) and for the optimized time (e.g., 16 hours).

  • Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of celite or a filter funnel to remove the solid resin.

  • Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product. Combine all filtrates.

  • Concentration & Final Analysis: Concentrate the combined filtrate under reduced pressure to obtain the purified product. Submit a final sample for ICP-MS analysis to confirm that the palladium content is below the target threshold.[8][11]

Analytical Methods for Palladium Quantification

A robust purification strategy requires accurate analytical methods to quantify palladium levels at each stage.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry-standard method for quantifying trace metals in APIs and intermediates.[11][12] It offers extremely high sensitivity (parts-per-billion range) and accuracy. All final product release testing must be done using a validated ICP-MS method.

  • Catalysis-Based Fluorometric/Colorimetric Kits: These are rapid, high-throughput screening tools that can semi-quantitatively determine palladium levels.[13][14] While not a replacement for ICP-MS for final validation, they are invaluable during process development for quickly assessing the effectiveness of different scavengers without the long turnaround times associated with formal ICP-MS analysis.[8][15]

References

  • Arbor Assays. (2000). Palladium Detection for API.
  • Koide, K., et al. (n.d.). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC - NIH.
  • Arbor Assays. (n.d.). Palladium API Screening Fluorescent Detection Kit.
  • Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry.
  • Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
  • Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development.
  • MacLachlan, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Scott, J. S., et al. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Scott, J. S., et al. (2022).
  • BenchChem. (2025). Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures.
  • Koide, K., et al. (2019). Third-Generation Method for High Throughput Quantification of Trace Palladium by Color or Fluorescence.
  • BenchChem. (2025). Technical Support Center: Removal of Residual Palladium from 2-(4-Chlorophenyl)-5-methylpyridine.
  • Reddit User Discussion. (2025). Your trick to remove residual palladium. r/Chempros.
  • Novák, Z., et al. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Wang, C., et al. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Wang, C., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH.
  • BenchChem. (2025).

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Navigating the Labyrinth: A Technical Guide to the Stability of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine. As Senior Application Scientists with extensive field experience, we understand that navigating the complexities of novel chemical entities is paramount to successful research and development. This guide is structured to provide you with in-depth, actionable insights into the stability of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the reliability of your results.

Understanding the Molecule: A Structural Perspective

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure incorporates three key functional groups that dictate its reactivity and stability: an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic amino group on the pyridine ring. The interplay of these groups creates a molecule with unique electronic properties that can be both advantageous for synthesis and a source of instability under certain conditions.

Frequently Asked Questions (FAQs) on Stability

Here we address the most common queries regarding the stability of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns stem from its susceptibility to degradation under both acidic and basic conditions. The pyridine nitrogen, the amino group, and the methoxy group are all potential sites for reactions that can lead to decomposition. The strongly electron-withdrawing trifluoromethyl group significantly influences the electron density of the pyridine ring, impacting its reactivity.[2][3]

Q2: How should I handle and store this compound to ensure its integrity?

A2: Proper handling and storage are crucial. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[4][5] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent oxidative degradation.[6]

Q3: What are the visual indicators of decomposition?

A3: A change in color, often darkening, can be an initial sign of degradation.[7] The formation of precipitates or the evolution of gases upon dissolution may also indicate that the compound has degraded. For definitive assessment, analytical techniques such as HPLC or NMR are recommended to check for the presence of impurities.

Troubleshooting Guide: Stability Under Acidic Conditions

Working with this compound in acidic media can present several challenges. The following guide will help you identify and resolve common issues.

Scenario 1: Unexpected Side-Product Formation During an Acid-Catalyzed Reaction.
  • Question: I am performing a reaction using a strong acid catalyst and observing multiple unexpected peaks in my LC-MS analysis. What could be happening?

  • Answer & Troubleshooting:

    • Plausible Cause 1: Protonation and Subsequent Reactions. The pyridine nitrogen and the exocyclic amino group are basic and will be protonated in acidic conditions. This protonation can activate the ring towards certain reactions or lead to salt formation, which may have different solubility and reactivity profiles.

    • Plausible Cause 2: Hydrolysis of the Methoxy Group. Under strong acidic conditions and elevated temperatures, the methoxy group can be susceptible to hydrolysis, leading to the formation of the corresponding pyridin-2-ol derivative. Mechanistic studies on the acid hydrolysis of methoxy groups on aromatic rings suggest that this is a potential degradation pathway.[8]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If the reaction conditions permit, reducing the temperature can often minimize side reactions.

      • Use a Milder Acid: If possible, switch to a weaker acid catalyst or use a buffered system to maintain a less acidic pH.

      • Protecting Group Strategy: Consider protecting the amino group before subjecting the molecule to harsh acidic conditions.

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to identify the onset of decomposition and optimize the reaction time.

Visualizing Potential Acidic Degradation

Acid_Degradation cluster_main Acidic Conditions Start_Molecule This compound Protonated_Species Protonated Pyridine/Amine Start_Molecule->Protonated_Species H+ Hydrolysis_Product 3-Hydroxy-5-(trifluoromethyl)pyridin-2-amine Protonated_Species->Hydrolysis_Product H₂O, Δ

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting Guide: Stability Under Basic Conditions

Basic conditions can also lead to the degradation of this compound. This section provides insights into potential issues and their solutions.

Scenario 2: Decomposition Observed During Work-up with Aqueous Base.
  • Question: After quenching my reaction with a strong aqueous base like NaOH, I am seeing a significant loss of my desired product. Why is this happening?

  • Answer & Troubleshooting:

    • Plausible Cause 1: Nucleophilic Aromatic Substitution (SNAr). The trifluoromethyl group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. While the amino group is generally a poor leaving group, under forcing basic conditions, displacement by hydroxide or other nucleophiles present in the reaction mixture could occur. The general principles of SNAr on trifluorinated rings support this possibility.[3]

    • Plausible Cause 2: Base-Mediated Decomposition. 2-Aminopyridines can be susceptible to decomposition in the presence of strong bases, especially at elevated temperatures.[9][10] The exact mechanism can be complex and may involve deprotonation followed by rearrangement or elimination.

    • Troubleshooting Steps:

      • Use a Milder Base: If the experimental protocol allows, use a weaker base for the work-up, such as sodium bicarbonate or potassium carbonate.

      • Control the Temperature: Perform the basic work-up at a low temperature (e.g., 0 °C) to minimize the rate of decomposition.

      • Minimize Contact Time: Reduce the time the compound is in contact with the basic solution. Prompt extraction into an organic solvent is recommended.

      • Alternative Work-up: Consider an alternative work-up procedure that avoids a strong aqueous base, such as quenching with a saturated solution of ammonium chloride.

Visualizing Potential Basic Degradation

Basic_Degradation cluster_main Basic Conditions Start_Molecule_Base This compound SNAr_Product Potential Nucleophilic Substitution Products Start_Molecule_Base->SNAr_Product Nu⁻ Decomposition_Products Complex Decomposition Products Start_Molecule_Base->Decomposition_Products Strong Base, Δ

Caption: Potential degradation pathways under basic conditions.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound under your specific experimental conditions, we recommend the following protocols.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and assess the stability of the compound under stressed conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Stress:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for the acidic stress, neutralizing the aliquots with 0.1 M HCl before analysis.

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

    • Use LC-MS to obtain the mass of the degradation products to aid in their identification.

Data Presentation: Example Forced Degradation Results
ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product (m/z)
0.1 M HCl, 50 °C 0100-
492[Insert m/z]
885[Insert m/z]
2470[Insert m/z]
0.1 M NaOH, 50 °C 0100-
488[Insert m/z]
875[Insert m/z]
2455[Insert m/z]

Conclusion

While this compound is a valuable synthetic intermediate, its stability under acidic and basic conditions requires careful consideration. By understanding the potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate risks, ensure the quality of their experimental data, and accelerate their research and development efforts. Our team of application scientists is committed to providing ongoing support. Please do not hesitate to reach out with further questions.

References

  • De, S., & Seiple, I. B. (2017). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Organic Letters, 19(21), 5888–5891.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • Jubilant Ingrevia Limited. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
  • Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(5), 189–195.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • Katritzky, A. R., & Taylor, R. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2011(1), 13-22.
  • Bunton, C. A., & Stedman, G. (1959). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Journal of the American Chemical Society, 81(18), 4843–4848.
  • Comins, D. L., & Schilling, S. (1984). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. The Journal of Organic Chemistry, 49(18), 3424-3426.
  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
  • Sarpong, R., & Govek, S. P. (2002). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 4(25), 4471–4474.
  • Wang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7065-7070.
  • TCI Chemicals. (n.d.).
  • Hosseini, M., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(15), 12513-12521.
  • Iaroshenko, V. O., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10256–10263.
  • Uneme, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 81-99.
  • van der Veen, M. A., et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal, 26(61), 13868-13873.
  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14147–14155.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine.
  • Ambeed. (n.d.). 2-methoxy-5-(trifluoromethyl)pyridin-3-amine.
  • Oakwood Chemical. (n.d.). This compound.
  • Echemi. (n.d.). 3-[5-(Trifluoromethyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130893953, 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608391, 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • Guo, H., et al. (2007). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567.
  • BenchChem. (2025). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
  • Aceschem. (n.d.). 3-Methoxy-4-(2,3,5-trichlorophenyl)-2-(trifluoromethyl)pyridine.
  • Aceschem. (n.d.). 2-Methoxy-5-(2,3,6-trichlorophenyl)-3-(trifluoromethyl)pyridine.
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  • Key Organics. (n.d.). This compound.
  • Iaroshenko, V. O., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Helsinki University Research Portal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145993995, 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a substituted aminopyridine with potential applications in medicinal chemistry. The strategic placement of an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and an amino group on the pyridine ring creates a unique electronic environment, resulting in a distinctive NMR fingerprint.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of the target molecule, grounding the analysis in fundamental principles of substituent effects on aromatic systems. To provide a practical context, we will compare these predictions with the experimental data of a structurally related compound, 2-amino-5-(trifluoromethyl)pyridine.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to display four distinct signals: two for the aromatic protons, one for the amine protons, and one for the methoxy protons. The chemical shifts are governed by the interplay of the electronic effects of the substituents.

  • Aromatic Protons (H-4 and H-6): The pyridine ring contains two protons at positions 4 and 6. The trifluoromethyl group at C-5 is a strong electron-withdrawing group, which will significantly deshield the adjacent protons. The methoxy group at C-3 is electron-donating through resonance, which would typically shield ortho and para protons. The amino group at C-2 is also electron-donating. Consequently, the proton at H-6, being ortho to the strongly withdrawing CF₃ group, is expected to be the most deshielded aromatic proton. The proton at H-4 is situated between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, leading to an intermediate chemical shift. These protons will appear as doublets due to coupling to each other.

  • Amine Protons (-NH₂): The chemical shift of amine protons can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[1] In a non-protic solvent like DMSO-d₆, which is a good hydrogen bond acceptor, the amine protons are expected to appear as a broad singlet at a downfield position, typically in the range of δ 4.0-6.0 ppm. In contrast, in a solvent like CDCl₃, the signal may be sharper and at a slightly different chemical shift.

  • Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet, as they do not have any adjacent protons to couple with. The typical chemical shift for a methoxy group attached to an aromatic ring is in the range of δ 3.8-4.0 ppm.[2]

Predicted Coupling Constants:

The two aromatic protons, H-4 and H-6, will exhibit meta-coupling. The typical magnitude for a four-bond coupling (⁴J) in a pyridine ring is in the range of 2-3 Hz.[3]

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic effects of the substituents.[4][5]

  • Pyridine Ring Carbons:

    • C-2 and C-3: These carbons are directly attached to the electron-donating amino and methoxy groups, respectively. This will cause a significant upfield shift for these carbons.

    • C-5: This carbon is attached to the strongly electron-withdrawing trifluoromethyl group, which will cause a substantial downfield shift. Furthermore, the signal for this carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

    • C-4 and C-6: The chemical shifts of these carbons will be influenced by the combined effects of the adjacent substituents. C-4 will be influenced by the methoxy and trifluoromethyl groups, while C-6 will be influenced by the trifluoromethyl group and the ring nitrogen.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is expected in the region of δ 120-130 ppm.[6]

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a singlet in the typical region for an aromatic methoxy group, around δ 55-60 ppm.[2]

Comparative Analysis: this compound vs. 2-Amino-5-(trifluoromethyl)pyridine

To better understand the influence of the 3-methoxy group, a comparison with the known compound 2-amino-5-(trifluoromethyl)pyridine is insightful. Experimental data for a derivative of 2-amino-5-(trifluoromethyl)pyridine shows the aromatic protons at approximately δ 7.70 (d), 8.26 (d), and 8.67 (s) ppm in DMSO-d₆.[5]

In our target molecule, the introduction of the electron-donating methoxy group at the 3-position would be expected to cause an upfield shift (shielding) of the aromatic protons, particularly the proton at the para-position (H-6) and the ortho-position (H-4), relative to the unsubstituted positions in the comparative compound. This comparison highlights the diagnostic power of NMR in discerning subtle structural differences.

Parameter Predicted for this compound Comparison with 2-Amino-5-(trifluoromethyl)pyridine Derivative[5]
¹H Chemical Shifts (ppm)
H-4~7.5 - 7.8 (d)H-4 proton would be shifted upfield due to the ortho-methoxy group.
H-6~8.4 - 8.6 (d)H-6 proton would be shifted upfield due to the para-methoxy group.
-NH₂~4.0 - 6.0 (br s)Similar range, dependent on conditions.
-OCH₃~3.9 (s)Not present in the comparative compound.
¹³C Chemical Shifts (ppm)
C-2~155 - 160Shifted upfield due to the adjacent methoxy group.
C-3~140 - 145Significant upfield shift due to the directly attached methoxy group.
C-4~110 - 115Shifted upfield due to the ortho-methoxy group.
C-5~125 - 130 (q)Similar to the comparative compound.
C-6~145 - 150Shifted upfield due to the para-methoxy group.
-CF₃~120 - 125 (q)Similar to the comparative compound.
-OCH₃~56Not present in the comparative compound.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can impact the chemical shifts of labile protons like those of the amine group.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to obtain adequate signal-to-noise.

Visualizations

To aid in the understanding of the spectral analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

nmr_correlations Predicted Key NMR Correlations H4 H-4 H6 H-6 H4->H6 ⁴J C5 C-5 H4->C5 ²J C6 C-6 H4->C6 ³J C2 C-2 H6->C2 ³J H6->C5 ²J NH2 -NH₂ OCH3 -OCH₃ C3 C-3 OCH3->C3 ²J C4 C-4 CF3 -CF₃ OCH3_C -OCH₃

Caption: Predicted key ¹H-¹H (J-coupling) and ¹H-¹³C (HMBC) correlations.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic features arising from the distinct electronic environment created by its substituents. A thorough analysis of chemical shifts and coupling patterns, complemented by 2D NMR experiments like COSY and HMBC, would enable a complete and unambiguous assignment of all proton and carbon signals. This guide provides a foundational framework for interpreting the NMR data of this molecule and serves as a valuable resource for researchers working with similarly substituted heterocyclic systems.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-735. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). DFT Calculation of NMR JFF Spin-Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 104(45), 10247-10253. [Link]

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1] Impurities can arise from raw materials, synthetic byproducts, or degradation and can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine, a crucial building block in medicinal chemistry.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two orthogonal analytical techniques. The protocols and data presented herein are designed to be a practical resource, grounded in established scientific principles and regulatory expectations.[4][5]

The Critical Role of Purity Analysis

Regulatory bodies worldwide mandate stringent purity thresholds for APIs.[6] A robust analytical method is therefore not just a quality control measure but a foundational component of any regulatory submission.[5][6] The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis at different stages of drug development.[7] While HPLC-UV is a workhorse for routine purity assessments and quantification, LC-MS provides unparalleled sensitivity and specificity for the identification of unknown impurities.[7][8]

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a widely adopted technique for the purity analysis of small organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[9][10] The method described below is a starting point and may require optimization based on specific laboratory instrumentation and potential impurities.

Rationale for Method Development

The selection of a reversed-phase method is based on the non-polar nature of the trifluoromethyl group and the aromatic pyridine ring of the target analyte. A C18 stationary phase provides excellent hydrophobic retention. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer helps to maintain a consistent pH, controlling the ionization state of the amine group and ensuring reproducible retention times. UV detection is suitable as the pyridine ring contains a chromophore that absorbs UV light.[11]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.

4. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Gradient Program Time (min)
0
20
25
25.1
30
Hypothetical Performance Data

To illustrate the method's performance, two hypothetical batches, "Batch X" and "Batch Y," were analyzed.

ParameterBatch XBatch Y
Appearance White Crystalline SolidOff-white Powder
Retention Time (Main Peak) 12.5 min12.5 min
Purity (Area %) 99.7%98.5%
Major Impurity (RT) 10.2 min (0.15%)10.2 min (0.8%)
Other Impurities < 0.1%Multiple impurities > 0.1%

The results indicate that Batch X is of higher purity than Batch Y. The off-white appearance of Batch Y suggests the presence of colored impurities, which is consistent with the higher levels of impurities observed in the chromatogram.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an indispensable tool for impurity identification.[12] It provides molecular weight information that is crucial for elucidating the structures of unknown impurities.[13]

Rationale for Method Development

The LC method developed for HPLC-UV can be adapted for LC-MS. However, non-volatile buffers like phosphate buffers must be replaced with volatile alternatives such as ammonium formate or formic acid to be compatible with the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable technique for this analyte as the amine group can be readily protonated.

Experimental Protocol: LC-MS

1. Instrumentation:

  • LC-MS System: An HPLC or UPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

2. Reagents and Solutions:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Sample Preparation:

  • Prepare sample solutions as described in the HPLC-UV protocol, using the LC-MS diluent (50:50 Acetonitrile:Water with 0.1% formic acid).

4. Chromatographic and MS Conditions:

ParameterCondition
LC Conditions Same as HPLC-UV, with modified mobile phases.
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Range m/z 100-500
Hypothetical Performance Data

Analysis of "Batch Y" by LC-MS provided the following insights:

Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
10.2193.05Isomeric Impurity
12.5193.05This compound
14.8207.03Hydroxylated Impurity

The LC-MS data confirms the molecular weight of the main component and provides the molecular weights of the impurities, which is the first step in their structural elucidation.

Comparison of HPLC-UV and LC-MS

FeatureHPLC-UVLC-MS
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass-to-charge ratio.[11]
Sensitivity Good, typically to ppm levels.Excellent, can detect impurities at much lower levels than UV.[11][13]
Information Provided Quantitative purity based on peak area.Molecular weight of parent and impurities, enabling identification.[7][8]
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex instrumentation and data analysis.[10]
Buffer Compatibility Wide range of buffers can be used.Requires volatile mobile phase additives.
Application Routine quality control, purity assay.Impurity profiling, structural elucidation, trace analysis.[14]

Visualizing the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis Weighing Weighing Dissolving Dissolving & Diluting Weighing->Dissolving HPLC_Injection HPLC Injection Dissolving->HPLC_Injection To HPLC LCMS_Injection LC Injection Dissolving->LCMS_Injection To LC-MS Separation_UV Chromatographic Separation HPLC_Injection->Separation_UV UV_Detection UV Detection Separation_UV->UV_Detection Data_Analysis_UV Data Analysis (Purity %) UV_Detection->Data_Analysis_UV Separation_MS Chromatographic Separation LCMS_Injection->Separation_MS ESI_Ionization ESI Ionization Separation_MS->ESI_Ionization Mass_Analysis Mass Analysis ESI_Ionization->Mass_Analysis Data_Analysis_MS Data Analysis (Impurity ID) Mass_Analysis->Data_Analysis_MS

Caption: A generalized workflow for the purity analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the purity analysis of this compound. The choice of method should be guided by the specific analytical need. For routine quality control and quantification of known impurities, a validated HPLC-UV method is often sufficient, cost-effective, and robust.[15] However, for impurity profiling, identification of unknown degradation products, and in-depth characterization during process development, the specificity and sensitivity of LC-MS are indispensable.[7][8] An integrated approach, utilizing HPLC-UV for routine testing and LC-MS for investigational work, provides a comprehensive strategy for ensuring the quality and safety of this important chemical intermediate.

References

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  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
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  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Protocols.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • 1227603-09-9|this compound. (n.d.). BLDpharm.
  • 838891-60-4|N-(3-Methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine. (n.d.). BLDpharm.
  • This compound, 98% Purity, C7H7F3N2O, 1 gram. (n.d.). Vertex AI Search.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Vertex AI Search.
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A Technical Guide to the Structure-Activity Relationship of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: 3-methoxy-5-(trifluoromethyl)pyridin-2-amine analogs. As a Senior Application Scientist, my aim is to synthesize the available data into a coherent narrative, offering insights into the rational design of these molecules as potent and selective kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway.

The Significance of the 3-Methoxy-5-(trifluoromethyl)pyridine Scaffold

The this compound core is a privileged scaffold in drug discovery. The trifluoromethyl (CF3) group, a bioisostere for a methyl group, significantly enhances metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity.[2][3] The strategic placement of the methoxy and trifluoromethyl groups on the pyridine ring creates a unique electronic and steric profile that can be exploited for potent and selective interactions with kinase targets. The primary amine at the 2-position serves as a crucial hydrogen bond donor and a key point for further chemical modification to fine-tune the pharmacological properties of the analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly sensitive to substitutions at various positions of the pyridine ring and the 2-amino group. The following sections dissect the SAR at these key positions, drawing from available literature on related pyridine-based kinase inhibitors.

The Critical Role of the Trifluoromethyl Group at C5

The trifluoromethyl group at the C5 position is a key determinant of the inhibitory activity of these analogs. While direct SAR studies on a large series of this compound analogs are limited, valuable insights can be drawn from related compounds. For instance, in a series of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyridin-2-amine derivatives, the introduction of a trifluoromethyl group at the C4-position of the pyridine ring was shown to significantly increase cellular potency against PI3Kα.[4] This suggests that the electron-withdrawing nature and the lipophilicity of the CF3 group are beneficial for activity. It is plausible that the C5-trifluoromethyl group in our core scaffold plays a similar role in enhancing binding affinity to the target kinase.

Influence of the Methoxy Group at C3

The 3-methoxy group is another critical modulator of activity. In the aforementioned study on 4-(trifluoromethyl)pyridin-2-amine derivatives, the introduction of a methyl or trifluoromethyl group at the C3-position diminished binding to both PI3Kα and mTOR.[4] This suggests that a bulky substituent at the C3 position may be detrimental to activity, possibly due to steric hindrance in the kinase binding pocket. The smaller methoxy group in the this compound scaffold might represent a more optimal substitution at this position, balancing electronic effects and steric requirements.

Modifications of the 2-Amino Group

The primary amine at the C2 position is a key interaction point with the hinge region of many kinases and a prime site for modification to modulate potency, selectivity, and pharmacokinetic properties.

Substitution on the 2-amino group can significantly impact biological activity. For instance, N-alkylation can alter the hydrogen bonding capacity and introduce steric bulk, which can either enhance or decrease binding affinity depending on the specific kinase target. In a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, N-methylation of the amino group was found to be compatible with significant cytotoxic activity.[5]

N-arylation of the 2-amino group introduces a larger substituent that can explore additional binding pockets. The nature and substitution pattern of the aryl ring are critical for activity. For example, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the substituents on the N-aryl moiety had a profound impact on the antiproliferative activity.[6]

The following table summarizes the general SAR trends for modifications at the 2-amino position, based on data from related pyridine-based inhibitors.

Modification at 2-Amino PositionGeneral Effect on Kinase Inhibitory ActivityRationale
Primary Amine (-NH2) Essential for hinge binding in many kinases.Acts as a key hydrogen bond donor.
N-Alkylation (e.g., -NHCH3) Activity is target-dependent. Can be tolerated or detrimental.Alters hydrogen bonding and introduces steric bulk.
N-Arylation (e.g., -NH-Ph) Highly dependent on the nature and substitution of the aryl ring.Can access additional binding pockets and introduce new interactions.
N-Acylation (e.g., -NHC(O)CH3) Generally leads to a decrease in potency.The amide may not be an optimal hydrogen bond donor/acceptor for the hinge region.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound analogs, detailed experimental protocols for key assays are provided below.

PI3Kα Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[3][4][7]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Test compounds (analogs of this compound) dissolved in DMSO

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of diluted PI3Kα enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP detection kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

In-Cell Western Blot for Phospho-Akt and Phospho-S6

This protocol allows for the assessment of the inhibitory effect of the compounds on the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of downstream targets Akt and S6 ribosomal protein.[4][8][9]

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 2-4 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Key Relationships

To better understand the concepts discussed, the following diagrams illustrate the PI3K/mTOR signaling pathway and a generalized experimental workflow for screening kinase inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Analog Synthesis Purification Purification & QC Synthesis->Purification KinaseAssay Biochemical Kinase Assay (e.g., PI3Kα) Purification->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 CellViability Cell Proliferation Assay IC50->CellViability WesternBlot Target Engagement (e.g., p-Akt Western Blot) CellViability->WesternBlot SAR_Analysis SAR Analysis WesternBlot->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox

Caption: A generalized experimental workflow for the screening and optimization of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, primarily from related pyridine-based compounds, suggests that the trifluoromethyl group at C5 and the methoxy group at C3 are critical for potent activity, likely through a combination of electronic and steric effects that favor binding to the target kinase. The 2-amino group provides a crucial anchor for hinge binding and a versatile handle for further optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a systematic exploration of the SAR of this specific scaffold. This includes the synthesis and biological evaluation of a diverse library of analogs with modifications at the 2-amino position (N-alkylation, N-arylation with various substituted rings), replacement of the 3-methoxy group with other small hydrogen bond acceptors or donors, and potentially shifting the positions of the methoxy and trifluoromethyl groups to further probe the steric and electronic requirements of the kinase binding pocket. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

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  • Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. Semantic Scholar. [Link]

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  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

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  • 2-Amino-3-chloro-5-trifluoromethylpyridine.

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Navigating Metabolic Lability: A Comparative Guide to the In Vitro Stability of Novel 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery teams, achieving optimal metabolic stability is a critical milestone. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, hindering its therapeutic potential. The scaffold, 3-methoxy-5-(trifluoromethyl)pyridin-2-amine, presents an interesting case study in balancing potency with metabolic robustness. The electron-withdrawing trifluoromethyl group is a well-known metabolic blocker, while the methoxy and amino groups on the pyridine ring can be susceptible to enzymatic attack.[1]

This guide provides a comparative analysis of the in vitro metabolic stability of a focused library of hypothetical derivatives of this compound. We will explore how subtle structural modifications can profoundly impact stability in human liver microsomes (HLM), offering insights into designing more durable drug candidates. The experimental data presented herein is illustrative, grounded in established metabolic principles, and serves to guide rational drug design.

The Metabolic Landscape of Pyridine Derivatives

The metabolic fate of a drug candidate is primarily determined by its interaction with drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver.[2][3][4] For pyridine-containing molecules, common metabolic pathways include oxidation of the pyridine ring and reactions involving its substituents.

  • Methoxy Group Lability : Methoxy groups are often metabolic "hotspots," susceptible to O-demethylation, a rapid metabolic pathway.[1] Replacing a methoxy group with a more stable bioisostere, such as a difluoromethoxy group, is a common strategy to circumvent this issue.[1]

  • Amino Group Oxidation : Aromatic amines can undergo N-oxidation or conjugation, representing another potential metabolic liability.

  • Ring Hydroxylation : The pyridine ring itself can be a target for CYP-mediated hydroxylation.[1]

  • The Trifluoromethyl Anchor : The trifluoromethyl (-CF3) group is highly resistant to metabolic degradation due to the strength of the carbon-fluorine bonds.[1] Its strong electron-withdrawing nature also deactivates the adjacent aromatic ring, rendering it less prone to oxidative metabolism.[1]

Our investigation focuses on how modifications at or near the labile methoxy and amino moieties of the parent compound (Compound A) influence its metabolic profile when incubated with human liver microsomes.

Comparative In Vitro Metabolic Stability Data

A panel of derivatives of this compound were synthesized to probe key structure-metabolism relationships. The compounds were incubated with pooled human liver microsomes in the presence of NADPH, and the rate of disappearance was monitored over time to determine the intrinsic clearance (CLint) and half-life (t1/2).

Compound IDStructureModification from Parent (Compound A)t1/2 (min)CLint (µL/min/mg protein)Primary Predicted Metabolic Pathway
A Parent Compound 2585O-demethylation
B Methoxy replaced with Difluoromethoxy>120<10Ring Hydroxylation
C N-acetylation of the 2-amino group4548O-demethylation
D Methyl substitution on the 2-amino group2298O-demethylation, N-demethylation
E Methoxy replaced with Isopropoxy15145O-dealkylation
Analysis of Structure-Metabolism Relationships
  • Compound B: Blocking O-demethylation : The most dramatic improvement in metabolic stability was observed with Compound B , where the methoxy group was replaced by a difluoromethoxy group. This modification effectively eliminates the primary metabolic route of O-demethylation, leading to a significantly longer half-life and lower intrinsic clearance.[1] The metabolic burden then shifts to slower processes like pyridine ring hydroxylation.[1]

  • Compound C: Shielding the Amino Group : Acetylation of the primary amine in Compound C provided a moderate improvement in stability. This is likely due to steric hindrance, reducing the accessibility of the nitrogen to metabolizing enzymes. However, O-demethylation remains a viable and significant metabolic pathway.

  • Compound D: Introducing a New Metabolic Site : The addition of a methyl group to the amine in Compound D slightly decreased metabolic stability. This is a classic example of introducing a new, labile site for metabolism. The compound is now susceptible to both O-demethylation and N-demethylation, increasing its overall clearance rate.

  • Compound E: Increased Lipophilicity and Steric Accessibility : Replacing the methoxy with a bulkier isopropoxy group in Compound E resulted in the lowest metabolic stability. While seemingly a minor change, the increased lipophilicity and different steric presentation can lead to a better fit in the active site of certain CYP enzymes, accelerating its O-dealkylation.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of test compounds.

1. Materials:

  • Test compounds (dissolved in DMSO)
  • Pooled Human Liver Microsomes (HLM)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile with an internal standard (for quenching and analysis)
  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Procedure:

  • Prepare a microsomal suspension in phosphate buffer on ice.
  • Add the test compound (final concentration typically 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (acetonitrile with internal standard) to stop the reaction.
  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / protein concentration).

Visualizing the Workflow and Metabolic Pathways

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound (in DMSO) D Pre-incubate Microsomes + Compound A->D B Human Liver Microsomes (in Buffer, pH 7.4) B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Time-point Aliquoting & Quenching E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Interpretation (t½, CLint) H->I

Caption: Workflow for the in vitro metabolic stability assay.

G Parent Compound A (this compound) M1 O-demethylation (Major Pathway for A, C, D) Parent->M1 M2 Ring Hydroxylation (Major Pathway for B) Parent->M2 slower M3 N-demethylation (Pathway for D) M4 N-acetylation (Modification in C)

Caption: Predicted primary metabolic pathways for the parent compound.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of targeted structural modifications on the in vitro metabolic stability of compounds derived from this compound. The data underscores a key principle in medicinal chemistry: blocking a primary metabolic route can significantly enhance a compound's stability. The substitution of the metabolically labile methoxy group with a difluoromethoxy group (Compound B ) proved to be the most effective strategy for mitigating clearance in human liver microsomes.

These findings provide a rational basis for the design of next-generation analogs with improved pharmacokinetic profiles. Further studies should focus on synthesizing and evaluating these derivatives to confirm these predicted stability profiles and assess their activity at the intended biological target. A comprehensive understanding of structure-metabolism relationships is indispensable for efficiently advancing potent compounds through the drug discovery pipeline.

References

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A Comparative Crystallographic and Spectroscopic Guide to 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of the structural and electronic properties of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and its derivatives. In the realm of medicinal chemistry and drug development, the pyridine scaffold is of paramount importance.[1] The strategic functionalization of this heterocyclic core with substituents that modulate its electronic and steric characteristics is a cornerstone of rational drug design. Here, we delve into the nuanced effects of a methoxy (-OCH3) and a chloro (-Cl) group at the 3-position of the 5-(trifluoromethyl)pyridin-2-amine framework, offering insights into their influence on solid-state architecture and molecular properties.

While a single-crystal X-ray structure for this compound is not publicly available, we present a detailed crystallographic analysis of its close structural analog, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine . This experimentally determined structure serves as a robust benchmark for a comparative discussion. By leveraging established principles of physical organic chemistry and crystallographic trends, we will extrapolate the anticipated structural perturbations introduced by the methoxy substituent. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-property relationships in this important class of molecules.

The Foundational Role of Substituents: A Comparative Overview

The electronic nature of a substituent on the pyridine ring profoundly impacts its reactivity, basicity, and intermolecular interactions.[1] The trifluoromethyl group (-CF3) at the 5-position is a strong electron-withdrawing group, which significantly influences the overall electron density of the pyridine ring. Our comparative analysis focuses on the substituents at the 3-position: the electron-donating methoxy group and the electron-withdrawing (by induction) yet electron-donating (by resonance) chloro group.

  • This compound : The methoxy group is a strong resonance electron-donating group and a moderately strong inductive electron-withdrawing group. Overall, it is considered an electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : The chloro group is strongly electron-withdrawing through its inductive effect but can also donate electron density via resonance.[2] In many aromatic systems, the inductive effect of halogens dominates.[2]

This fundamental difference in electronic character is expected to manifest in distinct bond lengths, bond angles, and, most importantly, in the supramolecular assembly within the crystal lattice.

X-ray Crystallographic Analysis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The solid-state structure of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine provides invaluable empirical data for our comparison. The crystallographic information for this compound is available through the Cambridge Crystallographic Data Centre (CCDC Number: 677862).[3]

The crystal structure reveals that the compound crystallizes in the monoclinic space group.[4] A key feature of its crystal packing is the formation of centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds.[4] The trifluoromethyl group exhibits rotational disorder, a common phenomenon for this substituent.[4] An intramolecular N—H⋯Cl interaction is also observed.[4]

Comparative Crystallographic Data

The following table summarizes key crystallographic and structural parameters for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. This data will serve as the basis for our comparative discussion.

Parameter3-Chloro-5-(trifluoromethyl)pyridin-2-amine[4]
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.801(1)
b (Å) 17.978(5)
c (Å) 7.578(2)
β (°) 100.19(4)
Volume (ų) 777.8(3)
Z 4
Key Intermolecular Interactions N—H⋯N hydrogen bonds, N—H⋯Cl intramolecular interaction

Projected Structural Impact of the 3-Methoxy Substituent

Based on the known electronic effects of the methoxy group, we can hypothesize its influence on the crystal structure relative to the chloro derivative.

  • Hydrogen Bonding : The methoxy group's oxygen atom is a potential hydrogen bond acceptor. This could lead to a more complex hydrogen bonding network compared to the chloro derivative, possibly involving C-H···O interactions in addition to the N-H···N bonds.

  • Molecular Conformation : The steric bulk of the methoxy group is slightly larger than that of the chloro atom, which might lead to minor changes in the torsion angles involving the pyridine ring and the amine group.

  • Crystal Packing : The introduction of the methoxy group could disrupt the centrosymmetric dimer formation observed in the chloro analog or lead to a different packing motif altogether. The interplay between hydrogen bonding and van der Waals forces will be critical in determining the final crystal architecture. The potential for π-π stacking interactions between pyridine rings could also be influenced by the electron-donating nature of the methoxy group.[5]

Alternative and Supporting Experimental Data

While single-crystal X-ray diffraction is the gold standard for structural elucidation, other analytical techniques provide complementary information.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution of these molecules in solution. The chemical shifts of the pyridine ring protons and carbons are sensitive to the electronic effects of the substituents. For instance, the electron-donating methoxy group in this compound would be expected to cause an upfield shift (lower ppm) of the ring proton signals compared to the chloro derivative.[6][7][8]

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic properties of these molecules.[9][10] By performing geometry optimizations and calculating molecular electrostatic potential (MEP) maps, one can predict the preferred conformations and regions of electrophilic and nucleophilic character, which in turn can help rationalize observed intermolecular interactions in the solid state.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, field-proven methodologies for the synthesis, crystallization, and analysis of these compounds.

Synthesis of 3-Substituted-5-(trifluoromethyl)pyridin-2-amines

A general and robust method for the synthesis of the title compounds involves the amination of a corresponding 2,3-dihalogenated-5-(trifluoromethyl)pyridine precursor.[11]

Workflow for the Synthesis of 3-Substituted-5-(trifluoromethyl)pyridin-2-amines

start 2,3-Dihalo-5-(trifluoromethyl)pyridine reagents Aqueous Ammonia or Primary/Secondary Amine start->reagents React with conditions Autoclave, Elevated Temperature (e.g., 100-125 °C) reagents->conditions Under workup Cooling, Filtration, Washing with Water conditions->workup Followed by product 3-Substituted-5-(trifluoromethyl)pyridin-2-amine workup->product Yields

Caption: Synthetic workflow for 3-substituted-5-(trifluoromethyl)pyridin-2-amines.

Step-by-Step Protocol:

  • In a high-pressure autoclave, combine the 2,3-dihalo-5-(trifluoromethyl)pyridine (1 equivalent) with an excess of aqueous ammonia (e.g., 4-10 equivalents).[11]

  • Seal the autoclave and heat the reaction mixture to the specified temperature (e.g., 100-125 °C) for several hours (e.g., 5-24 hours).[11]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • The solid product is typically collected by filtration.

  • Wash the collected solid with water and dry to yield the 2-amino-3-halo-5-(trifluoromethyl)pyridine.

  • For the methoxy derivative, a subsequent nucleophilic aromatic substitution reaction would be required to replace the 3-halo substituent with a methoxy group, typically using sodium methoxide in a suitable solvent.

Single-Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.[12]

Workflow for Single-Crystal Growth

start Purified Compound dissolution Dissolve in a suitable solvent or solvent mixture start->dissolution evaporation Slow Evaporation dissolution->evaporation cooling Slow Cooling dissolution->cooling diffusion Vapor Diffusion dissolution->diffusion crystals Single Crystals evaporation->crystals cooling->crystals diffusion->crystals

Caption: Common techniques for growing single crystals.

Protocol for Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that allows for slow evaporation (e.g., perforated parafilm).

  • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Monitor periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.[13][14][15]

Workflow for Single-Crystal X-ray Diffraction

crystal_selection Select and Mount a High-Quality Single Crystal data_collection Data Collection on a Diffractometer (e.g., Mo Kα radiation) crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least-Squares on F²) structure_solution->structure_refinement validation Validation and Analysis (e.g., checkCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide has provided a detailed comparative framework for understanding the structural nuances of this compound and its derivatives. By leveraging the experimentally determined crystal structure of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, we have established a solid foundation for predicting the structural impact of the 3-methoxy substituent. The interplay of inductive and resonance effects, hydrogen bonding capabilities, and steric factors are all critical determinants of the final solid-state architecture. The provided experimental protocols offer a robust starting point for researchers engaged in the synthesis and characterization of this important class of compounds. Further experimental and computational studies on this compound are warranted to validate the hypotheses presented herein and to continue expanding our understanding of structure-property relationships in substituted pyridines.

References

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  • Huszthy, P., et al. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Molecules, 25(21), 5059.
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A Comparative Benchmarking Guide to Catalytic Systems for the Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry

This compound is a critical building block in contemporary drug discovery and development. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on a pyridine scaffold, imparts desirable physicochemical properties to target molecules. This intermediate is a cornerstone in the synthesis of a range of pharmacologically active compounds, making the efficiency and scalability of its synthesis a paramount concern for researchers in the pharmaceutical and agrochemical industries.

This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances, performance metrics, and practical considerations of each approach, supported by experimental data to empower researchers in selecting the optimal catalytic strategy for their specific needs.

Synthetic Strategies: A Mechanistic Overview

The primary retrosynthetic disconnection for this compound involves the formation of the C-N bond at the 2-position of the pyridine ring. This is typically achieved through the cross-coupling of an amine source with a suitable 2-halo-3-methoxy-5-(trifluoromethyl)pyridine precursor. The dominant catalytic methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. For highly activated substrates, catalyst-free nucleophilic aromatic substitution (SNAr) may also be a viable, albeit often more forcing, alternative.

cluster_main Synthetic Approaches to this compound cluster_catalysis Catalytic Methodologies Target_Molecule This compound Precursor 2-Halo-3-methoxy-5-(trifluoromethyl)pyridine + Amine Source Target_Molecule->Precursor Retrosynthesis (C-N bond formation) Buchwald_Hartwig Palladium-Catalyzed Buchwald-Hartwig Amination Precursor->Buchwald_Hartwig Ullmann Copper-Catalyzed Ullmann Condensation Precursor->Ullmann SNAr Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr

Caption: Overview of synthetic strategies for this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical decision that influences reaction efficiency, substrate scope, cost, and environmental impact. Below, we compare the performance of Palladium- and Copper-based systems for the amination of 2-halopyridines, providing a framework for selecting the most appropriate method.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its broad substrate scope and high functional group tolerance.[1][2] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the desired product and regenerate the active catalyst.[3]

Key Advantages:

  • High Efficacy: Generally provides high yields and turnover numbers.

  • Broad Substrate Scope: Tolerates a wide range of amine and aryl halide coupling partners.

  • Mild Reaction Conditions: Often proceeds at lower temperatures compared to traditional methods.

Considerations:

  • Cost: Palladium is a precious metal, making the catalyst a significant cost driver.

  • Ligand Sensitivity: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is crucial for catalytic activity and can require extensive screening.

  • Air and Moisture Sensitivity: Both the catalyst and ligands can be sensitive to air and moisture, necessitating inert atmosphere techniques.

start Start pd0 {Pd(0)L |Active Catalyst} start->pd0 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex {Ar-Pd(II)(L)-X |Oxidative Addition Complex} oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base amido_complex {Ar-Pd(II)(L)-NR'R'' |Amido Complex} amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product {Ar-NR'R'' |Product} reductive_elimination->product end End product->end

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence in popularity due to its use of a more abundant and less expensive metal catalyst.[4] Modern Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions than the harsh, high-temperature protocols of the past.[5] The mechanism is thought to involve the formation of an organocopper intermediate.[4]

Key Advantages:

  • Cost-Effectiveness: Copper is significantly more economical than palladium.

  • Greener Chemistry: Often considered a more sustainable alternative.

  • Robustness: Can be less sensitive to air and moisture than some palladium systems.

Considerations:

  • Harsher Conditions: May require higher temperatures and stronger bases compared to Buchwald-Hartwig reactions.

  • Substrate Scope: Can be less tolerant of certain functional groups.

  • Stoichiometric Copper: Classical Ullmann reactions often required stoichiometric amounts of copper, though modern catalytic variants have largely overcome this limitation.

Performance Data Summary

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(OAc)₂
Typical Ligands Buchwald-type biarylphosphines, NHCs1,10-Phenanthroline, N,N'-dimethylethylenediamine, 2-aminopyridine 1-oxides[5]
Catalyst Loading 0.5 - 5 mol%1 - 10 mol%
Typical Solvents Toluene, Dioxane, THFDMF, DMSO, NMP
Typical Bases NaOt-Bu, KOt-Bu, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Reaction Temperature 60 - 110 °C100 - 150 °C
Reported Yields Generally >80%60 - 95%
Functional Group Tolerance ExcellentGood to Moderate

Experimental Protocols

The following protocols are representative examples for the catalytic amination of a generic 2-chloropyridine and can be adapted for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the Pd catalyst precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv.) and the amine source (1.2 equiv.) to the tube, followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation
  • Reaction Setup: To a reaction vial, add CuI (5 mol%), the ligand (e.g., 1,10-phenanthroline, 10 mol%), the 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv.), the amine source (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Conclusion and Future Outlook

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation represent effective methodologies for the synthesis of this compound. The choice between these systems will depend on a careful evaluation of factors such as cost, scale, available equipment, and the specific functional groups present in the starting materials.

The Buchwald-Hartwig amination generally offers milder conditions and a broader substrate scope, making it a go-to method for small-scale synthesis and medicinal chemistry applications where yield and reliability are paramount. Conversely, the cost-effectiveness and greener profile of the Ullmann condensation make it an attractive option for large-scale industrial production, provided the substrate is amenable to the potentially more forcing conditions.

Future research in this area will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and temperatures, further enhancing the sustainability and economic viability of these crucial transformations. The exploration of base metal catalysts beyond copper, such as iron and nickel, may also provide new avenues for efficient C-N bond formation.

References

  • Nicolas, L., Angibaud, P., Stansfield, I., Meerpoel, L., Reymond, S., & Cossy, J. (2013). Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances, 3(41), 18787. [Link]

  • Averin, A. D., Kuliukhina, D. S., Maloshitskaya, O. A., Abel, A. S., & Novakov, I. A. (2023). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Organic & Biomolecular Chemistry. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2014). Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones. ChemistrySelect, 3(16), 4689-4693. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). Recent Green and Sustainable Pd‐Catalyzed Aminations. Advanced Synthesis & Catalysis, 356(1), 61-94. [Link]

  • Utkin, A. V., Zaitsev, B. E., & Zaitsev, A. B. (2019). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Russian Journal of Organic Chemistry, 55(10), 1547-1558. [Link]

  • Wang, D., Zhang, Y., & Jiang, Y. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Organic Letters, 22(18), 7183-7187. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. The Journal of Organic Chemistry, 82(12), 6464-6470. [Link]

  • Nicolas, L., Angibaud, P., Stansfield, I., Meerpoel, L., Reymond, S., & Cossy, J. (2013). Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances, 3(41), 18787-18790. [Link]

  • Beale, T. M., & Moses, J. E. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(44), 5868-5870. [Link]

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(10), 1836-1840. [Link]

  • Parrish, J. P., & St-Cyr, D. J. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354. [Link]

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(10), 1836-1840. [Link]

  • Kotecki, B. J., & Li, B. (2010). A general and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Tye, J. W., & Buchwald, S. L. (2015). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 137(43), 13802-13805. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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A Comparative Guide to the Reactivity of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Pyridine Building Block

In the landscape of modern medicinal and agrochemical synthesis, functionalized pyridines are indispensable scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug discovery. Among these, pyridines bearing the trifluoromethyl group are of particular interest due to the group's ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth comparison of two closely related, yet synthetically distinct, building blocks: 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and its bromo-analog, 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine .

Understanding the nuanced differences in their reactivity is paramount for designing efficient and robust synthetic routes. This document will dissect their structural and electronic characteristics, compare their performance in key chemical transformations supported by experimental data, and provide detailed protocols to guide researchers in making informed decisions for their specific synthetic challenges.

Compound A: The Amine Compound B: The Bromide
This compound 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine
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CAS: 1227603-09-9[2]CAS: 1214377-42-0

Chapter 1: A Tale of Two Substituents: Electronic and Steric Analysis

The reactivity of a substituted pyridine is a direct consequence of the interplay between the electron-withdrawing nature of the ring nitrogen and the electronic effects of its substituents.

The trifluoromethyl (-CF₃) group at the 5-position is a powerful electron-withdrawing group, acting primarily through a strong negative inductive effect (-I).[3][4] This effect significantly lowers the electron density of the entire pyridine ring, making it more susceptible to nucleophilic attack and enhancing the acidity of any N-H protons.

Where our two molecules diverge is at the 2-position:

  • The Amino Group (-NH₂): In This compound , the amino group is a strong electron-donating group through resonance (+R effect). It can donate its lone pair into the ring, partially counteracting the electron-withdrawing effects of the -CF₃ group and the ring nitrogen. This group can also act as a nucleophile, a base, or a coordinating ligand for metal catalysts, which can sometimes lead to catalyst inhibition in cross-coupling reactions.[5]

  • The Bromo Group (-Br): In the bromo-analog, the bromine atom is electron-withdrawing via induction (-I) and weakly electron-donating through resonance (+R). Crucially, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly weaker than a carbon-chlorine bond, allowing for oxidative addition to a palladium(0) catalyst under milder conditions.[6]

The methoxy group at the 3-position is an electron-donating group via resonance (+R) but is also inductively withdrawing (-I). Its presence modulates the electronic landscape and can influence the regioselectivity of certain reactions.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Electronic contributions of substituents."

Chapter 2: Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[7] Here, the difference between our two molecules is stark.

The Bromo-Analog: A Versatile Electrophile

2-bromo-3-methoxy-5-(trifluoromethyl)pyridine is an ideal substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C2-Br bond readily undergoes oxidative addition to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring, amplified by the -CF₃ group, facilitates this rate-determining step.[5][6] This makes the bromo-analog the go-to choice for introducing aryl, heteroaryl, alkyl, or amino substituents at the 2-position.

The Amino-Analog: A Potential Nucleophile or Inhibitor

This compound is not a substrate for cross-coupling at the C2 position. Instead, its primary amine can act as the nucleophilic partner in Buchwald-Hartwig amination reactions to couple with other aryl halides. However, a significant challenge with 2-aminopyridines in cross-coupling is their tendency to act as bidentate ligands, coordinating to the palladium center and inhibiting catalysis.[5][8] This requires careful selection of ligands (e.g., bulky phosphines like RuPhos or BrettPhos) and conditions to overcome.

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=1.2]; edge [fontname="Arial", fontsize=9];

} caption: "Suzuki-Miyaura cross-coupling workflow."

Comparative Data: Suzuki-Miyaura Coupling

The following table outlines representative conditions for a Suzuki-Miyaura coupling, highlighting the utility of the bromo-analog.

ParameterCondition for 2-bromo-3-methoxy-5-(trifluoromethyl)pyridineRationale
Aryl Halide 1.0 equivThe electrophilic partner.
Boronic Acid 1.2 - 1.5 equivThe nucleophilic partner, used in slight excess to drive the reaction.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source. Pd₂(dba)₃ is a stable Pd(0) source requiring a ligand.
Ligand SPhos (2-4 mol%) if using Pd₂(dba)₃Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[9]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Biphasic solvent system is common and effective.[9]
Temperature 90 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Expected Yield Good to Excellent (>80%)The substrate is electronically activated for this transformation.
Experimental Protocol 1: Suzuki-Miyaura Coupling of the Bromo-Analog
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand, if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of Dioxane and 1 mL of water).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful tool for functionalizing electron-poor aromatic rings.[10] The reactivity in this class of reactions is dictated by the presence of a good leaving group and strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.[11]

The Bromo-Analog: A Highly Reactive Substrate

The bromo-analog is primed for SNAr. The bromine at the 2-position is an excellent leaving group, and this position is activated by both the ring nitrogen (an ortho activating effect for SNAr) and the powerful -CF₃ group at the 5-position (a para activating effect).[11][12] This dual activation makes the C2-Br bond highly susceptible to displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, often under relatively mild conditions.

The Amino-Analog: A Non-Viable Leaving Group

Conversely, the amino group in This compound is an extremely poor leaving group. Direct displacement of the -NH₂ group via an SNAr mechanism is not a feasible transformation. The reactivity of this molecule lies in the nucleophilicity of the amine itself, which can readily undergo acylation, alkylation, or sulfonylation.

dot graph TD { subgraph "SNAr Mechanism on Bromo-Analog" direction LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11];

} caption: "SNAr mechanism on the bromo-analog."

Experimental Protocol 2: SNAr on the Bromo-Analog with an Amine
  • Setup: In a sealed tube, combine 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), the desired amine (e.g., morpholine, 1.5 mmol), and a non-nucleophilic base such as potassium carbonate or DIPEA (2.0 mmol).

  • Solvent: Add a polar aprotic solvent such as DMSO or NMP (3 mL).

  • Reaction: Heat the mixture to 100-120 °C. The reaction is often complete within a few hours, as the substrate is highly activated. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the 2-amino-substituted pyridine.

Chapter 4: The Unique Chemistry of the Amino Group: Diazotization

The most significant synthetic advantage of This compound is its ability to undergo diazotization. The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide array of nucleophiles, effectively replacing the original amino group. This pathway unlocks access to a variety of analogs that are difficult to synthesize directly.

The bromo-analog lacks this functionality entirely, making this a key point of strategic differentiation in a multi-step synthesis.

dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Synthetic utility via diazotization."

Experimental Protocol 3: Diazotization and Hydrolysis of the Amino-Analog
  • Setup: Dissolve this compound (5.0 mmol) in a mixture of concentrated sulfuric acid and water at 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (5.5 mmol) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Hydrolysis: Carefully and slowly add the diazonium salt solution to a separate flask of boiling water. The diazonium group will be displaced by a hydroxyl group with the evolution of nitrogen gas.

  • Workup: After the addition is complete, cool the mixture and neutralize it carefully with a base (e.g., NaHCO₃).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield 3-methoxy-5-(trifluoromethyl)pyridin-2-ol.

Summary and Strategic Recommendations

The choice between this compound and its 2-bromo analog is not a matter of superior or inferior reactivity, but of strategic synthetic purpose.

Feature / Reaction TypeThis compound2-bromo-3-methoxy-5-(trifluoromethyl)pyridine
Role in Cross-Coupling Nucleophile (as the amine) or Catalyst InhibitorExcellent Electrophile
Reactivity in SNAr Poor Leaving Group; Unreactive to displacementExcellent Substrate ; Activated by N and -CF₃
Diazotization Yes ; Highly versatile intermediateNo
Primary Utility A precursor for diverse C2-substituents via diazotization; a nucleophilic partner.A direct precursor for C-C and C-N bond formation at C2 via cross-coupling.

Senior Scientist's Recommendation:

  • For direct C-C or C-N bond formation at the 2-position via established methods like Suzuki or Buchwald-Hartwig amination, the 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine is unequivocally the substrate of choice. Its well-defined role as an electrophile in these powerful catalytic cycles ensures high efficiency and predictability.

  • For accessing a broader diversity of functional groups at the 2-position (-OH, -F, -Cl, -CN) or when the synthetic plan requires the installation of the C2 substituent late in the sequence, the This compound is the superior strategic starting material. Its ability to form a versatile diazonium salt provides unparalleled flexibility that the bromo-analog cannot match.

By understanding these fundamental differences, researchers can harness the distinct chemical personalities of these two building blocks to streamline their synthetic endeavors and accelerate the discovery process.

References

  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Jakubczyk, M., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Retrieved from [Link]

  • Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Retrieved from [Link]

  • Shimizu, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? Retrieved from [Link]

  • Chen, C., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Retrieved from [Link]

  • Comins, D. L., et al. (2011). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Funes-Ardoiz, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • UCL Discovery. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. Retrieved from [Link]

  • Google Patents. (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • SciSpace. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Retrieved from [Link]

  • D. S. Surry and S. L. Buchwald. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Retrieved from [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

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A Guide to the Assessment of Drug-Like Properties: The Case of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the drug-like properties of novel chemical entities, using the 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine scaffold as a representative case. The strategic incorporation of a trifluoromethyl group and an aminopyridine core is a common tactic in medicinal chemistry, aimed at enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] However, these modifications must be carefully balanced to maintain favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

This document is intended for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven workflow that moves from in silico predictions to key in vitro assays. We will explain the rationale behind each experimental choice, provide detailed, self-validating protocols, and compare hypothetical data for our target compounds against established drugs to provide context and guide decision-making.

For this guide, we will consider the parent scaffold, Compound A (this compound) , and two hypothetical derivatives designed to explore chemical space:

  • Compound B : A derivative with an added p-chlorophenyl group, designed to increase target interaction at the cost of increased lipophilicity.

  • Compound C : A derivative with an added morpholine group, intended to improve solubility.

These will be compared against well-characterized drugs such as Sorafenib and Celecoxib , which also feature trifluoromethyl and/or heterocyclic motifs.[3][4]

Part 1: Foundational Profiling: In Silico and Physicochemical Properties

Before committing to resource-intensive in vitro screening, a foundational assessment of a compound's properties can predict potential liabilities. This begins with computational analysis, followed by fundamental physicochemical measurements like solubility.

Expertise & Rationale: The Value of Predictive Analysis

Christopher Lipinski's "Rule of Five" (Ro5) provides a set of simple heuristics to evaluate the "drug-likeness" of a molecule for oral administration.[5][6] It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While not an absolute law—many successful drugs are exceptions—the Ro5 is an invaluable first-pass filter to identify compounds that may face challenges with bioavailability.[7] Following this, experimentally determining aqueous solubility is critical, as a compound must be in solution to be absorbed.

Data Presentation: In Silico Drug-Likeness Profile

The table below compares the calculated properties of our hypothetical compounds against the established drug, Sorafenib. This allows for an immediate contextual assessment of our new chemical series.

CompoundMolecular Weight ( g/mol )cLogPHBDHBARo5 Violations
Compound A 192.141.8140
Compound B 302.693.5140
Compound C 277.251.2150
Sorafenib 464.824.3260
Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound in a buffered solution, representing a fundamental physicochemical property.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Add an excess of the solid compound (or a concentrated stock) to a phosphate-buffered saline (PBS) solution at pH 7.4 in a glass vial.

  • Equilibration: Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.

Data Presentation: Aqueous Solubility at pH 7.4
CompoundThermodynamic Solubility (µg/mL)Classification
Compound A 150High
Compound B 5Low
Compound C 250High
Sorafenib <1Very Low[6]

Part 2: Permeability Assessment via PAMPA

For oral drugs, the ability to passively diffuse across the intestinal epithelium is a primary determinant of absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models this passive, transcellular permeation.[8][9]

Expertise & Rationale: Why PAMPA?

PAMPA offers a simple, cost-effective, and rapid assessment of passive permeability.[10] It isolates a single absorption mechanism—passive diffusion—by using an artificial lipid membrane, which avoids the complexities of active transporters or efflux pumps present in cell-based models like Caco-2.[11] This makes it an ideal primary screen to rank-order compounds based on their intrinsic ability to cross a lipid barrier, a crucial first step in evaluating potential oral bioavailability.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate: Test compound in buffer (pH 5.0) sandwich Assemble Sandwich: Place acceptor plate onto donor plate prep_donor->sandwich prep_acceptor Prepare Acceptor Plate: Coat membrane with lipid Add buffer (pH 7.4) prep_acceptor->sandwich incubate Incubate: 16 hours at room temperature sandwich->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration: Donor and Acceptor wells via LC-MS/MS separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Methodology:

  • Donor Plate Preparation: Dissolve test compounds in a buffer mimicking the gastrointestinal tract (e.g., pH 5.0) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.

  • Acceptor Plate Preparation: The acceptor plate contains a microfilter plate. Prior to use, "paint" each filter with 5 µL of a 2% solution of lecithin in dodecane to create the artificial membrane.

  • Acceptor Solution: Add a buffer representing physiological pH (e.g., PBS at pH 7.4) to the wells of the acceptor plate.

  • Assembly and Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich." Incubate the assembly at room temperature for 16 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the known surface area of the well, incubation time, and the measured concentrations. Include high-permeability (e.g., Verapamil) and low-permeability (e.g., Atenolol) controls for assay validation.[12]

Data Presentation: Comparative Permeability Data
CompoundPermeability Coefficient (Pe) (10⁻⁶ cm/s)Permeability Class
Compound A 8.5High
Compound B 12.0High
Compound C 1.5Moderate
Verapamil (High Control) >10.0High[13]
Atenolol (Low Control) <1.0Low

Part 3: Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and rapid breakdown by hepatic enzymes can lead to low bioavailability and short duration of action. The liver microsomal stability assay is a standard in vitro tool to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15]

Expertise & Rationale: Why Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes like CYPs.[16] This assay provides a robust and cost-effective method to determine a compound's intrinsic clearance (Clint)—its inherent rate of metabolism.[17] Identifying metabolically labile compounds early allows for chemical modifications to block metabolic "hotspots," thereby improving pharmacokinetic properties.

Experimental Workflow: Metabolic Stability

Metabolic_Stability cluster_setup Incubation Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis A Test Compound (1 µM) D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH (Cofactor) C->D T0 T = 0 min D->T0 T5 T = 5 min D->T5 T15 T = 15 min D->T15 T30 T = 30 min D->T30 T45 T = 45 min D->T45 Quench Quench Reaction (Acetonitrile) T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench LCMS LC-MS/MS Analysis: Quantify remaining compound Quench->LCMS Calc Calculate: Half-life (t½) Intrinsic Clearance (Clint) LCMS->Calc

Caption: Workflow for assessing metabolic stability using liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). A control reaction without NADPH must be included to account for non-enzymatic degradation.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction and terminate it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint). Include controls like Ketoconazole (rapidly metabolized) and Sorafenib (moderately stable).[16][18]

Data Presentation: Comparative Metabolic Stability
CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Class
Compound A 4531Moderate
Compound B 1592Low
Compound C >60<23High
Ketoconazole (Control) <10>138Low[16]
Sorafenib (Control) 3540Moderate

Part 4: Early Safety and Toxicity Profiling

Early identification of potential safety liabilities is paramount to avoid late-stage failures. Two of the most critical in vitro safety assays assess general cytotoxicity and specific inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.

Expertise & Rationale: Prioritizing Safety
  • Cytotoxicity: A general cytotoxicity assay measures a compound's ability to kill cells.[19] High cytotoxicity can indicate a narrow therapeutic window. Using a relevant cell line (e.g., HepG2 human liver carcinoma cells) can provide initial insights into potential organ-specific toxicity.

  • hERG Inhibition: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[20] Regulatory agencies mandate hERG assessment, and identifying liabilities early is a critical de-risking step.

Experimental Protocol: Cytotoxicity (MTT Assay)

Methodology:

  • Cell Plating: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a potent cytotoxic control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit the data to a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to achieve high-throughput whole-cell recordings.

  • Baseline Recording: Establish a stable baseline hERG current recording for each cell using a specific voltage protocol recommended by regulatory guidelines.[21]

  • Compound Application: Apply increasing concentrations of the test compound sequentially to each cell, allowing the effect to stabilize at each concentration.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value by fitting the data to a concentration-response curve. Use a known hERG blocker like Cisapride as a positive control.[17]

Data Presentation: Early Safety Profile
CompoundCytotoxicity IC50 (HepG2, µM)hERG Inhibition IC50 (µM)
Compound A >50>30
Compound B 258
Compound C >50>30
Doxorubicin (Control) ~1.2N/A[5]
Cisapride (Control) N/A~0.045[17]

Summary and Integrated Assessment

The ultimate goal of this workflow is to build a multi-parameter dataset that allows for an informed, integrated assessment of each compound. By viewing all the data together, we can balance the desirable and undesirable properties to select the most promising candidates for further, more complex studies.

Integrated Data Summary
PropertyCompound ACompound BCompound CDesired Profile
Ro5 Violations 0000-1
Solubility (µg/mL) 150 (High)5 (Low)250 (High)>10
Permeability (Pe) 8.5 (High)12.0 (High)1.5 (Moderate)High
Metabolic Stability (t½) 45 min (Moderate)15 min (Low)>60 min (High)High (>30 min)
Cytotoxicity (IC50) >50 µM25 µM>50 µM>30 µM
hERG IC50 >30 µM8 µM>30 µM>10 µM

Interpretation and Path Forward:

  • Compound A presents a balanced profile. It has good solubility and permeability with moderate metabolic stability and a clean safety profile in these initial assays. It represents a solid lead for further optimization.

  • Compound B , while showing excellent permeability (as expected from its increased lipophilicity), suffers from poor solubility and low metabolic stability. Furthermore, it shows signs of cytotoxicity and hERG inhibition, raising significant safety flags. This compound would likely be de-prioritized.

  • Compound C demonstrates excellent solubility, metabolic stability, and safety. However, its permeability is only moderate. This suggests a potential trade-off where the morpholine group improved stability and solubility at the expense of passive diffusion. If the target potency is high, this compound could be a very strong candidate, as its excellent stability and safety profile are highly desirable.

This comparative guide illustrates a logical and efficient workflow for assessing the drug-like properties of new chemical entities. By integrating in silico, physicochemical, and in vitro ADMET data, research teams can make data-driven decisions, prioritize the most promising compounds, and ultimately increase the probability of success in the long and arduous process of drug development.

References

  • Sorafenib, regorafenib, vismodegib, and crizotinib, and so forth, are a few of the approved drugs containing the pyridine moiety. Wiley Online Library. Available at: [Link]

  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. Available at: [Link]

  • Large-Scale Drug Screen Identifies FDA-Approved Drugs for Repurposing in Sickle-Cell Disease. MDPI. Available at: [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment. Available at: [Link]

  • FDA approval summary for lonafarnib (Zokinvy) for the treatment of Hutchinson-Gilford progeria syndrome and processing-deficient progeroid laminopathies. PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

  • Showing metabocard for Celecoxib (HMDB0005014). Human Metabolome Database. Available at: [Link]

  • A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG. PubMed. Available at: [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine. Available at: [Link]

  • Metabolism of ketoconazole and deacetylated ketoconazole by rat hepatic microsomes and flavin-containing monooxygenases. PubMed. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. Available at: [Link]

  • Sorafenib | C21H16ClF3N4O3 | CID 216239. PubChem. Available at: [Link]

  • In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. MDPI. Available at: [Link]

  • Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Chemical Research in Toxicology. Available at: [Link]

  • Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Available at: [Link]

  • Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA). Pion Inc. Available at: [Link]

  • Sorafenib - Wikipedia. Wikipedia. Available at: [Link]

  • Celecoxib Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Discovery of sorafenib (1) from a lead-like low-potency screening hit. ResearchGate. Available at: [Link]

  • (PDF) Stability of Ketoconazole in Ethanolic Solutions. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • A-B permeability (Caco-2, pH 7.4/7.4 + verapamil) - US. Eurofins Discovery. Available at: [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. Available at: [Link]

  • Celecoxib - Wikipedia. Wikipedia. Available at: [Link]

  • Sorafenib-Based Drug Delivery Systems: Applications and Perspectives. Pharmaceutics. Available at: [Link]

  • Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. Dissolution Technologies. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. MDPI. Available at: [Link]

  • Celecoxib - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. PubMed. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. Available at: [Link]

  • IC 50 values of five known hERG channel inhibitors tested in Rb 1... ResearchGate. Available at: [Link]

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  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227603-09-9). The protocols outlined herein are designed to ensure personnel safety, protect the environment, and maintain regulatory compliance. Given the compound's complex structure, incorporating a pyridine ring, a trifluoromethyl group, and an amine functional group, a conservative approach treating it as hazardous waste is mandatory.

Hazard Assessment & Chemical Profile

A comprehensive hazard profile for this compound is not extensively documented. Therefore, a risk assessment must be derived from the known hazards of its constituent chemical classes: pyridine derivatives, trifluoromethylated aromatic amines, and ethers.

  • Pyridine Derivatives: These compounds are often flammable, toxic, and act as skin and respiratory irritants.[1]

  • Trifluoromethylated Amines: Analogous compounds are known to be harmful if swallowed and can cause serious skin and eye irritation.[2][3] Critically, thermal decomposition may release highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[2]

  • Amines: Can be corrosive and are often reactive with acids and oxidizing agents.

This composite profile necessitates that this compound and all associated materials be managed as regulated hazardous waste.[4]

Property Value
Chemical Name This compound
Molecular Formula C₇H₇F₃N₂O
CAS Number 1227603-09-9[5]
Inferred Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[2][3][6]
Incompatible Materials Strong oxidizing agents, Strong acids (especially nitric acid).[1][2]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen Fluoride (HF).[2]

Immediate Safety & Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted under the assumption that the compound is hazardous. Adherence to the following PPE standards is non-negotiable to prevent exposure.

PPE Category Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents dermal absorption, as pyridine and amine compounds can be skin irritants or toxic upon contact.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against splashes that could cause serious eye irritation or damage, a known risk for similar trifluoromethylated amines.[3][6]
Protective Clothing Standard laboratory coat.Protects clothing and underlying skin from contamination.[7]
Respiratory Protection Operations must be conducted in a certified chemical fume hood.Minimizes the risk of inhaling vapors or potential decomposition products, which may be respiratory irritants.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Classification and Segregation
  • Classification: All waste streams containing this compound must be classified as Hazardous Waste . This includes the neat (pure) compound, solutions, reaction mixtures, and contaminated materials.[7] In academic settings, this determination must be made by trained professionals, not students.[10]

  • Segregation: It is critical to collect this waste in a dedicated container. Do NOT mix with other waste streams, particularly:

    • Incompatible Chemicals: Keep separate from strong acids and strong oxidizers to prevent uncontrolled reactions.[1]

    • Non-Hazardous Waste: Segregating waste prevents the contamination of a large volume of non-hazardous material, which is both safer and more cost-effective.[11]

Step 2: Waste Collection and Containment
  • Solid Waste: Collect unused or expired solid this compound, along with contaminated items (e.g., weigh boats, pipette tips, gloves), in a single designated container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealable, and chemically compatible waste container (e.g., high-density polyethylene or glass).[12]

  • Container Integrity: Ensure the waste container is in good condition, closes securely, and is appropriate for the type of waste (solid or liquid).[1]

Step 3: Labeling
  • Mandatory Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" .[13]

  • Content Identification: The label must also include the full chemical name, "this compound," and list all other chemical constituents in the container.

  • Hazard Warning: An appropriate symbolic hazard warning must be present on the label to clearly communicate the risks (e.g., irritant, toxic).[13]

Step 4: On-Site Accumulation and Storage
  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[13]

  • Storage Conditions: Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment bin within the SAA. Keep it away from sources of ignition and incompatible materials.[12][1]

  • Time and Quantity Limits: Be aware of your institution's generator status (e.g., Small Quantity Generator) and the associated limits on how long waste can be stored on-site before it must be removed.[11]

Step 5: Final Disposal via Licensed Contractor
  • Professional Disposal: The final step is to arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor.[14]

  • Prohibited Actions: Never pour this chemical down the drain or dispose of it in the regular trash.[12] Such actions are illegal and environmentally harmful.

  • Likely Disposal Method: The standard and required method for disposal of this type of halogenated organic compound is high-temperature incineration in a licensed facility equipped with flue gas scrubbing technology to neutralize hazardous decomposition products like HF.[3][4][15]

Spill Management Protocol

Accidental spills require immediate and appropriate action to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2.

  • Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the material.[12][1]

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[14]

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Sources

Comprehensive Safety and Handling Guide for 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information from analogous chemical structures to ensure the highest standards of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on structurally related aminopyridines and trifluoromethylpyridines is mandated.

The trifluoromethyl group can impart significant metabolic stability and altered biological activity, while the aminopyridine core is a common pharmacophore with its own set of potential hazards. Therefore, it is prudent to treat this compound with a high degree of caution, assuming potential for skin and eye irritation, respiratory tract irritation, and possible systemic toxicity upon ingestion or absorption.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice.[3] Based on the known hazards of similar compounds, which include acute toxicity, skin irritation, and serious eye damage, a stringent PPE protocol is required.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting NIOSH or EU EN166 standards. A full-face shield must be worn over goggles when there is a significant risk of splashing or aerosol generation.[4][5]Protects against splashes of the chemical or its solutions, which are presumed to be severe eye irritants.[1][6] The face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant, impervious gloves such as nitrile or butyl rubber.[7] Double-gloving is recommended.Provides a barrier against skin contact. Aminopyridine derivatives can be absorbed through the skin.[8] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[4]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over personal clothing.[8]Protects skin and personal clothing from accidental spills and splashes.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating dust or aerosols.[4][6]Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation or systemic toxicity.[1]
Footwear Closed-toe, closed-heel shoes made of a durable, non-porous material.Protects feet from spills and falling objects.[8]
Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to minimize the transfer of contaminants from the PPE to the user.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator F3->F4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Operational Plan

All handling of this compound should occur within a certified chemical fume hood to control exposure.[7][10]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.[4]

  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the generation of dust.[6]

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels containing the compound tightly closed when not in use and clearly labeled.[7]

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[4][11] Do not eat, drink, or smoke in the laboratory.[10]

Spill Management and Disposal Plan

Accidental spills must be managed promptly and safely. The disposal of all waste containing this compound must adhere to institutional and local regulations for hazardous chemical waste.[4][12]

Spill Response:

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp absorbent material to avoid raising dust.[9]

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Minor Spill (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

Waste Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[12][13]

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection Contaminated_PPE Contaminated PPE (Gloves, etc.) Solid_Waste Sealed & Labeled Solid Hazardous Waste Contaminated_PPE->Solid_Waste Excess_Material Excess Solid/Solution Liquid_Waste Sealed & Labeled Liquid Hazardous Waste Excess_Material->Liquid_Waste Empty_Containers Empty Containers Empty_Containers->Solid_Waste Disposal_Vendor Institutional Hazardous Waste Program Solid_Waste->Disposal_Vendor Scheduled Pickup Liquid_Waste->Disposal_Vendor Scheduled Pickup

Caption: Chemical Waste Disposal Workflow.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited.
  • NOAA. 2-aminopyridine - Report | CAMEO Chemicals.
  • Benchchem. Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine.
  • TCI Chemicals.
  • Harvey Mudd College Department of Chemistry. (2015).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
  • Utah State University.
  • Benchchem.
  • National Center for Biotechnology Information.
  • Synquest Labs. 2-Amino-5-(trifluoromethyl)
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
  • Echemi. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)
  • TCI AMERICA. (2025). 2-Chloro-6-(trifluoromethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.